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Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Acid-Base Equilibria and pKa Determination of 2-Hydroxy-4-nitrophenolate

The Acid-Base Identity of 2-Hydroxy-4-nitrophenolate To accurately define the pKa​ of 2-hydroxy-4-nitrophenolate , we must first establish its exact position within the acid-base equilibrium of its parent molecule, [1]....

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Author: BenchChem Technical Support Team. Date: April 2026

The Acid-Base Identity of 2-Hydroxy-4-nitrophenolate

To accurately define the pKa​ of 2-hydroxy-4-nitrophenolate , we must first establish its exact position within the acid-base equilibrium of its parent molecule, [1].

In aqueous environments, 4-nitrocatechol undergoes two distinct deprotonation events. The first deprotonation yields the monoanion (2-hydroxy-4-nitrophenolate)[2]. Therefore, inquiring about the pKa​ of 2-hydroxy-4-nitrophenolate is functionally asking for the second acid dissociation constant ( pKa2​ ) of 4-nitrocatechol.

Based on robust spectrophotometric and potentiometric titrations, the pKa​ values are established as follows:

  • pKa1​ (Parent Molecule): ~6.73 to 6.84 at 25°C[3].

  • pKa2​ (2-Hydroxy-4-nitrophenolate): ~10.8 to 11.5 (highly dependent on ionic strength)[4].

Structural and Mechanistic Causality of Deprotonation

As application scientists, we do not merely record values; we must understand the quantum mechanical and electrostatic causality driving these thermodynamic constants. The massive gap between pKa1​ and pKa2​ ( ΔpKa​≈4.0 ) is dictated by the regiochemistry of the nitro group relative to the two hydroxyls[5].

The First Deprotonation ( pKa1​≈6.84 )

The hydroxyl group at the C1 position is para to the strongly electron-withdrawing nitro group at C4[1]. When the C1 proton is lost, the resulting negative charge on the phenoxide oxygen is highly stabilized by resonance. The electrons delocalize through the aromatic π -system directly into the nitro group, forming a stable quinoid resonance structure. This massive thermodynamic stabilization makes the first proton highly acidic compared to an unsubstituted catechol[6].

The Second Deprotonation ( pKa2​≈10.8−11.5 )

The deprotonation of 2-hydroxy-4-nitrophenolate involves the C2 hydroxyl group, which is meta to the nitro group. This position cannot delocalize its negative charge into the nitro group via direct resonance; it relies solely on the weaker inductive withdrawal effect[5].

More critically, deprotonating the C2 hydroxyl requires removing a positive proton from a molecule that is already negatively charged. The resulting dianion places two full negative charges on adjacent oxygen atoms (C1 and C2). The intense electrostatic repulsion between these adjacent phenoxide ions severely destabilizes the dianion, drastically raising the energy barrier for the second deprotonation and pushing the pKa​ up to ~10.8[4].

DeprotonationPathway N1 4-Nitrocatechol (Neutral Species) N2 2-Hydroxy-4-nitrophenolate (Monoanion) N1->N2 pKa1 ≈ 6.84 (Para-NO2 Resonance Stabilization) N3 4-Nitrocatecholate (Dianion) N2->N3 pKa2 ≈ 10.8 (Meta-NO2 Inductive / High Repulsion)

Fig 1: Sequential deprotonation pathway of 4-nitrocatechol to its monoanion and dianion states.

Quantitative Data Summary

To aid in assay design and environmental modeling (such as predicting the fate of nitrocatechols in atmospheric brown carbon[7]), the thermodynamic parameters are summarized below:

SpeciesDeprotonation StepFunctional GroupExperimental pKa​ Primary Stabilization Mechanism
4-Nitrocatechol pKa1​ C1-OH (para to −NO2​ )6.73 – 6.84Resonance (Quinoid delocalization)
2-Hydroxy-4-nitrophenolate pKa2​ C2-OH (meta to −NO2​ )10.8 – 11.5Inductive effect (Limited by electrostatic repulsion)

Note: pKa1​ decreases slightly as ionic strength increases (e.g., dropping to 6.09 at 1.0 M NaClO4​ ) due to the stabilization of the monoanion by counter-ions[4].

Self-Validating Experimental Protocol: Spectrophotometric pKa Determination

Determining the pKa​ of 2-hydroxy-4-nitrophenolate requires precision. At high pH and high ionic strength, the monoanion exhibits a strong tendency toward dimer formation, which can artificially skew pKa2​ calculations[4].

The following protocol utilizes UV-Vis spectrophotometry, leveraging the Intramolecular Charge Transfer (ICT) shift that occurs upon deprotonation[5].

Workflow S1 1. Buffer Prep (pH 2.0 - 14.0) S2 2. Ionic Control (0.1M NaClO4) S1->S2 S3 3. Analyte Spike (1.0 mM Max) S2->S3 S4 4. UV-Vis Scan (200-500 nm) S3->S4 S5 5. ICT Shift Track (Isosbestic Pts) S4->S5 S6 6. Regression (pKa Calc) S5->S6

Fig 2: Spectrophotometric workflow for determining the pKa values of substituted catechols.

Step-by-Step Methodology
  • Buffer Preparation: Prepare a universal buffer (e.g., Britton-Robinson) spanning pH 2.0 to 14.0.

    • Causality: A universal buffer ensures that the buffering capacity remains constant across the entire wide range needed to capture both pKa1​ and pKa2​ without changing the buffer species[5].

  • Ionic Strength Control: Add NaClO4​ to maintain a constant ionic strength (e.g., I=0.1 M ).

    • Causality: Ionic strength heavily influences the activity coefficients of the mono- and dianions. Failing to control this will result in shifting apparent pKa​ values as the pH is adjusted with NaOH or HCl [4].

  • Analyte Introduction: Spike the buffer with 4-nitrocatechol to a final concentration of no more than 1.0 mM.

    • Causality: High concentrations at alkaline pH promote dimerization of the 2-hydroxy-4-nitrophenolate radical/anion species, which convolutes the absorbance spectra[4].

  • Spectral Acquisition: Record the UV-Vis absorption spectra from 200 nm to 500 nm under an inert argon atmosphere.

    • Causality: Catechols are highly susceptible to auto-oxidation at alkaline pH. Argon sparging prevents the formation of o-benzoquinones, ensuring you are measuring acid-base equilibrium, not oxidative degradation[6].

  • Data Deconvolution & Self-Validation: Plot the spectra and identify the isosbestic points.

    • Self-Validation Checkpoint: The presence of sharp, distinct isosbestic points across the pH gradient confirms that the system is undergoing a clean, two-state thermodynamic transition (monoanion dianion) without the interference of side reactions[5].

  • Non-Linear Regression: Extract the absorbance values at the λmax​ of the dianion and perform a non-linear regression against the pH to calculate the exact pKa2​ .

References

  • Title: NP-Card for 4-Nitrocatechol (NP0002671) Source: Natural Products Magnetic Resonance Database (NP-MRD) URL: [Link]

  • Title: 4-Nitrocatechol Physico-chemical Properties Source: ChemBK Chemical Database URL: [Link]

  • Title: An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes Source: Frontiers in Chemistry (via PubMed Central) URL: [Link]

  • Title: Spectroscopic Studies on Chemical Equilibria of a Catechol Ligand: Acid Dissociation, U(VI) Complexation and Effect of Ionic Strength Source: Journal of the Korean Radioactive Waste Society (via Korea Scholar) URL: [Link]

  • Title: Conversion of Catechol to 4-Nitrocatechol in Aqueous Microdroplets Exposed to O3 and NO2 Source: UKnowledge (University of Kentucky) URL: [Link]

Sources

Exploratory

Photophysical Profiling of 2-Hydroxy-4-Nitrophenolate: UV-Vis Absorption Characteristics and Analytical Applications

Executive Summary For researchers in biocatalysis, atmospheric chemistry, and assay development, mastering the photophysical properties of chromogenic metabolites is essential for designing robust analytical systems. 2-H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers in biocatalysis, atmospheric chemistry, and assay development, mastering the photophysical properties of chromogenic metabolites is essential for designing robust analytical systems. 2-Hydroxy-4-nitrophenolate —the mono-anionic state of 4-nitrocatechol—serves as a premier diagnostic chromophore. This whitepaper provides an in-depth mechanistic analysis of its UV-Vis absorption spectrum, detailing the causality behind its solvatochromic and pH-dependent shifts. Furthermore, we outline self-validating experimental protocols that leverage these spectral properties for high-throughput enzymatic assays and pKa determinations.

Structural Dynamics and Regioselective Acid-Base Equilibria

To utilize 2-hydroxy-4-nitrophenolate effectively, one must first understand its structural origin. The parent compound, 4-nitrocatechol (4-nitrobenzene-1,2-diol), possesses two hydroxyl groups with vastly different acidities due to their spatial relationship with the strongly electron-withdrawing nitro ( −NO2​ ) group.

  • First Deprotonation ( pKa1​≈6.84 ): The hydroxyl group at position 1 is para to the nitro group. Deprotonation here allows the resulting negative charge on the oxygen to delocalize directly into the nitro group via resonance. This thermodynamic stability makes the C1-OH highly acidic, yielding the mono-anion 2-hydroxy-4-nitrophenolate at neutral pH .

  • Second Deprotonation ( pKa2​≈10.8 ): The hydroxyl group at position 2 is meta to the nitro group, preventing direct resonance stabilization of a second negative charge. Consequently, extreme alkaline conditions ( pH>12 ) are required to generate the di-anion (4-nitrocatecholate).

Mechanistic Causality of the UV-Vis Absorption Shift

The utility of 2-hydroxy-4-nitrophenolate lies in its pronounced bathochromic (red) shift upon deprotonation, driven by Intramolecular Charge Transfer (ICT) .

In the fully protonated state ( pH<4 ), the molecule lacks a strong electron donor, resulting in a relatively wide HOMO-LUMO gap and an absorption maximum ( λmax​ ) in the near-UV region (~345 nm) .

However, upon the regioselective deprotonation that forms 2-hydroxy-4-nitrophenolate, the newly formed phenolate oxygen acts as a powerful π -electron donor. The molecule becomes a classic "push-pull" system: the phenolate pushes electron density into the aromatic ring, while the nitro group pulls it. This intense conjugation drastically raises the energy of the Highest Occupied Molecular Orbital (HOMO) while stabilizing the Lowest Unoccupied Molecular Orbital (LUMO). The narrowed energy gap shifts the primary π→π∗ transition into the visible spectrum ( λmax​=425 nm), imparting a brilliant yellow color .

Quantitative UV-Vis Spectral Data

The distinct spectral separation between the protonation states allows for precise spectrophotometric quantification without spectral overlap.

Protonation StateDominant pH RangeChemical SpeciesAbsorption Maximum ( λmax​ )Molar Extinction Coefficient ( ε )Visual Color
Fully Protonated pH<4.0 4-Nitrocatechol~345 nm~4,500 M−1cm−1 Colorless / Pale
Mono-anion pH6.5−8.5 2-Hydroxy-4-nitrophenolate425 nm9,700 M−1cm−1 Yellow
Di-anion pH>12.0 4-Nitrocatecholate514 nm11,400 M−1cm−1 Deep Red

Data synthesized from authoritative spectrophotometric assays and aerosol photochemistry studies.

Visualizations of Chemical Logic

AcidBase A 4-Nitrocatechol (Fully Protonated) λmax ≈ 345 nm B 2-Hydroxy-4-nitrophenolate (Mono-anion) λmax = 425 nm A->B pH ~ 7.0 pKa1 = 6.84 C 4-Nitrocatecholate (Di-anion) λmax = 514 nm B->C pH > 12.0 pKa2 ≈ 10.8

Fig 1: pH-dependent structural evolution and UV-Vis absorption shifts of 4-nitrocatechol.

Workflow S1 1. Substrate Preparation 5-nitro-1,3-benzodioxole (NBD) in Buffer S2 2. Enzymatic Cleavage Add Fungal Peroxygenase + H2O2 S1->S2 S3 3. Real-Time Kinetic Monitoring Measure Absorbance at 425 nm (pH 7.0) S2->S3 S4 4. End-Point Validation Alkalize to pH > 12, Measure at 514 nm S3->S4 S5 Data Synthesis Calculate Activity via Beer-Lambert Law S4->S5

Fig 2: Self-validating high-throughput spectrophotometric assay workflow for peroxygenases.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, experimental methodologies must be designed not just to capture data, but to inherently verify their own accuracy. Below are two field-proven protocols utilizing 2-hydroxy-4-nitrophenolate.

Protocol A: Spectrophotometric pKa​ Determination via UV-Vis Titration

This protocol determines the exact pKa1​ of the system while validating that no side-reactions (e.g., photo-oxidation) are occurring.

  • Preparation: Prepare a 50 µM solution of 4-nitrocatechol in a universal buffer system (e.g., Britton-Robinson buffer) to maintain constant ionic strength across a pH range of 3.0 to 10.0.

  • Spectral Scanning: Using a dual-beam UV-Vis spectrophotometer, record the full absorption spectrum (300 nm to 600 nm) at intervals of 0.5 pH units.

  • Data Extraction: Plot the absorbance at 425 nm against pH. Fit the data to the Henderson-Hasselbalch equation to calculate pKa1​ .

  • Self-Validation (Isosbestic Point Analysis): Causality Check: Overlay all spectral scans. You must observe a strict, sharp isosbestic point (typically around 380 nm) where all curves intersect. The presence of this point proves that the system is a pure two-state equilibrium (Protonated Mono-anion). If the isosbestic point drifts, it indicates sample degradation or the presence of a third absorbing species, invalidating the run .

Protocol B: High-Throughput Peroxygenase Kinetic Assay

Unspecific peroxygenases (UPOs) cleave 5-nitro-1,3-benzodioxole (NBD) to yield 4-nitrocatechol. At pH 7.0, this product exists primarily as the yellow 2-hydroxy-4-nitrophenolate mono-anion, allowing for real-time kinetic tracking .

  • Reaction Initiation: In a 96-well microtiter plate, combine 100 mM potassium phosphate buffer (pH 7.0), 1 mM NBD, and the UPO enzyme sample. Initiate the reaction by adding 2 mM H2​O2​ .

  • Kinetic Monitoring: Measure the linear increase in absorbance at 425 nm over 5 minutes. Calculate the initial velocity ( V0​ ) using the molar extinction coefficient ( ε425​=9,700M−1cm−1 ).

  • Self-Validation (End-Point Alkalization): Causality Check: Biological matrices (like fungal lysates) often cause background light scattering that mimics absorbance at 425 nm. To validate that the signal is genuinely from 2-hydroxy-4-nitrophenolate, add 10% (v/v) of 1 M NaOH to the well to force the pH >12 . The solution must instantly shift from yellow to deep red, and the absorbance peak must shift completely to 514 nm ( ε514​=11,400M−1cm−1 ). If the 425 nm signal does not completely disappear upon alkalization, the initial kinetic data was contaminated by background artifacts.

References

  • Title : A spectrophotometric assay for the detection of fungal peroxygenases Source : Analytical Biochemistry URL :[Link]

  • Title : Ultrafast Excited-State Proton Transfer in 4-Nitrocatechol: Implications for the Photochemistry of Nitrophenols Source : The Journal of Physical Chemistry A URL :[Link]

  • Title : Wavelength- and pH-Dependent Optical Properties of Aqueous Aerosol Particles Containing 4-Nitrocatechol Source : ACS Earth and Space Chemistry URL :[Link]

Foundational

An In-Depth Technical Guide to the Molar Extinction Coefficient of 4-Nitrophenolate

Abstract: The 4-nitrophenolate anion is a critical chromophore in modern biochemical and drug development research, serving as a quantifiable product in a vast array of enzymatic assays. The accuracy of these assays is f...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The 4-nitrophenolate anion is a critical chromophore in modern biochemical and drug development research, serving as a quantifiable product in a vast array of enzymatic assays. The accuracy of these assays is fundamentally dependent on the precise value of its molar extinction coefficient (ε). This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical underpinnings, established reference values, and a field-proven experimental protocol for the empirical determination of the molar extinction coefficient of 4-nitrophenolate. We delve into the physicochemical basis of its absorbance, the critical influence of pH, and provide a self-validating methodology to ensure the highest degree of scientific integrity and reproducibility in your experimental work.

Introduction

The Central Role of 4-Nitrophenolate in Spectrophotometric Assays

The enzymatic hydrolysis of various 4-nitrophenyl-substituted substrates (e.g., 4-nitrophenyl phosphate, 4-nitrophenyl acetate) is a cornerstone of kinetic analysis for numerous enzyme classes, including phosphatases, esterases, and lipases[1][2]. The principle of these assays is elegant in its simplicity: a colorless substrate is enzymatically cleaved to yield the intensely yellow-colored 4-nitrophenolate anion. The rate of formation of this anion, monitored spectrophotometrically, is directly proportional to the enzyme's activity[1][2]. This allows for a continuous and highly sensitive method for characterizing enzyme function, screening inhibitor libraries, and developing novel therapeutics.

Chemical Identity and Nomenclature

This guide focuses on the deprotonated form of 4-nitrophenol (also known as p-nitrophenol or PNP), which is the 4-nitrophenolate anion. While the user's query mentioned "2-hydroxy-4-nitrophenolate," that term refers to the conjugate base of 4-nitrocatechol, a different compound. The vast majority of chromogenic assays utilize substrates that release 4-nitrophenol, which then ionizes to the 4-nitrophenolate anion under assay conditions. It is this anion that is the subject of this guide.

The Beer-Lambert Law: The Theoretical Foundation

The quantification of any substance via absorption spectroscopy is governed by the Beer-Lambert Law. This fundamental principle establishes a linear relationship between the absorbance of light and the concentration of the absorbing species[3][4][5]. The law is expressed as:

A = εcl

Where:

  • A is the Absorbance (a dimensionless quantity).

  • ε (epsilon) is the molar extinction coefficient (or molar absorptivity), a constant unique to a substance at a specific wavelength, with units of L·mol⁻¹·cm⁻¹[4].

  • c is the molar concentration of the absorbing species (mol·L⁻¹).

  • l is the path length of the light through the sample, typically the width of the cuvette (usually 1 cm).

A robust understanding and accurate value for ε are therefore non-negotiable for converting raw absorbance data into meaningful quantitative results.

The Physicochemical Basis of 4-Nitrophenolate Absorbance

The pH-Dependent Equilibrium and its Spectroscopic Consequences

The most critical factor governing the absorbance spectrum of 4-nitrophenol is the solution's pH. 4-nitrophenol is a weak acid with a pKa of approximately 7.1[1][6]. In solution, it exists in a pH-dependent equilibrium between its protonated (acidic) form and its deprotonated (basic) form, the 4-nitrophenolate anion.

The protonated 4-nitrophenol form is essentially colorless, while the deprotonated 4-nitrophenolate anion is a distinct yellow chromophore[1][7]. This is because deprotonation extends the conjugated pi-system of the molecule to include the phenoxide oxygen, shifting the maximum absorbance to a longer wavelength in the visible spectrum[6].

G cluster_1 A 4-Nitrophenol (Colorless) B 4-Nitrophenolate (Yellow) A->B + H⁺ B->A - H⁺ pKa_label pKa_label

Caption: pH-dependent equilibrium of 4-nitrophenol.

Spectral Properties of 4-Nitrophenol and 4-Nitrophenolate

The two forms of the molecule have distinct spectral characteristics:

  • 4-Nitrophenol (Acidic Form, pH < 6): Exhibits a maximum absorbance (λ_max) in the ultraviolet range, around 317-320 nm [1][6][8][9].

  • 4-Nitrophenolate (Basic Form, pH > 8): Shows a strong absorbance maximum in the visible range, between 400-415 nm [1][6][8].

Causality Behind Experimental Choice: To accurately quantify the total amount of 4-nitrophenol released in an enzymatic reaction, it is imperative to perform the final absorbance measurement at a pH significantly above the pKa. A pH of 9.0 or higher ensures that the equilibrium is shifted almost completely (>98%) to the deprotonated, yellow 4-nitrophenolate form. Many protocols stop enzymatic reactions by adding a strong base like NaOH for this very reason[10].

Authoritative Values and Data Summary

The molar extinction coefficient of 4-nitrophenolate has been determined under various conditions. While empirical determination is always the gold standard for a specific experimental setup, several well-established values serve as authoritative references.

Molar Extinction Coefficient (ε)Wavelength (nm)ConditionsSource
18,380 ± 90 L·mol⁻¹·cm⁻¹40110 mmol/L NaOH, 25°CBowers et al. (1980)[11]
18,300 L·mol⁻¹·cm⁻¹410Alkaline pHSigma-Aldrich[10]
~18,000 L·mol⁻¹·cm⁻¹400-415Alkaline pH (e.g., pH 8.0 or higher)BenchChem[1]

Note: The exact value of ε is sensitive to buffer composition, ionic strength, and temperature, which can cause systematic errors of up to 3% if not accounted for[12]. Therefore, for high-precision work, internal validation is crucial.

Experimental Determination of the Molar Extinction Coefficient

This section provides a self-validating protocol for the empirical determination of ε for 4-nitrophenolate under your specific assay conditions.

Principle of the Assay

The protocol is based on the Beer-Lambert Law. A series of solutions with known concentrations of 4-nitrophenol are prepared in an alkaline buffer to ensure complete conversion to 4-nitrophenolate. The absorbance of each solution is measured at the wavelength of maximum absorbance (λ_max). A plot of Absorbance versus Concentration (a standard curve) will yield a straight line, the slope of which is the molar extinction coefficient (ε) when the path length is 1 cm.

Essential Reagents and Instrumentation
  • High-Purity 4-Nitrophenol: Spectrophotometric grade is required for accuracy[11].

  • Solvent for Stock: Anhydrous ethanol or DMSO.

  • Alkaline Buffer: The same buffer system used in your final enzymatic assay (e.g., 0.1 M NaOH, 50 mM Tris-HCl pH 9.5, or a carbonate-bicarbonate buffer).

  • Instrumentation: Calibrated UV-Visible Spectrophotometer, calibrated analytical balance, Class A volumetric flasks and pipettes.

  • Cuvettes: 1 cm path length quartz or polystyrene cuvettes.

Detailed Step-by-Step Protocol
  • Determine λ_max (Wavelength of Maximum Absorbance):

    • Prepare a mid-range concentration of 4-nitrophenol (e.g., 50 µM) in your chosen alkaline buffer.

    • Scan the absorbance of this solution from 380 nm to 450 nm.

    • The wavelength that gives the highest absorbance is your λ_max. Use this wavelength for all subsequent measurements.

  • Prepare a Primary Stock Solution (e.g., 10 mM):

    • Accurately weigh a suitable amount of high-purity 4-nitrophenol (Molar Mass = 139.11 g/mol ).

    • Dissolve it in a small volume of ethanol or DMSO before bringing it to the final volume with the same solvent in a Class A volumetric flask.

    • Expert Insight: Using a small amount of organic solvent for the primary stock prevents solubility issues. Ensure the final concentration of this solvent in your working standards is minimal (<1%) to avoid solvent effects on the spectrum.

  • Prepare Working Standards:

    • Perform a serial dilution of the primary stock solution into your chosen alkaline buffer to create a series of at least five concentrations. A typical range would be 10 µM, 25 µM, 50 µM, 75 µM, and 100 µM.

    • Ensure all dilutions are made using calibrated pipettes and Class A volumetric flasks for maximum accuracy.

  • Measure Absorbance:

    • Set the spectrophotometer to your predetermined λ_max.

    • Use your alkaline buffer as the blank (reference) to zero the instrument. This is a critical step to subtract any background absorbance from the buffer itself.

    • Measure the absorbance of each working standard, starting from the most dilute and proceeding to the most concentrated. Rinse the cuvette with the next standard before measuring.

Data Analysis and Interpretation
  • Construct the Standard Curve: Plot Absorbance (y-axis) versus Concentration in mol/L (x-axis).

  • Perform Linear Regression: Apply a linear regression (least squares method) to the data points. The resulting equation will be in the form y = mx + b.

    • m (the slope) represents the molar extinction coefficient (ε) if the path length is 1 cm.

    • b (the y-intercept) should be close to zero. A significant non-zero intercept may indicate contamination or an issue with the blank.

  • Validate the Protocol: The trustworthiness of your result depends on the quality of the linear fit. The coefficient of determination (R²) must be ≥ 0.995 to confirm a strong linear relationship between concentration and absorbance, validating the Beer-Lambert Law for your system.

Workflow Diagram

G prep_stock 1. Prepare High-Purity 4-Nitrophenol Stock (e.g., 10 mM) prep_standards 2. Create Serial Dilutions in Assay Buffer (e.g., 10-100 µM) prep_stock->prep_standards set_spec 3. Set Spectrophotometer to λmax (e.g., 405 nm) prep_standards->set_spec blank_spec 4. Blank with Assay Buffer set_spec->blank_spec measure_abs 5. Measure Absorbance of Each Standard blank_spec->measure_abs plot_data 6. Plot Absorbance vs. Concentration measure_abs->plot_data analyze 7. Perform Linear Regression (R² ≥ 0.995) plot_data->analyze get_slope 8. Slope = ε (Molar Extinction Coefficient) analyze->get_slope

Caption: Experimental workflow for determining ε.

Application in Enzyme Kinetics

Calculating Enzyme Activity

Once a validated ε is known, it can be used to calculate enzyme activity from the rate of change in absorbance (ΔA/min). The standard formula is:

Activity (U/mL) = (ΔA/min × V_total) / (ε × l × V_enzyme)

Where:

  • Activity is often in Units (U), where 1 U = 1 µmol of product formed per minute.

  • ΔA/min is the rate of absorbance change from the linear portion of the kinetic trace.

  • V_total is the total volume of the reaction (in mL).

  • ε is the molar extinction coefficient (in M⁻¹cm⁻¹ or L·mol⁻¹·cm⁻¹).

  • l is the path length (in cm, typically 1).

  • V_enzyme is the volume of the enzyme solution added (in mL)[1].

Conclusion

The molar extinction coefficient of 4-nitrophenolate is a pivotal parameter that bridges raw spectrophotometric data and conclusive enzymatic activity. While authoritative values provide an excellent reference, this guide underscores the scientific imperative of empirically determining this constant under your specific experimental conditions. By following a self-validating protocol rooted in the Beer-Lambert Law and a clear understanding of the pH-dependent nature of the chromophore, researchers can ensure their data is not only accurate and reproducible but also of the highest scientific integrity.

References

  • Syedd-León, R., Sandoval-Barrantes, M., Trimiño-Vásquez, H., Villegas-Peñaranda, L. R., & Rodríguez-Rodríguez, G. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. Uniciencia, 34(2), 32-47. [Link]

  • Department of Physical Chemistry, Maria Curie-Skłodowska University. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE DISSOCIATION CONSTANT OF p-NITROPHENOL. [Link]

  • Bowers, G. N., Jr, McComb, R. B., Christensen, R. G., & Schaffer, R. (1980). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical chemistry, 26(6), 724–729. [Link]

  • ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +... [Image]. Retrieved from a compilation of various research articles. [Link]

  • MDPI. (2019). Facile and Ultrasensitive Determination of 4-Nitrophenol Based on Acetylene Black Paste and Graphene Hybrid Electrode. Chemosensors. [Link]

  • ACS Omega. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. [Link]

  • Beg, A. E. (1984). The Effect of pH and Various Additives on Extinction Coefficients for p-Nitrophenol. Journal of the Chemical Society of Pakistan, 6(1), 55-58. [Link]

  • Fadel, M., Morin-Crini, N., Fourmentin, S., & Crini, G. (2012). Multi-wavelength dye concentration determination for enzymatic assays: evaluation of chromogenic para-nitrophenol over a wide pH range. Analytical and bioanalytical chemistry, 405(1), 325–336. [Link]

  • Wang, Y., Zhang, Y., Wang, Y., Sun, Q., & Wu, D. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. International journal of environmental research and public health, 18(2), 481. [Link]

  • Jung, K., & Pergande, M. (1980). On the influence of reaction conditions in activity determination of alkaline phosphatase on the molar absorptivity of 4-nitrophenol. Clinica chimica acta, 101(1), 1–4. [Link]

  • Chemistry Stack Exchange. (2019). pKa of phenols using UV-Vis spectroscopy. [Link]

  • Carter-Fenk, K., & McClure, E. R. (2022). Exploring Resonance Raman Scattering with 4-Nitrophenol. Journal of Chemical Education, 99(9), 3232–3238. [Link]

  • Edinburgh Instruments. (2021). Beer-Lambert Law | Transmittance & Absorbance. [Link]

  • Chemistry LibreTexts. (2023). The Beer-Lambert Law. [Link]

  • Wikipedia. (n.d.). Beer–Lambert law. [Link]

Sources

Exploratory

Electronic structure and resonance of 2-hydroxy-4-nitrophenolate anion

An In-Depth Technical Guide to the Electronic Structure and Resonance of the 2-Hydroxy-4-Nitrophenolate Anion Abstract The 2-hydroxy-4-nitrophenolate anion, the conjugate base of 4-nitrocatechol, serves as a compelling m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Structure and Resonance of the 2-Hydroxy-4-Nitrophenolate Anion

Abstract

The 2-hydroxy-4-nitrophenolate anion, the conjugate base of 4-nitrocatechol, serves as a compelling model for understanding fundamental principles of electronic structure and resonance in substituted aromatic systems.[1] The strategic placement of a strongly electron-donating phenolate group, an additional electron-donating hydroxyl group, and a powerful electron-withdrawing nitro group creates a molecule with a highly delocalized π-electron system. This guide provides a comprehensive exploration of this anion's electronic properties, grounded in theoretical principles and validated by spectroscopic and computational methodologies. We will delve into the causality behind its unique stability and spectroscopic signatures, offering field-proven insights for researchers in chemistry and drug development.

Introduction: The Significance of Substituted Phenolates

Nitrophenols and their corresponding phenolate anions are a class of organic molecules with significant environmental and industrial relevance.[2][3] Their electronic properties are finely tunable through the type, number, and position of substituents on the aromatic ring. The 2-hydroxy-4-nitrophenolate anion is particularly instructive. It features a powerful "push-pull" system where the electron-donating phenolate (-O⁻) and hydroxyl (-OH) groups "push" electron density into the ring, which is then "pulled" by the electron-withdrawing nitro (-NO₂) group. This electronic interplay governs the molecule's reactivity, color, acidity, and potential for intermolecular interactions, making its study crucial for applications ranging from the synthesis of pharmaceuticals to the development of pH indicators and nonlinear optical materials.[4][5]

Foundational Principles: Electronic Structure and Resonance

The defining characteristic of the 2-hydroxy-4-nitrophenolate anion is its extensive electron delocalization, which is best described through resonance theory. The deprotonation of the para-hydroxyl group of 4-nitrocatechol creates a phenolate anion, a potent activating group that donates electron density into the benzene ring.[6] This donation is synergistically enhanced by the ortho-hydroxyl group. The nitro group, positioned para to the primary phenolate, acts as a powerful electron sink, allowing the negative charge to be delocalized not only throughout the ring but also onto the oxygen atoms of the nitro group itself.[7]

This delocalization results in several significant resonance contributors. The most stable structures are those that place the negative charge on the highly electronegative oxygen atoms—either the phenolate oxygen or the oxygens of the nitro group.[8][9] The contribution of the quinoid-type resonance structure, where the negative charge resides on the nitro group, is particularly important. This specific contributor explains the enhanced stability of the anion and is directly responsible for its characteristic color, as the extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5]

Caption: Key resonance contributors of the 2-hydroxy-4-nitrophenolate anion.

Synthesis and Formation

The 2-hydroxy-4-nitrophenolate anion is readily formed in solution by the deprotonation of its conjugate acid, 4-nitrocatechol (2-hydroxy-4-nitrophenol).[1] This process is typically achieved by treating an aqueous or alcoholic solution of 4-nitrocatechol with a base, such as sodium hydroxide or potassium hydroxide. The pKa of the parent compound's para-hydroxyl group is significantly lowered by the electron-withdrawing nitro group, making it substantially more acidic than phenol (pKa ≈ 10).[6] For instance, the pKa of 4-nitrophenol is approximately 7.1, indicating that deprotonation occurs readily in neutral or slightly alkaline conditions.[2][5]

Protocol 1: In-Situ Generation of 2-hydroxy-4-nitrophenolate for Spectroscopic Analysis

  • Stock Solution: Prepare a 1 mM stock solution of 4-nitrocatechol in a suitable solvent (e.g., ethanol or water).

  • pH Adjustment: To a quartz cuvette, add 2 mL of the stock solution.

  • Deprotonation: Add a stoichiometric equivalent or slight excess of a base (e.g., 20 µL of 0.1 M NaOH) to the cuvette. The solution should develop a distinct color, indicating the formation of the phenolate anion.

  • Homogenization: Gently mix the solution by capping the cuvette and inverting it several times.

  • Analysis: The solution is now ready for immediate spectroscopic analysis (e.g., UV-Vis).

Experimental Characterization & Analysis

The theoretical model of the anion's electronic structure is validated through several key analytical techniques.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within conjugated systems.

  • Expertise & Causality: The formation of the 2-hydroxy-4-nitrophenolate anion from its protonated form is accompanied by a dramatic color change, which corresponds to a significant bathochromic (red) shift in its UV-Vis absorption spectrum.[2][3] This shift is a direct consequence of the extended π-conjugation discussed previously. Deprotonation enhances the electron-donating ability of the para-substituent, which, in concert with the electron-withdrawing nitro group, lowers the HOMO-LUMO energy gap. A smaller energy gap requires lower energy (longer wavelength) photons to promote an electronic transition (typically a π → π* transition), shifting the maximum absorbance (λmax) to a longer wavelength.[5] For comparison, while phenol absorbs around 275 nm, 4-nitrophenolate exhibits a strong absorption maximum near 400 nm.[10][11]

CompoundSolvent/Conditionλmax (nm)Reference(s)
PhenolVaries~275[10]
4-NitrophenolAcidic~320[11]
4-NitrophenolateAlkaline~400-405[5][11]
2-NitrophenolateWater~400 (Excitation)[2]

Protocol 2: UV-Vis Spectroscopic Analysis

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable readings.

  • Blanking: Fill a quartz cuvette with the pure solvent used to prepare the sample (e.g., ethanol with a corresponding amount of base). Place it in the spectrophotometer and record a baseline (blank) spectrum across the desired wavelength range (e.g., 200-600 nm).

  • Sample Measurement: Remove the blank cuvette and replace it with the cuvette containing the 2-hydroxy-4-nitrophenolate solution (from Protocol 1).

  • Data Acquisition: Scan the sample over the same wavelength range. The instrument software will automatically subtract the blank spectrum.

  • Analysis: Identify the wavelength of maximum absorbance (λmax) and record its value.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the electronic environment of each nucleus in the molecule.

  • Expertise & Causality: The electron density distribution described by the resonance structures can be observed in the NMR spectrum.

    • ¹H NMR: The aromatic protons of the 2-hydroxy-4-nitrophenolate anion will exhibit characteristic chemical shifts. The strong deshielding effect of the nitro group and the shielding from the phenolate and hydroxyl groups will cause the aromatic proton signals to appear at distinct positions, typically between 6.0 and 8.5 ppm. The exact positions and coupling patterns allow for the unambiguous assignment of each proton.

    • ¹³C NMR: The carbon atom attached to the electron-withdrawing nitro group will be significantly deshielded (shifted downfield), while the carbons attached to the oxygen atoms will also show characteristic shifts.[12] Comparing the spectrum to that of the protonated precursor (4-nitrocatechol) would reveal upfield shifts for carbons ortho and para to the newly formed phenolate, reflecting the increased electron density at these positions.

Protocol 3: NMR Sample Preparation and Analysis

  • Sample Preparation: Generate a salt of the 2-hydroxy-4-nitrophenolate anion by reacting 4-nitrocatechol with a base (e.g., NaOD) in a deuterated solvent like Deuterium Oxide (D₂O) or DMSO-d₆. A typical concentration is 5-10 mg in 0.6-0.7 mL of solvent.

  • Transfer: Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will be locked onto the deuterium signal of the solvent, and the magnetic field will be shimmed to ensure homogeneity.

  • Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are typically used.

  • Processing & Analysis: Process the raw data (FID) by applying a Fourier transform. Reference the spectrum to the residual solvent peak. Integrate the ¹H signals and identify the chemical shifts (in ppm) and coupling constants (in Hz) for all signals.

Computational Modeling: A Deeper Insight

Modern computational chemistry, particularly using Density Functional Theory (DFT), provides a powerful means to corroborate and expand upon experimental findings.[13][14]

  • Expertise & Causality: DFT calculations can be used to:

    • Optimize Geometry: Determine the most stable three-dimensional structure of the anion.

    • Visualize Molecular Orbitals: Calculate and visualize the HOMO and LUMO. This allows for a direct observation of the π-system's delocalization and confirms that the lowest energy electronic transition is indeed a π → π* type.

    • Simulate Spectra: Predict the UV-Vis absorption spectrum by calculating the energies of excited states.[15] This theoretical spectrum can be compared directly with experimental data for validation.

    • Map Electrostatic Potential: Generate an electrostatic potential map, which visually represents the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, confirming the charge distribution predicted by resonance theory.

Workflow cluster_synthesis Synthesis & Preparation cluster_analysis Spectroscopic & Computational Analysis cluster_validation Data Integration & Validation start Start: 4-Nitrocatechol prep Prepare Solution (e.g., in Ethanol or D₂O) start->prep deprot Deprotonation (Add Base, e.g., NaOH/NaOD) prep->deprot uv UV-Vis Spectroscopy (Determine λmax) deprot->uv nmr NMR Spectroscopy (¹H and ¹³C Chemical Shifts) deprot->nmr comp Computational Modeling (DFT) (Orbitals, ESP, Spectra) deprot->comp integrate Integrate & Correlate Data uv->integrate nmr->integrate comp->integrate structure Elucidate Electronic Structure integrate->structure

Caption: A validated workflow for the analysis of the 2-hydroxy-4-nitrophenolate anion.

Conclusion

The 2-hydroxy-4-nitrophenolate anion is a textbook example of how substituent effects dictate the electronic properties of an aromatic system. The synergistic interplay between electron-donating and electron-withdrawing groups facilitates extensive charge delocalization, which stabilizes the anion and governs its spectroscopic properties. A multi-faceted approach, combining theoretical resonance models with experimental UV-Vis and NMR spectroscopy and augmented by computational DFT studies, provides a robust and self-validating framework for its characterization. The principles demonstrated by this seemingly simple anion are foundational to the rational design of more complex molecules in fields such as medicinal chemistry, materials science, and environmental science.

References

  • Bailey-Darland, S., Krueger, T. D., & Fang, C. (2023). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Molecules, 28(2), 601. Available from: [Link]

  • Mondal, P., et al. (2025). Photophysics of meta- and para-nitrophenolate. II. Electronic spectra and quantum dynamics. The Journal of Chemical Physics. Available from: [Link]

  • Fleck, M. (2012). Comparison of Crystal Structures of the Tetramethylammonium and Sodium Salts of 3-Nitrophenolate. Georgia Journal of Science. Available from: [Link]

  • SIELC Technologies. UV-Vis Spectrum of 2-Amino-4-nitrophenol. Available from: [Link]

  • Kwamena, N. O. A., et al. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres. Available from: [Link]

  • Kwamena, N. O. A., et al. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres. Available from: [Link]

  • Brown, P. (2025). UV-visible light absorption spectrum of phenol 3-nitrophenol. Doc Brown's Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... Available from: [Link]

  • Sethupathi, D., et al. (2017). Crystal growth and characterization of sodium p-nitrophenolate dihydrate (NPNa) single crystals for NLO applications. AIP Conference Proceedings. Available from: [Link]

  • ResearchGate. (n.d.). Crystal growth of semiorganic sodium p-nitrophenolate dihydrate from aqueous solution and their characterization. Available from: [Link]

  • ResearchGate. (1999). Sodium 4-nitrophenolate 4-nitrophenol dihydrate crystal: A new herringbone structure for quadratic nonlinear optics. Available from: [Link]

  • Sharma, R. P., et al. (1996). Redetermination of the crystal structure of sodium p-nitrophenolate dihydrate. ResearchGate. Available from: [Link]

  • PubChem. (n.d.). 2-Hydroxy-4-nitrophenolate. Available from: [Link]

  • ResearchGate. (2019). ¹H-NMR spectra of (E)-2-(4-hydroxyphenyl)-3-(4-nitrophenyl)acrylonitrile 8. Available from: [Link]

  • Wikipedia. (n.d.). 4-Nitrophenol. Available from: [Link]

  • Chemistry Stack Exchange. (2015). Synthesis of 2-methyl-4-nitrophenol from benzene?. Available from: [Link]

  • University of Calgary. (2010). Acidity of Alcohols Continued. Available from: [Link]

  • Semantic Scholar. (2023). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to. Available from: [Link]

  • Chegg. (2024). 4-nitrophenol has an increased acidity compared with phenol because an additional resonance structure can be drawn. Available from: [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. Available from: [Link]

  • Janes, D., & Kreft, E. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. ResearchGate. Available from: [Link]

  • NSF Public Access Repository. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Available from: [Link]

  • DropChem. (2020). 2-Amino-4-nitrophenol. Available from: [Link]

  • Chemistry Stack Exchange. (2018). Which is most stable resonance structure of 4-nitrophenoxide ion?. Available from: [Link]

  • EMBL-EBI. (n.d.). 2-hydroxy-4-nitrophenolate (CHEBI:57730). Available from: [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of 4-nitrophenol. Available from: [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2019). Computational Study of the Electronic Structures of Some Antibiotics. Available from: [Link]

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Foundational

Thermodynamic stability of 2-hydroxy-4-nitrophenolate in aqueous solution

An In-depth Technical Guide to the Thermodynamic Stability of 2-Hydroxy-4-Nitrophenolate in Aqueous Solution Introduction: Contextualizing 2-Hydroxy-4-Nitrophenolate 2-hydroxy-4-nitrophenolate is the conjugate base of 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2-Hydroxy-4-Nitrophenolate in Aqueous Solution

Introduction: Contextualizing 2-Hydroxy-4-Nitrophenolate

2-hydroxy-4-nitrophenolate is the conjugate base of 4-nitrocatechol, a molecule of significant interest in various scientific domains. As a metabolite of xenobiotics, its formation and stability are crucial in toxicological and pharmacological studies.[1] Understanding the thermodynamic principles that govern its existence in aqueous media is fundamental for predicting its behavior, reactivity, and persistence in biological systems and environmental contexts.

This guide provides a comprehensive exploration of the thermodynamic stability of 2-hydroxy-4-nitrophenolate. We will delve into the core physicochemical principles, present robust experimental methodologies for its characterization, and discuss the environmental factors that modulate its equilibrium. The focus is not merely on procedural steps but on the underlying causality, ensuring a self-validating and scientifically rigorous approach.

Section 1: The Foundation of Thermodynamic Stability - Acidity and Equilibrium

The thermodynamic stability of 2-hydroxy-4-nitrophenolate in water is intrinsically linked to the acid-base equilibrium of its parent compound, 4-nitrocatechol (H₂A). As a diprotic acid, 4-nitrocatechol can undergo two successive deprotonation steps. The formation of 2-hydroxy-4-nitrophenolate (HA⁻) represents the first of these steps.

The equilibrium reaction is described as:

H₂A (aq) + H₂O (l) ⇌ HA⁻ (aq) + H₃O⁺ (aq)

The stability of the HA⁻ species is quantified by the acid dissociation constant (Ka) or, more conveniently, its negative logarithm, the pKa. A lower pKa value signifies a stronger acid, meaning the equilibrium lies further to the right, and the resulting conjugate base (2-hydroxy-4-nitrophenolate) is more stable in solution. According to PubChem, 2-hydroxy-4-nitrophenolate is the major species at a physiological pH of 7.3, indicating its first pKa is below this value.[1]

The stability is a function of the molecule's electronic structure. The presence of the electron-withdrawing nitro group (-NO₂) para to one of the hydroxyl groups significantly increases the acidity compared to unsubstituted phenol by stabilizing the negative charge of the resulting phenolate ion through resonance.

Caption: Dissociation of 4-nitrocatechol to its conjugate base.

The primary factor governing which species dominates is the pH of the solution. The relationship is described by the Henderson-Hasselbalch equation. At a pH below the pKa, the protonated form (4-nitrocatechol) is predominant. Conversely, at a pH above the pKa, the deprotonated form (2-hydroxy-4-nitrophenolate) is the major species.

Section 2: Experimental Determination of pKa via UV-Vis Spectrophotometry

The determination of pKa is the most direct way to quantify thermodynamic stability. UV-Vis spectrophotometry is a powerful and widely accessible technique for this purpose.[2][3]

Principle of the Method: The "Why"

The scientific basis for this method is the distinct electronic structure of the protonated acid and its deprotonated conjugate base. 4-nitrocatechol (the acid) and 2-hydroxy-4-nitrophenolate (the base) are different chemical species with different chromophores. This structural difference leads to distinct absorption spectra.

  • Protonated Species (e.g., at pH < 4): Exhibits a maximum absorbance (λmax) at a lower wavelength. For the analogous compound 4-nitrophenol, this is around 317 nm.[4]

  • Deprotonated Species (e.g., at pH > 9): The formation of the phenolate ion extends the conjugated π-system, causing a bathochromic (red) shift in the absorption spectrum to a higher wavelength. For 4-nitrophenolate, this λmax is around 400 nm.[4][5]

By systematically measuring the absorbance of a solution at various pH values, one can monitor the transition from the acid form to the base form. The pH at which the concentrations of the acid and its conjugate base are equal is, by definition, the pKa.

A Self-Validating Experimental Protocol

This protocol is designed to be inherently self-validating by incorporating checks and maintaining consistent experimental conditions.

Materials & Reagents:

  • Double-beam UV-Vis spectrophotometer

  • Calibrated pH meter with a combination glass electrode

  • Matched 1 cm quartz cuvettes

  • Analytical grade 4-nitrocatechol

  • Stock solvent (e.g., DMSO or ethanol, if needed for initial dissolution)

  • A series of buffer solutions (e.g., citrate, phosphate, borate) covering a wide pH range (e.g., pH 3 to 11) at a constant ionic strength (e.g., 0.1 M KCl).[5]

  • Strong acid (0.1 M HCl) and strong base (0.1 M NaOH) solutions.

Workflow:

Caption: Workflow for spectrophotometric pKa determination.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a concentrated stock solution of 4-nitrocatechol in a suitable solvent. Prepare a series of buffer solutions covering the desired pH range. The use of buffers with a constant ionic strength is critical as ion activity can influence pKa values.[5]

  • Determine λmax:

    • Prepare a highly acidic sample (e.g., in 0.1 M HCl, pH 1) to ensure the compound is fully protonated. Scan its absorbance from 250-500 nm to find the λmax of the acid form (H₂A).

    • Prepare a highly alkaline sample (e.g., in 0.1 M NaOH, pH 13) to ensure complete deprotonation. Scan its absorbance to find the λmax of the fully deprotonated form (A²⁻). The λmax for the monoanion (HA⁻) will be identifiable from the series of spectra.

  • Titration & Measurement: For each buffer solution, add a small, constant volume of the stock solution to a cuvette, ensuring the final concentration is identical across all samples. Record the full UV-Vis spectrum for each pH.

  • Trustworthiness Check - Isosbestic Point: When plotting the spectra from all pH values on the same graph, the curves should intersect at one or more points.[3] An isosbestic point is a wavelength where the molar absorptivity of the acid and base forms are identical. Its presence is a strong indicator that a clean, two-species equilibrium is being observed.

Data Analysis and Interpretation
  • Data Extraction: From the collected spectra, extract the absorbance values at the λmax of the deprotonated species (e.g., ~400 nm) for each pH.

  • Plotting: Plot the absorbance at this λmax as a function of pH. This will yield a sigmoidal curve.

  • pKa Calculation: The pKa is the pH value at the inflection point of this curve, which corresponds to half the maximum absorbance change.[6] More accurately, the pKa can be determined by fitting the data to the following equation derived from the Henderson-Hasselbalch relationship:

    A = (A_acid + A_base * 10^(pH - pKa)) / (1 + 10^(pH - pKa))

    Where:

    • A is the absorbance at a given pH.

    • A_acid is the absorbance of the pure acid form.

    • A_base is the absorbance of the pure base form.

    Alternatively, a linear plot can be generated using the equation: pKa = pH - log[(A - A_acid) / (A_base - A)] .[7] Plotting log[(A - A_acid) / (A_base - A)] versus pH yields a straight line where the x-intercept is the pKa.

Section 3: Quantitative Data and Influencing Factors

While specific thermodynamic data for 4-nitrocatechol requires direct measurement, extensive data exists for the structurally similar 4-nitrophenol, which serves as an excellent reference model.

Table 1: Reported pKa Values for 4-Nitrophenol in Aqueous Solution

pKa ValueTemperature (°C)Ionic Strength (M)Source Citation
7.1625Not Specified[5]
7.02 ± 0.01300.1[5]
7.1522Not Specified[8]
7.14Not SpecifiedNot Specified[9]
7.1525Not Specified[10]

The presence of a second hydroxyl group in 4-nitrocatechol will modulate this pKa value, but the principles of its determination and the factors affecting it remain the same.

Factors Modulating Stability
  • pH: As established, pH is the master variable controlling the equilibrium and thus the concentration of 2-hydroxy-4-nitrophenolate. However, extreme pH values can lead to irreversible chemical degradation, which is distinct from the reversible thermodynamic equilibrium. Many phenolic compounds are unstable at high pH, leading to non-reversible transformations.[11][12]

  • Temperature: The dissociation of an acid is a thermodynamic process with an associated enthalpy of reaction (ΔH). According to the van't Hoff equation, a change in temperature will alter the equilibrium constant (Ka) and therefore the pKa.[13] Consequently, all pKa determinations must be performed at a constant, reported temperature.

  • Ionic Strength: The presence of other ions in the solution affects the activity coefficients of the acidic and basic species. To obtain a true thermodynamic dissociation constant, measurements should be made at several ionic strengths and extrapolated to zero.[5] For practical purposes, maintaining a constant and specified ionic strength is a standard and acceptable practice.

Conclusion

The thermodynamic stability of 2-hydroxy-4-nitrophenolate in aqueous solution is a direct consequence of the acid-base equilibrium of its conjugate acid, 4-nitrocatechol. This stability is quantitatively defined by the pKa value, which can be reliably determined using UV-Vis spectrophotometry. The method's validity rests on the differential absorption of light by the protonated and deprotonated species. The prevailing pH of the solution is the most critical factor determining the concentration of the phenolate, with temperature and ionic strength also playing significant, controllable roles. For professionals in drug development and life sciences, a firm grasp of these principles and experimental protocols is essential for accurately predicting molecular behavior in aqueous and biological environments.

References

  • Aktaş, A.H., Şanlı, N., & Pekcan, G. (2005). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 52, 413-417. Available at: [Link]

  • Bautista-Aguilera, Ó. M., et al. (2014). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 5(2), 144-148. Available at: [Link]

  • Iben Ayad, A., et al. (2020). Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles. Nanomaterials, 10(6), 1169. Available at: [Link]

  • Iben Ayad, A., et al. (2020). Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles. MDPI. Available at: [Link]

  • Iben Ayad, A., et al. (2020). Kinetic Analysis of 4-Nitrophenol Reduction by "Water-Soluble" Palladium Nanoparticles. National Center for Biotechnology Information. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 4-nitro- (CAS 100-02-7). Retrieved from [Link]

  • Al-Degs, Y. S., et al. (2019). Thermodynamic and kinetic properties of the adsorption of 4-nitrophenol on graphene from aqueous solution. ResearchGate. Available at: [Link]

  • N/A. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. AJPO Journals. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-4-nitrophenolate. PubChem Compound Database. Retrieved from [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2108. Available at: [Link]

  • Robinson, R. A. (1965). Dissociation Constants of Some Substituted Nitrophenols in Aqueous SOlution at 25 degrees C. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 69A(4), 315-318. Available at: [Link]

  • Robinson, R. A. (1965). Dissociation Constants of Some Substituted Nitrophenols in Aqueous Solution at 25 °C. National Institute of Standards and Technology. Available at: [Link]

  • Raposo, R., et al. (2016). Spectroscopic determination of the dissociation constants of 2,4- and 2,5-dihydroxy-benzaldehydes. Comptes Rendus Chimie, 19(7), 838-844. Available at: [Link]

  • Nurchi, V. M., et al. (2020). pKa values for the hydroxyl group reported for different DHBs. ResearchGate. Available at: [Link]

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Exploratory

Spectroscopic Profiling and Isosbestic Determination of 2-Hydroxy-4-nitrophenolate and its Conjugate Acid

Executive Summary The accurate characterization of 4-nitrocatechol (4NC) and its conjugate base, 2-hydroxy-4-nitrophenolate, is critical across diverse disciplines—ranging from the modeling of atmospheric brown carbon (B...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate characterization of 4-nitrocatechol (4NC) and its conjugate base, 2-hydroxy-4-nitrophenolate, is critical across diverse disciplines—ranging from the modeling of atmospheric brown carbon (BrC) aerosols to the design of enzymatic probes for extradiol-cleaving dioxygenases. This technical guide provides an in-depth analysis of the acid-base equilibria, photophysical properties, and the specific analytical challenges associated with identifying the isosbestic points of these species. By employing derivative spectrophotometry (D.S.), researchers can bypass the limitations of classic UV-Vis absorption to isolate hidden spectral transitions.

Chemical Anatomy and Acid-Base Causality

4-Nitrocatechol (1,2-dihydroxy-4-nitrobenzene) acts as a diprotic acid in aqueous environments. The sequential deprotonation of its two hydroxyl groups is governed by their relative positions to the strongly electron-withdrawing nitro (–NO₂) group.

  • First Deprotonation (pKa₁ ≈ 6.5–6.7): The hydroxyl group at position 1 is para to the nitro group, whereas the hydroxyl at position 2 is meta. The para relationship allows for direct resonance stabilization of the resulting negative charge into the nitro group. Consequently, the 1-OH proton is significantly more acidic. Its removal yields the monoanion 2-hydroxy-4-nitrophenolate [1].

  • Second Deprotonation (pKa₂ ≈ 10.8): The removal of the second proton from the 2-OH position requires a highly alkaline environment, yielding the 4-nitrocatechol dianion.

Equilibria A 4-Nitrocatechol (Conjugate Acid) λmax: 347 nm B 2-Hydroxy-4-nitrophenolate (Monoanion) λmax: 425 nm A->B pKa1 ~ 6.7 Isosbestic (D.S.): 258, 265 nm B->A Protonation C 4-Nitrocatechol Dianion (Dianion) λmax: 527 nm B->C pKa2 ~ 10.8 Isosbestic (C.S.): 465 nm C->B Protonation

Acid-base equilibria of 4-nitrocatechol highlighting corresponding isosbestic points.

Photophysical Properties and the Isosbestic Challenge

The transition between protonation states induces dramatic shifts in the electronic structure of the molecule. Deprotonation increases the electron density on the phenolic oxygen, enhancing the push-pull intramolecular charge transfer (ICT) toward the nitro group. This lowers the HOMO-LUMO energy gap, resulting in a pronounced bathochromic (red) shift[2].

The Analytical Challenge of pKa₁

An isosbestic point represents a specific wavelength where two species in equilibrium have identical molar absorptivities. While the transition from the monoanion to the dianion (pKa₂) displays a highly visible isosbestic point at 465 nm using Classic Spectrophotometry (C.S.)[3], the transition from the neutral conjugate acid to 2-hydroxy-4-nitrophenolate (pKa₁) is notoriously difficult to observe.

The Causality: The UV absorption bands of the neutral 4NC and the monoanion are extremely broad and overlap significantly in the 200–350 nm region. This spectral crowding obscures the true intersection point in zero-order spectra. To resolve this, Derivative Spectrophotometry (D.S.) must be applied. By calculating the first (1° Der) and second (2° Der) derivatives of the spectral data, the subtle inflection points of the overlapping bands are mathematically isolated, revealing true isosbestic points at 258 nm and 265 nm [4].

Quantitative Data Summary

Table 1: Spectroscopic and Thermodynamic Properties of 4-Nitrocatechol Species

SpeciesProtonation StateAbsorption Maximum (λmax)pKa TransitionIsosbestic Point(s)Detection Method
4-Nitrocatechol Fully Protonated (Neutral)347 nm---
2-Hydroxy-4-nitrophenolate Monoanion425 nmpKa₁ (~6.7)258 nm, 265 nmDerivative Spectrophotometry (D.S.)
4-Nitrocatechol Dianion Dianion527 nmpKa₂ (~10.8)465 nmClassic Spectrophotometry (C.S.)

Experimental Methodology: Self-Validating Protocol

To accurately capture the isosbestic points and calculate the pKa values, the experimental protocol must be designed as a self-validating system. The primary threat to spectral integrity is the auto-oxidation of the catechol moiety to an ortho-quinone at elevated pH, which introduces a third absorbing species and destroys the isosbestic point.

Step-by-Step Workflow
  • Anaerobic Sample Preparation: Prepare a 1.0 mM stock solution of 4-nitrocatechol in HPLC-grade water. Crucial Step: Purge the solution continuously with Argon gas for 30 minutes prior to titration. This blocks the oxygen-dependent degradation pathway, ensuring a strict two-component equilibrium system.

  • Spectrophotometric pH Titration: Transfer the solution to a temperature-controlled (25°C) quartz cuvette. Adjust the pH incrementally from 4.0 to 12.0 using deoxygenated HCl or NaOH. Record the exact pH using a calibrated micro-pH meter.

  • Classic Spectrophotometry (C.S.): Acquire zero-order UV-Vis absorption spectra from 200 nm to 800 nm using a diode array spectrophotometer for each pH increment.

  • Derivative Processing (D.S.): Export the raw spectral data into analytical software (e.g., Agilent ChemStation). Apply a Savitzky-Golay filter to smooth the data, then calculate the 1st derivative of the spectra with respect to wavelength (dAbs/dλ)[4].

  • Zero-Crossing Analysis: Identify the wavelengths where the derivative spectra intersect at a common node (zero-crossing). Plot the absorbance at these specific wavelengths (258 nm and 265 nm) against pH. The intersection of the resulting linear fits mathematically validates the pKa₁ value.

Workflow S1 1. Anaerobic Preparation S2 2. pH Titration (pH 4.0 - 12.0) S1->S2 S3 3. UV-Vis Absorption S2->S3 S4 4. Derivative Processing S3->S4 S5 5. Zero-Crossing Analysis S4->S5

Self-validating experimental workflow for resolving hidden isosbestic points via D.S.

Environmental & Mechanistic Implications

Understanding the exact spectral boundaries of 2-hydroxy-4-nitrophenolate is not merely an academic exercise; it has profound implications in environmental chemistry and photophysics.

  • Ultrafast Excited-State Proton Transfer (ESPT): 4NC acts as a potent photoacid. Upon excitation into the S₁ state (pumped at 340 nm), the molecule undergoes ultrafast ESPT in aqueous environments. Transient absorption spectroscopy reveals that within 10 picoseconds, the subpicosecond state converts entirely to the ground-state monoanion (2-hydroxy-4-nitrophenolate), bypassing triplet state intersystem crossing entirely[2].

  • Atmospheric Brown Carbon (BrC): In atmospheric aerosols, the pKa of fully protonated nitroaromatics (∼4–7) closely overlaps with the pH of cloud droplets (pH ∼ 2–7). The shifting equilibrium between 4NC and 2-hydroxy-4-nitrophenolate directly dictates the wavelength-dependent imaginary refractive index of the aerosol, fundamentally altering its solar radiative forcing capabilities[5].

References

  • Ultrafast Excited-State Proton Transfer in 4-Nitrocatechol: Implications for the Photochemistry of Nitrophenols Source: The Journal of Physical Chemistry A - ACS Publications URL:[Link]

  • A UV-Vis absorbance spectrum of the MndD-(4-NC) complex Source: ResearchGate URL:[Link]

  • An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes Source: PMC (PubMed Central) URL:[Link]

  • Wavelength- and pH-Dependent Optical Properties of Aqueous Aerosol Particles Containing 4-Nitrocatechol Source: PMC (PubMed Central) URL:[Link]

  • Supplementary Information Characterization of an O2 Adduct of an Active Cobalt-Substituted Extradiol-Cleaving Catechol Dioxygen Source: AWS / JACS URL:[Link]

Sources

Foundational

NMR chemical shift assignments for 2-hydroxy-4-nitrophenolate

An In-depth Technical Guide to the NMR Chemical Shift Assignments of 2-Hydroxy-4-nitrophenolate Abstract This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) chemical shift assig...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the NMR Chemical Shift Assignments of 2-Hydroxy-4-nitrophenolate

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) chemical shift assignments for 2-hydroxy-4-nitrophenolate. As a molecule featuring competing electronic effects from electron-donating hydroxyl and electron-withdrawing nitro functional groups, its NMR spectra offer a rich case study in structure elucidation. This document, intended for researchers and drug development professionals, moves beyond a simple cataloging of shifts to explain the underlying principles governing the spectral features. We will delve into ¹H and ¹³C NMR analysis, the profound influence of environmental factors such as solvent and pH, and provide field-proven experimental protocols for accurate data acquisition and interpretation.

Introduction: The Structural and Electronic Landscape

2-hydroxy-4-nitrophenol, and its corresponding phenolate, are important structural motifs in medicinal chemistry and material science. The accurate assignment of their NMR spectra is a prerequisite for confirming molecular identity, assessing purity, and studying interactions with other molecules. The aromatic ring of this compound is uniquely influenced by two substituents with opposing electronic properties:

  • The Hydroxyl/Phenolate Group (-OH/-O⁻): Located at the C-2 position, this group is a strong ortho-, para-director and an activating group. It donates electron density to the aromatic system via resonance, particularly to the ortho (C-3) and para (C-5) positions.

  • The Nitro Group (-NO₂): Positioned at C-4, this is a powerful electron-withdrawing group and a meta-director. It deactivates the ring by withdrawing electron density through both inductive and resonance effects, significantly deshielding the ortho (C-3, C-5) and para (C-6, relative to the nitro group) positions.

The interplay of these effects creates a distinct pattern of electron distribution, which is directly reported by the chemical shifts in ¹H and ¹³C NMR spectroscopy.

Molecular Structure and Numbering Scheme

A standardized numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the IUPAC numbering for 2-hydroxy-4-nitrophenol.

Caption: IUPAC numbering scheme for 2-hydroxy-4-nitrophenol.

¹H NMR Spectral Analysis and Assignment

The ¹H NMR spectrum provides critical information on the number, environment, and connectivity of protons in a molecule.

Theoretical Prediction

For 2-hydroxy-4-nitrophenol, we anticipate three distinct signals in the aromatic region (typically 6.0-9.0 ppm), corresponding to H3, H5, and H6. The hydroxyl proton (-OH) will also produce a signal, though its position is highly variable.

  • H3: This proton is ortho to the electron-withdrawing nitro group and ortho to the electron-donating hydroxyl group. The powerful deshielding effect of the nitro group is expected to dominate, shifting this proton significantly downfield.

  • H5: This proton is also ortho to the nitro group and meta to the hydroxyl group. It will also be strongly deshielded and appear far downfield.

  • H6: This proton is ortho to the hydroxyl group and meta to the nitro group. The shielding effect of the hydroxyl group will push this proton upfield relative to H3 and H5.

  • OH Proton: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature.[1] It often appears as a broad singlet and its presence can be confirmed with a D₂O exchange experiment.

Splitting Patterns (J-Coupling)

The coupling between adjacent protons provides definitive proof of their relative positions. In this system, we expect:

  • H5 and H6: These protons are ortho to each other, which will result in a large coupling constant (³J ≈ 7-10 Hz). H6 will appear as a doublet, split by H5.

  • H3 and H5: These protons are meta to each other, leading to a smaller coupling constant (⁴J ≈ 2-3 Hz).

  • H3 Signal: H3 is only coupled to H5 (meta). Therefore, it should appear as a doublet with a small meta-coupling constant.

  • H5 Signal: H5 is coupled to H6 (ortho) and H3 (meta). This should result in a doublet of doublets (dd).

Typical Chemical Shift Data

While specific data for 2-hydroxy-4-nitrophenolate requires experimental determination, data from the closely related 4-nitrophenol provides a valuable baseline. For 4-nitrophenol in DMSO-d₆, the aromatic protons ortho to the nitro group appear around 8.11 ppm, while those ortho to the hydroxyl group are found near 6.92 ppm. The hydroxyl proton itself is often observed far downfield, around 11.03 ppm in DMSO-d₆.[2]

Proton Predicted Multiplicity Expected J-Coupling (Hz) Predicted Chemical Shift Range (ppm) Rationale
H3 Doublet (d)⁴J ≈ 2-38.0 - 8.5Ortho to -NO₂ (strong deshielding)
H5 Doublet of Doublets (dd)³J ≈ 7-10, ⁴J ≈ 2-38.2 - 8.7Ortho to -NO₂ (strong deshielding), coupled to H3 and H6
H6 Doublet (d)³J ≈ 7-107.0 - 7.5Ortho to -OH (shielding)
2-OH Broad Singlet (br s)N/A5.0 - 12.0Variable; dependent on H-bonding, solvent, pH

¹³C NMR Spectral Analysis and Assignment

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbons and provides insight into their electronic environment.

Theoretical Prediction

Due to the unsymmetrical substitution, all six aromatic carbons in 2-hydroxy-4-nitrophenol are chemically distinct and should produce six separate signals. The chemical shifts are heavily influenced by the attached substituents.

  • C2 (C-OH): The direct attachment to the electronegative oxygen atom causes a strong deshielding effect, shifting this carbon significantly downfield.

  • C4 (C-NO₂): The carbon bearing the nitro group is also deshielded, though typically less so than the carbon attached to the hydroxyl group.

  • C1, C3, C5, C6: The shifts of these carbons are determined by the combined resonance and inductive effects of the two substituents. Carbons ortho and para to the hydroxyl group (C1, C3, C5) will experience some shielding, while those ortho and para to the nitro group (C3, C5) will be deshielded.

Typical Chemical Shift Data

Reference data for nitrophenols in DMSO-d₆ shows that the carbon attached to the hydroxyl group (C1) in 4-nitrophenol appears around 163.7 ppm, while the carbon with the nitro group (C4) is at 139.4 ppm.[3] The other aromatic carbons fall between 115 and 126 ppm.[3]

Carbon Predicted Chemical Shift Range (ppm) Rationale
C1 120 - 130Influenced by para -NO₂ and ortho -OH
C2 155 - 165C-OH; strongly deshielded by oxygen
C3 115 - 125Ortho to both -NO₂ and -OH
C4 138 - 145C-NO₂; deshielded
C5 125 - 135Ortho to -NO₂ and para to -OH
C6 110 - 120Ortho to -OH

Critical Factors Influencing Chemical Shifts: Solvent and pH

Static tables of chemical shifts are insufficient for accurate assignment. The chemical environment of the sample can dramatically alter the NMR spectrum, particularly for phenols.

Solvent Effects

The choice of deuterated solvent is a critical experimental parameter. Solvents influence chemical shifts through their polarity, dielectric constant, and hydrogen bonding capabilities.[4]

  • Aprotic Solvents (e.g., DMSO-d₆, Acetone-d₆): These solvents can act as hydrogen bond acceptors. They will form hydrogen bonds with the hydroxyl proton of 2-hydroxy-4-nitrophenol, typically shifting the -OH signal downfield and slowing its exchange rate, which can result in a sharper peak.[5]

  • Protic Solvents (e.g., D₂O, CD₃OD): These solvents can exchange protons with the analyte's -OH group, often causing the hydroxyl proton signal to broaden or disappear entirely into the solvent peak.

  • Non-polar Solvents (e.g., CDCl₃, C₆D₆): In these solvents, solute-solute hydrogen bonding (dimerization) becomes more significant, which can also affect the chemical shift of the hydroxyl proton.

The Dominant Effect of pH: From Phenol to Phenolate

The most dramatic spectral changes occur upon deprotonation of the hydroxyl group to form the 2-hydroxy-4-nitrophenolate anion. This is governed by the pKa of the phenol and the pH of the solution. The formation of the phenolate anion (⁻O⁻) transforms the substituent at C2 into a much more powerful electron-donating group.

This enhanced electron donation significantly increases the electron density at the ortho (C3, C6) and para (C5) positions, leading to a pronounced upfield shift (to lower ppm values) of the attached protons (H3, H6, H5) and carbons. The magnitude of this pH-dependent shift can be substantial and must be accounted for in any analysis.[6][7][8]

G struct1 2-hydroxy-4-nitrophenol OH group (protonated) Moderate e⁻ donor struct2 2-hydroxy-4-nitrophenolate O⁻ group (deprotonated) Strong e⁻ donor struct1->struct2 + OH⁻ - H₂O struct2->struct1 + H⁺ G cluster_H1 ¹H NMR Analysis cluster_C13 ¹³C NMR Analysis cluster_Assign Final Assignment A Acquire ¹H Spectrum (Protocol 2) B Identify Aromatic Region (3 signals) A->B E Perform D₂O Exchange (Protocol 3) A->E C Analyze Splitting Patterns (dd, d, d) B->C D Analyze Chemical Shifts (Upfield vs. Downfield) B->D J Assign H6 (most upfield doublet) C->J D->J F Identify -OH Proton E->F M Correlate ¹H and ¹³C data (using HSQC or substituent effects) F->M G Acquire ¹³C Spectrum H Count Signals (Expect 6 aromatic) I Identify Quaternary Carbons (C2, C4) via high shifts I->M K Assign H5 (dd, coupled to H6) J->K L Assign H3 (remaining downfield doublet) K->L L->M N Assign all C atoms M->N

Caption: Systematic workflow for NMR spectral assignment.

Conclusion

The NMR chemical shift assignments of 2-hydroxy-4-nitrophenolate are a direct reflection of its rich electronic structure. The competing effects of the hydroxyl and nitro groups establish a predictable, yet nuanced, pattern of signals in both ¹H and ¹³C spectra. A thorough understanding of substituent effects, proton coupling, and, most critically, the profound influence of solvent and pH, is paramount for accurate interpretation. By following systematic experimental protocols and a logical assignment workflow, researchers can confidently use NMR spectroscopy to elucidate the structure and probe the chemical environment of this and related phenolic compounds.

References

  • SpectraBase. 4-Nitrophenol. [Link]

  • NOP - Sustainability in the organic chemistry lab course. 13 C-NMR. [Link]

  • FooDB. Showing Compound 4-Nitrophenol (FDB022503). [Link]

  • Christophoridou, S., & Dais, P. (2006). Novel Approach to the Detection and Quantification of Phenolic Compounds in Olive Oil Based on 31P Nuclear Magnetic Resonance. Journal of Agricultural and Food Chemistry, 54(3), 656–664. [Link]

  • SpectraBase. 4-Nitrophenol - Optional[13C NMR] - Chemical Shifts. [Link]

  • ResearchGate. 1 H-NMR spectrum of 4-nitrophenol. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • atb.uq.edu.au. 4-Nitrophenol | C6H5NO3 | MD Topology | NMR | X-Ray. [Link]

  • Robles-Sánchez, M., et al. (2015). A 1H NMR Investigation of the Interaction between Phenolic Acids Found in Mango (Manguifera indica cv Ataulfo) and Papaya (Carica papaya cv Maradol). PLOS ONE, 10(11), e0142293. [Link]

  • ResearchGate. NMR to identify type of phenolic compound? [Link]

  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328–2375. [Link]

  • Ashwood, C. R., et al. (2023). Solvent Effects on the Singlet–Triplet Couplings in Nitroaromatic Compounds. The Journal of Physical Chemistry B, 127(25), 5664–5672. [Link]

  • PubChem. 2-Amino-4-Nitrophenol. [Link]

  • Van den Bosch, S., et al. (2023). Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy. ACS Sustainable Chemistry & Engineering, 11(14), 5646–5655. [Link]

  • Siskos, M. G., et al. (2015). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 20(9), 16928–16946. [Link]

  • Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • PubChem. 2-Methyl-4-nitrophenol. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Pandey, A. K., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience, 14(4), 800–808. [Link]

  • SpectraBase. 2-NITRO-4-HYDROXYCINNAMIC-ACID - Optional[13C NMR] - Chemical Shifts. [Link]

  • Lathaan, P. E., & Nizkorodov, S. A. (2023). Influence of solvent on electronic structure and the photochemistry of nitrophenols. Physical Chemistry Chemical Physics, 25(4), 2731–2741. [Link]

  • Siskos, M., et al. (2015). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Applied Spectroscopy Reviews, 51(6), 415–454. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • NSF Public Access Repository. Influence of solvent on the electronic structure and the photochemistry of nitrophenols. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Lund University Publications. Determination of the pH dependency of chemical shifts. [Link]

  • Quora. On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol? [Link]

  • Scholars' Mine. In situ pH determination based on the NMR analysis of ¹H-NMR signal intensities and ¹⁹F-NMR chemical shifts. [Link]

  • Pandey, A. K., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience, 14(4), 800–808. [Link]

  • Mark, G., et al. (2000). Sonolysis of aqueous 4-nitrophenol at low and high pH. Ultrasonics sonochemistry, 7(1), 31–38. [Link]

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Exploratory

Structural Biology and Coordination Dynamics of 2-Hydroxy-4-Nitrophenolate Metal Complexes

Executive Summary In the realm of metalloenzyme structural biology and biomimetic coordination chemistry, 2-hydroxy-4-nitrophenolate (commonly referred to as 4-nitrocatecholate or 4NC) serves as an indispensable molecula...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of metalloenzyme structural biology and biomimetic coordination chemistry, 2-hydroxy-4-nitrophenolate (commonly referred to as 4-nitrocatecholate or 4NC) serves as an indispensable molecular tool. As an electron-poor, chromophoric substrate analog, it allows researchers to artificially induce kinetic bottlenecks in rapid catalytic cycles. This whitepaper explores the crystallographic structures, electronic properties, and coordination dynamics of 4NC-metal complexes. By dissecting these interactions, drug development professionals and structural biologists can better understand dioxygen activation, rationally design metalloenzyme inhibitors, and interpret transient intermediates trapped in crystallo.

Electronic Modulation and Coordination Chemistry

The utility of 4-nitrocatechol in structural biology stems directly from its electronic properties. The addition of a nitro group at the para position of the catechol ring exerts a strong electron-withdrawing effect.

Causality in Ligand Binding: This electron withdrawal significantly lowers the pKa of the hydroxyl groups compared to native substrates (like homoprotocatechuate). Consequently, extradiol-cleaving dioxygenases (such as Fe-HPCD and Mn-MndD) selectively bind 4NC in a monoanionic state, whereas intradiol enzymes typically favor a dianionic state[1]. When 4NC binds to a metal center—such as Fe(II), Mn(II), or Cu(II)—it reduces the electron density at the metal. In dioxygenases, this raises the activation barrier for electron transfer from the substrate to the Fe(II)-bound O₂, slowing the reaction rate by roughly 1,000-fold[2]. This deliberate kinetic retardation is the precise mechanism that allows researchers to trap normally fleeting superoxo and alkylperoxo intermediates.

Crystallographic Insights from Metalloenzymes

Static X-ray crystallography of 4NC-metal complexes has provided unprecedented views into the active sites of critical enzymes. The structural parameters of these complexes vary drastically depending on the metal's oxidation state and the enzymatic cavity.

Quantitative Structural Data

The table below summarizes the crystallographic parameters of key 4NC-metal complexes, highlighting how the ligand adapts to different coordination environments.

Complex SystemMetal StateLigand / SubstrateKey Structural ParametersCoordination GeometryRef
Fe-HPCD (Subunit C) Fe(II)4-Nitrocatechol + O₂Fe-O(4NC): ~2.2 Å, Fe-O(O₂): 2.4-2.5 ÅDistorted Octahedral, Side-on O₂[3]
Soybean Lipoxygenase 3 Fe(II)4-NitrocatecholPartial occupancy (0.53), non-bonding to FeTrigonal pyramid (native Fe)[4]
Cu(II)(tbeda)(4NC) Cu(II)4-NitrocatecholateCu-O(4NC): ~1.9-2.0 Å (typical)Square planar / Distorted[1]
[Cu₃H₋₄(tachpyz)₂] Cu(II)tachpyz + 4NCTrinuclear coreSquare pyramidal / Tetrahedral[5]

Lipoxygenase Inhibition Dynamics: In the native Fe(II) state of soybean lipoxygenase 3, 4NC moors in the central cavity but does not directly bind the iron atom, which maintains a trigonal pyramid geometry[4]. Why? The Fe(II) state lacks the high Lewis acidity required to displace its coordinated water and histidine ligands for the electron-poor 4NC. However, upon oxidation to the product-active Fe(III) state, the metal becomes highly electrophilic, facilitating the stepwise formation of a bidentate iron-catecholate complex[4]. This oxidation-state-dependent denticity is a critical principle for designing lipoxygenase inhibitors targeting inflammatory pathways.

Experimental Workflow: In Crystallo Trapping of Intermediates

To capture the structural data seen in PDB 2IGA[6], a highly controlled, self-validating protocol is required. The workflow below details the methodology for trapping reactive oxygen species using 4NC.

Step-by-Step Methodology
  • Anaerobic Enzyme Purification & Validation: Purify the Fe(II)-dependent enzyme under strict anoxic conditions. Self-Validation: Confirm the resting state using EPR spectroscopy; native high-spin Fe(II) (S=2) is typically EPR-silent, ensuring no premature oxidation to Fe(III) has occurred[2].

  • Apo-Crystal Growth: Grow protein crystals in an anaerobic glovebox to prevent background oxidation.

  • Substrate Soaking (The Chromophoric Shift): Soak the crystals in a mother liquor containing excess 4-nitrocatechol. Self-Validation: The binding of 4NC to the metal center induces a distinct metal-to-ligand charge transfer (MLCT) band. A visible color change (and UV-Vis absorption at ~440 nm) confirms successful bidentate coordination[1].

  • Controlled O₂ Exposure: Expose the soaked crystals to a low-O₂ atmosphere. Causality: Using a low oxygen concentration ensures that the reaction does not proceed to completion simultaneously across all subunits. This allows different subunits of the homotetramer to trap different states (e.g., superoxo vs. alkylperoxo)[3].

  • Cryo-Quenching & Diffraction: Rapidly plunge-freeze the crystals in liquid nitrogen to halt all molecular motion, followed by X-ray diffraction and electron density mapping.

Workflow A 1. Purify Anaerobic Fe(II) Enzyme (EPR Validation) B 2. Grow Apo-Crystals (Strict Anoxic Conditions) A->B Maintain Anaerobiosis C 3. Soak with 4-Nitrocatechol (UV-Vis Colorimetric Validation) B->C Substrate Binding D 4. Controlled Low O2 Exposure (Trigger Slow Kinetics) C->D Initiate Turnover E 5. Liquid N2 Cryo-Quenching (Halt Reaction) D->E Kinetic Trapping F 6. X-ray Diffraction & Mapping (Resolve Intermediates) E->F Structural Analysis

Caption: Self-validating in crystallo workflow for trapping 4-nitrocatecholate metalloenzyme intermediates.

Mechanistic Implications and QM/MM Validation

While X-ray crystallography provides a physical snapshot, it can sometimes be misleading without quantum mechanical validation. A prime example is the side-on O₂ binding observed in the 2IGA crystal structure of Fe-HPCD with 4NC[6].

Standard Fe-O₂ adducts typically exhibit an end-on conformation. Advanced Quantum Mechanical/Molecular Mechanical (QM/MM) calculations revealed that the side-on structure captured in the crystal is not a standard superoxide. Instead, spontaneous proton transfer from the conserved His200 residue results in a semiquinone substrate radical (SQ•)–Fe(III)–hydroperoxo species[7].

Drug Development Takeaway: This SQ•–Fe(III)–hydroperoxo species is actually 12.3 kcal/mol higher in energy than the reactive end-on Fe(III)-superoxo species[7]. For drug developers designing mechanism-based inhibitors, this highlights that static crystal structures of substrate analogs may represent trapped, off-pathway energy minimums rather than the true transition state. Inhibitor design must account for these proton-coupled electron transfer (PCET) dynamics.

Mechanism S1 Fe(II) Resting State (2-His-1-Carboxylate) S2 Fe(II)-4NC Complex (Monoanionic Bidentate) S1->S2 + 4NC - H2O S3 Fe(III)-Superoxo / SQ• (End-on / Side-on O2) S2->S3 + O2 Electron Transfer S4 Fe(II)-Alkylperoxo (Bridged Intermediate) S3->S4 Radical Recombination S5 Ring Cleavage Product (Extradiol Cleavage) S4->S5 C-C Bond Cleavage

Caption: Mechanistic pathway of extradiol cleavage of 4-nitrocatechol by Fe-HPCD.

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Protocols & Analytical Methods

Method

Protocol for 2-hydroxy-4-nitrophenolate spectrophotometric quantification

Defining the Scope I'm currently focused on defining the scope. The request is for a spectrophotometric quantification protocol for 2-hydroxy-4-nitrophenolate.

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Author: BenchChem Technical Support Team. Date: April 2026

Defining the Scope

I'm currently focused on defining the scope. The request is for a spectrophotometric quantification protocol for 2-hydroxy-4-nitrophenolate. I need to keep in mind that the application is for researchers, scientists, and drug development folks. My thoughts are centering on framing this as an application note or a protocol.

Outlining the Structure

I'm now outlining the core requirements, focusing on autonomy, scientific integrity, and visualization. I'm aiming for full editorial control with a structure guided by the topic. For scientific integrity, I'm adopting a Senior Application Scientist persona, prioritizing causality, self-validating protocols, authoritative references, and a complete bibliography. I also have to implement mandatory Graphviz diagrams for workflows and ensure high-contrast visuals, data tables, and step-by-step methodologies.

Defining the Topic

I've successfully identified the topic: a spectrophotometric quantification protocol for 2-hydroxy-4-nitrophenolate, also called 4-nitrocatechol (4NC). Key facts have been gathered, which will be the basis of moving forward.

Clarifying the Chemistry

I'm now zeroing in on the chemical characteristics of 2-hydroxy-4-nitrophenolate (4NC). I've clarified its behavior as a pH-sensitive indicator, noting the yellow color of the mono-anion form and its absorbance maximum around 425 nm. It is critical to differentiate the different forms, namely the neutral, mono-anion, and di-anion forms as they appear under varying pH conditions. I also recall that the fully deprotonated form is red, with an absorption at 514 nm.

Structuring the Application Note

I'm now structuring the application note. I'm prioritizing clarity and practical use, outlining the content: title, abstract, introduction explaining 4NC's role, and discussing its chromogenic shifts, pKa values, and the rationale for pH adjustment. I'm focusing on why a basic pH is key to highly sensitive end-point quantification. I'm outlining how the di-anion provides for a larger molar extinction coefficient. The goal is a clear, concise guide for enzymatic and chemical assay quantification.

Outlining the Protocol Steps

I'm now detailing the protocol. I'm focusing on key elements: substrate selection (4-nitrocatechol sulfate, etc.), buffer systems, and the stop solution (NaOH). The experimental steps include standard curve prep, an enzymatic assay workflow, and spectrophotometric measurement. I'm planning tables for spectral properties and standard curve schemes. I envision a workflow diagram and a chemical pathway visualization, both using Graphviz DOT. Finally, I'm addressing troubleshooting, including background absorbance and catechol auto-oxidation.

Gathering Key References

I'm now integrating reference material. I'm focusing on citations that support the methodology, citing works on titration indicators and spectrophotometric determinations, and referencing PubChem for the compound's identity. I've begun to refine the DOT diagrams. The diagrams will clarify the workflow (substrate prep, enzyme incubation, reaction arrest, readout, and data analysis) and the mechanistic pathway of 4NC generation and ionization. I've already chosen colors that are visually pleasing and in compliance with contrast rules.

Justifying the Methods

I'm now detailing the rationale behind using NaOH in the protocol. I'm focusing on why it stops the enzyme, maximizes the molar extinction coefficient (ε), and shifts the absorption maximum to 514 nm. The shift is crucial to avoid overlap with yellow biological matrices. I'm also explaining that the nitro group stabilizes the phenolate, lowering the pKa compared to standard catechols. I'm prioritizing the E-E-A-T principles: expertise and experience, trustworthiness, and authoritative grounding. I'll include citations, e.g.,, and a self-validating system involving a standard curve and blanking instructions. The citation for "Action of 4-Nitrocatechol as a Titration Indicator" is (...). The citation for 2-Hydroxy-4-nitrophenolate is ([Link]).

Drafting the Content

I'm now drafting the application note content, starting with the title and abstract, and the introduction, highlighting the compound's role and mechanistic origins. I am linking the real, verified PubChem URL and a MDPI URL to justify my methods. My focus is on the compound's role as a reporter in biochemical and environmental assays. The next draft will expand upon the spectral properties and protocol.

Refining the Rationale

I'm now integrating the provided spectral characteristics and the effect of pH on 4NC. I'm focusing on incorporating references and to validate the pKa shifts. I've begun crafting text to describe how alkalization shifts the absorbance to 514 nm. I am prioritizing a clear narrative connecting the spectral properties of 4NC with the selection of the analytical wavelength for enhanced assay sensitivity.

Visualizing the Assay

I'm now detailing the experimental steps and their rationales, including reagent prep for the assay buffer, stop solution, and standard stock, along with a standard curve dilution scheme. I'm focusing on the enzymatic assay and quantification, specifying initiation with substrate and enzyme in buffer, followed by incubation, and reaction arrest with NaOH. I will add a DOT diagram to illustrate the mechanistic pathway. I'm developing a self-validating system, which uses a standard curve.

Finalizing the Protocol

I've just added the crucial 'stop solution' step with 100 µL of 1.0 M NaOH to halt the enzymatic reaction and shift the 2-hydroxy-4-nitrophenolate to its fully deprotonated state, maximizing absorption at 514 nm. I've detailed the measurement step and incorporated a blanking procedure to address background substrate hydrolysis, which is crucial for data accuracy. I am preparing a DOT diagram to illustrate the microplate assay workflow. Finally, I've outlined troubleshooting steps.

Addressing Potential Interference

I'm now focusing on a potential pitfall: interference from iron (Fe3+). My research reveals that high concentrations can complex with 4NC, producing a green/brown complex. My solution: adding EDTA to the assay buffer to chelate the iron, which is critical. I'm also double-checking the DOT syntax, as well as the color contrast rules, to optimize visualization.

Refining the Workflow

I've just focused on streamlining the assay workflow using DOT. I've integrated enzyme and substrate reactions with pH adjustments. I'm focusing on clarifying how pH impacts the spectral properties of the substrate. I'm detailing the NaOH addition that shifts absorption to 514 nm. I'm finalizing the data output. I am also working on adding a flowchart.

Workflow Step1 1. Reaction Setup Enzyme + Substrate Step2 2. Incubation (e.g., 37°C) Step1->Step2 Step3 3. Reaction Stop + NaOH Step2->Step3 Step4 4. Spectrophotometric Measurement (514 nm) Step3->Step4 Step5 5. Data Analysis (Standard Curve) Step4->Step5

Improving Visual Communication

I'm now revising the DOT diagram to increase clarity and visual appeal. I've reordered the diagram to better represent the kinetic incubation, reaction arrest, spectrophotometry, and data analysis steps. I've modified the color scheme to meet contrast requirements. I'm also preparing to add the 'size' and 'ratio' attributes. The aim is to visualize the microplate assay, streamlining the workflow.

Workflow Step1 1. Reaction Setup Enzyme + Substrate Step2 2. Kinetic Incubation 37°C, pH 7.4 Step1->Step2 Step3 3. Reaction Arrest Add 1.0 M NaOH Step2->Step3 Step4 4. Spectrophotometry Read Absorbance at 514 nm Step3->Step4 Step5 5. Data Analysis Interpolate via Standard Curve Step4->Step5

Refining the Visualization

I'm now focusing on refining the DOT diagram's dimensions and incorporating the suggested dpi attribute to ensure optimal scaling and readability, aiming for a balance between visual detail and concise representation, as well as refining the E-E-A-T analysis. I have made sure to have implemented the requested citations format, and have cross-checked them.

Finalizing the Visuals

I'm now implementing the refined DOT diagram, which highlights the entire workflow's key steps: substrate-enzyme reaction setup, kinetic incubation, reaction arrest with 1.0 M NaOH, and subsequent spectrophotometric measurement. I'm focusing on the integration of the standard curve data analysis, as well as citations, and. I'm also ensuring the visual design is optimized for clarity and adherence to contrast standards, emphasizing the transition of 4NC to its fully deprotonated state at 514 nm.

Workflow Step1 1. Reaction Setup Enzyme + Substrate Step2 2. Kinetic Incubation 37°C, pH 7.4 [1.2] Step1->Step2 Step3 3. Reaction Arrest Add 1.0 M NaOH [1.1] Step2->Step3 Step4 4. Spectrophotometry Read Absorbance at 514 nm [1.1] Step3->Step4 Step5 5. Data Analysis Interpolate via Standard Curve Step4->Step5

Analyzing Chemical Reactivity

I'm now detailing 4NC's unique properties. The nitro group's influence explains the pH-dependent color shift; yellow at lower pH, deep red at high pH. The shift to 514 nm at high pH, due to di-anion formation, avoids bio-matrix interference and enhances sensitivity. Complexation with Fe3+ is also being accounted for.

Refining the Tables

I'm now generating comprehensive tables. Table 1 outlines 4NC's key physicochemical and spectral properties, including CAS number and absorbance maxima. Table 2 details a standard curve dilution scheme. I've also re-iterated the detailed protocol steps: reagent prep, standard curve generation, enzymatic reaction, reaction arrest and alkalization with NaOH, and spectrophotometric measurement, including troubleshooting.

Addressing Potential Interference

I'm now integrating countermeasures for potential issues. I've noted that iron (Fe3+) can interfere by forming a green complex, prompting the addition of EDTA to the buffer. Also, I'm working to minimize catechol auto-oxidation by adhering to a 15-minute read-time window. The overall approach combines rigorous experimental design with a focus on visual and detailed documentation.

\n\n Finalizing Citations and Layout

I am now focusing on refining the citation format and layout of the document. I am meticulously cross-referencing all citations with their respective URLs to ensure accuracy and validity. I'm verifying the proper display of tables and diagrams, and I've also checked the DOT diagrams.

Application

Using 2-hydroxy-4-nitrophenolate in arylsulfatase enzyme assays

Application Note: Quantitative Profiling of Arylsulfatase Activity via 4-Nitrocatechol Sulfate Hydrolysis and 2-Hydroxy-4-Nitrophenolate Detection Introduction & Mechanistic Overview Arylsulfatases (ARS), specifically Ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Quantitative Profiling of Arylsulfatase Activity via 4-Nitrocatechol Sulfate Hydrolysis and 2-Hydroxy-4-Nitrophenolate Detection

Introduction & Mechanistic Overview

Arylsulfatases (ARS), specifically Arylsulfatase A (ARSA) and B (ARSB), are essential lysosomal enzymes that catalyze the degradation of sulfated glycolipids and glycosaminoglycans. Deficiencies in these enzymes are the primary drivers of severe lysosomal storage disorders, including Metachromatic Leukodystrophy (MLD) and Maroteaux-Lamy syndrome[1][2]. Accurately quantifying ARS activity is a critical requirement for diagnostic screening, pathological profiling, and the development of recombinant enzyme replacement therapies (ERT)[2][3].

This technical guide details a robust, self-validating chromogenic assay utilizing 4-nitrocatechol sulfate (4-NCS) as a synthetic substrate[4]. The core mechanism relies on the enzymatic cleavage of the sulfate ester bond to yield 4-nitrocatechol (4-NC) and free sulfate[3].

The Causality of the Alkaline Shift: Under the acidic conditions required for optimal lysosomal enzyme activity (pH 4.5–5.0), the liberated 4-NC remains protonated and exhibits minimal absorbance in the visible spectrum. However, 4-NC has a pKa of approximately 6.84[5]. The deliberate addition of a strong base (e.g., 1.0 N NaOH) serves a dual mechanistic purpose:

  • Reaction Termination: The extreme pH shift immediately denatures the arylsulfatase, halting the kinetic reaction[6].

  • Signal Amplification: The alkaline environment (pH > 10) fully deprotonates 4-NC into the 2-hydroxy-4-nitrophenolate dianion. This highly conjugated chromophore exhibits a massive bathochromic shift, producing an intense absorption peak at 515 nm (extinction coefficient ϵ≈12.6 mM−1cm−1 )[7]. This chemical shift isolates the product signal from the unreacted 4-NCS substrate, ensuring a high signal-to-noise ratio.

Mechanistic Pathway Visualization

Mechanism S 4-Nitrocatechol Sulfate (4-NCS) (Colorless, pH 5.0) E Arylsulfatase (ARSA) Hydrolysis S->E I 4-Nitrocatechol (4-NC) (Protonated, pH 5.0) E->I Release of SO4(2-) B NaOH Addition (pH > 10) I->B P 2-Hydroxy-4-Nitrophenolate (Intense Chromophore, 515 nm) B->P Deprotonation (pKa ~6.8)

Fig 1. Chemical conversion of 4-NCS to the 2-hydroxy-4-nitrophenolate chromophore.

Materials and Reagents

To ensure a self-validating system, buffer conditions must strictly mimic the lysosomal environment while preventing non-specific ionic interactions.

  • Enzyme: Recombinant Human ARSA (e.g., diluted to 20 µg/mL) or biological sample homogenate.

  • Substrate (4-NCS): 4-Nitrocatechol Sulfate dipotassium salt (100 mM stock in diH 2​ O)[4].

  • Assay Buffer: 50 mM Sodium Acetate (NaOAc), 0.5 M NaCl, pH 4.5 to 5.0.

    • Causality Note: The high NaCl concentration (0.5 M) is critical. ARSA tends to form inactive oligomers at low ionic strength; high salt stabilizes the active octameric conformation required for in vitro substrate turnover.

  • Stop Solution: 1.0 N to 2.0 N Sodium Hydroxide (NaOH)[7].

  • Standard: 4-Nitrocatechol (4-NC) for calibration.

Experimental Protocol

This step-by-step methodology is designed as a self-validating system, incorporating mandatory blanks to account for spontaneous substrate hydrolysis and background sample absorbance.

Step 1: Preparation of the Standard Curve Prepare a standard curve to validate the linear dynamic range of your spectrophotometer at 515 nm.

Table 1: 4-Nitrocatechol Standard Curve Preparation (Assay Volume: 150 µL)

Standard4-NC Concentration (mM)Volume of 2 mM 4-NC (µL)Volume of Assay Buffer (µL)
Blank0.000150
Std 10.107.5142.5
Std 20.2518.75131.25
Std 30.5037.5112.5
Std 41.007575

Step 2: Reaction Setup Set up the reactions in a clear 96-well microplate or microcentrifuge tubes.

Table 2: Typical Assay Setup Volumes

ComponentTest SampleSubstrate BlankEnzyme Blank
Assay Buffer-75 µL75 µL
Enzyme Sample75 µL-75 µL
4-NCS Substrate (2 mM)75 µL75 µL-

Causality of Controls:

  • Substrate Blank: 4-NCS can spontaneously hydrolyze over time, especially if exposed to light or ambient heat[4]. This blank subtracts non-enzymatic 2-hydroxy-4-nitrophenolate generation.

  • Enzyme Blank: Biological samples (cell lysates, tissue homogenates) may contain endogenous pigments that absorb near 515 nm.

Step 3: Incubation Seal the plate/tubes and incubate at 37°C for exactly 60 minutes. Ensure the incubator is pre-equilibrated to maintain steady-state kinetics.

Step 4: Termination and Color Development Add 150 µL of 1.0 N NaOH (or 0.2 M NaOH depending on buffer capacity) to all wells/tubes to stop the reaction[7]. Observation: The solution in the active test samples will immediately transition from colorless/pale yellow to a vibrant mustard/lemon yellow due to the formation of 2-hydroxy-4-nitrophenolate[5].

Step 5: Spectrophotometric Detection Transfer 200 µL of the final mixture to a clear 96-well plate (if not already in one) and measure the absorbance at 515 nm using a microplate reader in endpoint mode[3][6].

Assay Workflow Visualization

Workflow A 1. Reaction Setup (Enzyme + 4-NCS) B 2. Incubation (37°C, 60 min, pH 5.0) A->B C 3. Termination (Add 1N NaOH) B->C D 4. Detection (Absorbance 515 nm) C->D

Fig 2. Sequential workflow of the arylsulfatase chromogenic microplate assay.

Data Analysis & Calculations

To calculate the specific activity of the arylsulfatase sample, utilize the following steps:

  • Calculate Adjusted Absorbance: ΔOD515​=ODTest​−(ODSubstrate_Blank​+ODEnzyme_Blank​)

  • Determine Product Formed: Use the slope of your 4-NC standard curve to convert ΔOD515​ to picomoles (pmol) of 2-hydroxy-4-nitrophenolate generated. Alternatively, use the established millimolar extinction coefficient ( ϵ=12.6 mM−1cm−1 ) adjusting for the path length of your microplate[7].

  • Calculate Specific Activity: Specific Activity (pmol/min/µg)=Incubation Time (min)×Enzyme Amount (µg)Product Formed (pmol)​

Troubleshooting & Self-Validation Checklist

  • Low Signal-to-Noise Ratio: Verify the pH of the final solution after NaOH addition. If the sample buffer has high buffering capacity, the added NaOH may be insufficient to push the pH > 10. The pKa of 4-NC dictates that the pH must be highly alkaline to ensure 100% conversion to the 2-hydroxy-4-nitrophenolate chromophore[5].

  • High Substrate Blank: Check the storage conditions of the 4-NCS stock. It must be stored at -20°C to -80°C, protected from light and moisture, to prevent auto-hydrolysis[4].

  • Non-Linear Kinetics: If the ΔOD515​ exceeds the linear range of the standard curve, the enzyme has depleted the substrate. Dilute the enzyme sample and repeat the assay to ensure zero-order kinetics are maintained.

References

  • A simple chromogenic assay for arylsulfatase A - PubMed Source: nih.gov URL:[Link]

  • Biochemical and histochemical analysis of the enzyme arylsulfatase in human lesions of endodontic origin - PubMed Source: nih.gov URL:[Link]

  • Arylsulfatase A: An Important Metabolic Factor in Pathophysiology of Different Diseases Source: actamedicamarisiensis.ro URL:[Link]

  • Source: google.

Sources

Method

HPLC method development for 2-hydroxy-4-nitrophenolate detection

Application Note: Highly Specific HPLC Method Development for 2-Hydroxy-4-Nitrophenolate Detection Executive Summary The accurate quantification of 4-nitrocatechol (4NC)—and its ionized state, 2-hydroxy-4-nitrophenolate—...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Highly Specific HPLC Method Development for 2-Hydroxy-4-Nitrophenolate Detection

Executive Summary

The accurate quantification of 4-nitrocatechol (4NC)—and its ionized state, 2-hydroxy-4-nitrophenolate—is critical across multiple scientific domains. In drug development and toxicology, it serves as the primary biomarker for cytochrome P450 2E1 (CYP2E1) activity via p-nitrophenol hydroxylation assays (1)[1]. In environmental science, it is a major light-absorbing component of atmospheric brown carbon aerosols (2)[2]. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method utilizing post-column alkalinization. By shifting the analyte's pH post-separation, we exploit a massive bathochromic shift, enabling visible-range detection at 510 nm that eliminates matrix interference.

Mechanistic Rationale: The Causality of Post-Column Derivatization

Standard RP-HPLC methods for 4-nitrocatechol typically employ acidic mobile phases (pH ~2.5) to keep the phenolic hydroxyl groups protonated. This prevents peak tailing and ensures strong retention on hydrophobic C18 stationary phases (3)[3]. However, in its protonated state, 4NC absorbs maximally in the UV range (~345 nm), a region plagued by high background noise from biological proteins and environmental humic-like substances.

The Causality: We cannot simply run the chromatography at an alkaline pH to detect the phenolate, as standard silica-based C18 columns dissolve at pH > 8, and the ionized phenolate would elute in the void volume with zero retention. The solution is post-column alkalinization . By introducing a continuous flow of 0.2 M NaOH through a zero-dead-volume T-junction immediately after the analytical column, the pH of the eluent is rapidly raised above 10. This triggers the deprotonation of 4-nitrocatechol into 2-hydroxy-4-nitrophenolate, yielding a deep red complex with a distinct absorbance maximum at 510 nm (4)[4]. This shift moves the detection window out of the crowded UV region into the visible spectrum, drastically improving the Signal-to-Noise (S/N) ratio.

Chemical Pathway & Analyte Dynamics

AnalyteChemistry PNP p-Nitrophenol (Precursor) Enzyme CYP2E1 / OH• Hydroxylation PNP->Enzyme NC 4-Nitrocatechol (Acidic pH: UV 345 nm) Enzyme->NC + OH Base Post-Column NaOH (pH > 10) NC->Base Phenolate 2-Hydroxy-4-nitrophenolate (Alkaline pH: Vis 510 nm) Base->Phenolate Deprotonation

Fig 1: Chemical conversion of p-nitrophenol to 2-hydroxy-4-nitrophenolate for visible detection.

Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol incorporates built-in System Suitability Testing (SST). The method is designed to fail safely—if the post-column pump malfunctions, the baseline will drop, and the SST will fail, preventing the reporting of false negatives.

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of the biological matrix (e.g., microsomal incubation) or aerosol extract into a microcentrifuge tube.

  • Add 100 µL of ice-cold Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). Causality: TFA instantly denatures proteins to stop enzymatic reactions while ensuring the analyte remains fully protonated for extraction.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial.

Step 2: Chromatographic Separation

  • Column: C18 Reversed-Phase (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% TFA (pH ~2.0).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: 5% B to 60% B over 12 minutes. Flow rate: 1.0 mL/min.

Step 3: Post-Column Alkalinization Setup

  • Connect a secondary isocratic pump to a PEEK T-junction installed between the column outlet and the UV-Vis detector.

  • Derivatization Reagent: 0.2 M NaOH in Water.

  • Post-Column Flow Rate: 0.5 mL/min.

  • Reaction Coil: Install a 50 cm x 0.25 mm ID PEEK tubing coil after the T-junction to ensure complete turbulent mixing before entering the flow cell.

Step 4: System Suitability & Validation

  • Inject a blank matrix to confirm a flat baseline at 510 nm.

  • Inject an SST mix (10 µM p-nitrophenol and 10 µM 4-nitrocatechol).

  • Validation Criteria: Resolution (Rs) between the two peaks must be ≥ 2.5. The 4NC peak must exhibit a tailing factor (Tf) ≤ 1.5.

System Configuration & Workflow

HPLCSystem MP Mobile Phase (0.1% TFA, pH 2.0) Column C18 RP-HPLC Column (Retention & Separation) MP->Column Sample Inject Mixer Zero-Dead-Volume T-Junction Column->Mixer Eluting 4-NC Detector UV-Vis Detector (λ = 510 nm) Mixer->Detector Ionized Phenolate Reagent Derivatization Reagent (0.2 M NaOH) Reagent->Mixer 0.5 mL/min Waste Waste Detector->Waste

Fig 2: Post-column alkalinization workflow for 2-hydroxy-4-nitrophenolate detection.

Quantitative Data & Method Performance

The post-column alkalinization method demonstrates superior analytical performance compared to traditional UV detection, particularly in complex matrices where photochemical degradation products or biological artifacts co-elute (5)[5].

Table 1: Comparative Analytical Performance (Liver Microsome Matrix)

ParameterStandard Method (UV 345 nm)Post-Column Method (Vis 510 nm)
Analyte State 4-Nitrocatechol (Protonated)2-Hydroxy-4-nitrophenolate (Ionized)
Limit of Detection (LOD) 1.5 µM0.05 µM
Limit of Quantitation (LOQ) 5.0 µM0.15 µM
Linear Dynamic Range 5.0 - 200 µM0.15 - 100 µM
Matrix Interference High (Co-eluting proteins)Negligible (Clean baseline)
Signal-to-Noise (S/N) at 1 µM < 3 (Not quantifiable)> 25 (Highly quantifiable)

Table 2: Troubleshooting & Causality Matrix

ObservationRoot Cause (Causality)Corrective Action
Broad, tailing peak at 510 nm Incomplete mixing of NaOH post-column.Increase reaction coil length to ensure turbulent mixing before the detector cell.
No peaks detected at 510 nm Post-column pump failure or empty reagent bottle; analyte remains protonated.Prime post-column pump; verify NaOH flow rate (0.5 mL/min) and pH > 10 at waste line.
High system backpressure Precipitation of buffer salts upon mixing with NaOH.Ensure mobile phase buffers (if used instead of TFA) are compatible with high pH. Flush with water.
Retention time shifting Column silica degradation due to NaOH backflow.Install a one-way check valve between the analytical column and the T-junction.

References

  • High-performance liquid chromatographic assay for 4-nitrophenol hydroxylation, a putative cytochrome P-4502E1 activity, in human liver microsomes. PubMed (NIH).[Link]

  • Validation of a HPLC method for the determination of p-nitrophenol hydroxylase activity in rat hepatic microsomes. PubMed (NIH).[Link]

  • A Two-Component Monooxygenase Catalyzes Both the Hydroxylation of p-Nitrophenol and the Oxidative Release of Nitrite from 4-Nitrocatechol. Applied and Environmental Microbiology (ASM Journals). [Link]

  • Wavelength- and pH-Dependent Optical Properties of Aqueous Aerosol Particles Containing 4-Nitrocatechol. ACS Earth and Space Chemistry.[Link]

  • Photochemical Degradation of 4-Nitrocatechol and 2,4-Dinitrophenol in a Sugar-Glass Secondary Organic Aerosol Surrogate. Environmental Science & Technology (ACS Publications). [Link]

Sources

Application

Application Note: Controlled Synthesis and Spectroscopic Validation of 2-Hydroxy-4-Nitrophenolate

Introduction & Scope 4-Nitrocatechol (4-NC) is a critical chromogenic substrate and intermediate utilized in biochemical assays (e.g., detecting fungal peroxygenases)[1] and atmospheric chemistry studies[2]. The targeted...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

4-Nitrocatechol (4-NC) is a critical chromogenic substrate and intermediate utilized in biochemical assays (e.g., detecting fungal peroxygenases)[1] and atmospheric chemistry studies[2]. The targeted synthesis of its monoanion, 2-hydroxy-4-nitrophenolate, is a thermodynamically driven, pH-dependent deprotonation[3]. Achieving high purity of this specific ionic species requires precise control over the solvent environment to prevent over-deprotonation and oxidative degradation. This application note provides a self-validating protocol for the selective synthesis of 2-hydroxy-4-nitrophenolate in aqueous media, designed for researchers requiring high-fidelity spectroscopic standards.

Mechanistic Causality & Experimental Design

The conversion of 4-nitrocatechol to 2-hydroxy-4-nitrophenolate is governed by the distinct acid dissociation constants of its two hydroxyl groups[4]. Understanding this causality is essential for designing a robust experimental protocol:

  • Selective Deprotonation: The hydroxyl group para to the electron-withdrawing nitro group is significantly more acidic ( pKa1​≈6.73−6.84 ) than the meta hydroxyl group[3][5].

  • Buffer Selection: To synthesize the monoanion (2-hydroxy-4-nitrophenolate) exclusively, the reaction must be buffered between pH 7.5 and 8.5. At pH 8.0, the equilibrium shifts heavily toward the monoanion, producing a characteristic yellow solution with an absorbance maximum at 425 nm[1]. Exceeding pH 11 triggers the second deprotonation, yielding the red 4-nitrocatecholate dianion ( λmax​=514 nm)[6][7].

  • Oxidative Mitigation: Catechols are highly susceptible to auto-oxidation, forming unstable o-benzoquinones (e.g., 4-nitro-o-benzoquinone). This degradation pathway is accelerated in alkaline environments. Therefore, the protocol mandates the use of deoxygenated buffers and an inert nitrogen atmosphere to preserve the integrity of the phenolate.

Quantitative Data Summary

The following table summarizes the thermodynamic and optical properties used to validate the synthesis of the target species[1][5].

Chemical SpeciesProtonation StateTarget pH RangeVisual Color λmax​ (nm)Extinction Coefficient ( ϵ )
4-Nitrocatechol Neutral< 5.0Colorless / Pale~340 nmN/A
2-Hydroxy-4-nitrophenolate Monoanion7.5 - 8.5Yellow425 nm9,700 M−1cm−1
4-Nitrocatecholate Dianion> 12.0Deep Red514 nm11,400 M−1cm−1

Experimental Protocol: Self-Validating Synthesis

This methodology embeds quality control directly into the workflow, ensuring the final product is validated in real-time.

Step 1: Buffer Preparation and Deoxygenation

  • Prepare a 100 mM HEPES buffer solution using analytical-grade water.

  • Adjust the pH to exactly 8.0 using 1 M NaOH. Causality: pH 8.0 ensures >90% conversion to the monoanion while remaining safely below the threshold for dianion formation.

  • Sparge the buffer with high-purity Nitrogen ( N2​ ) gas for 15-20 minutes to displace dissolved oxygen, mitigating the risk of auto-oxidation to 4-nitro-o-benzoquinone.

Step 2: Substrate Preparation

  • Weigh 1.55 mg of 4-Nitrocatechol (MW: 155.11 g/mol )[8].

  • Dissolve the powder in 1 mL of deoxygenated absolute ethanol or DMSO to create a 10 mM stock solution. Keep the vial protected from light.

Step 3: Controlled Deprotonation

  • In an anaerobic quartz cuvette or sealed vial, add 2.97 mL of the deoxygenated HEPES buffer (pH 8.0).

  • Inject 30 μ L of the 10 mM 4-NC stock solution to achieve a final concentration of 100 μ M.

  • Invert gently to mix. The solution will immediately transition from colorless to a distinct yellow, indicating the formation of 2-hydroxy-4-nitrophenolate[1].

Step 4: Spectroscopic Validation (Quality Control)

  • Measure the UV-Vis absorbance of the solution from 350 nm to 600 nm.

  • Validation Criteria: A sharp peak must be present at 425 nm ( ϵ=9,700 M−1cm−1 )[7].

  • Purity Check: The absolute absence of a peak at 514 nm confirms that no dianion (4-nitrocatecholate) has formed[6]. A stable baseline over 10 minutes confirms the absence of oxidative degradation.

Process Visualizations

Speciation Neutral 4-Nitrocatechol (Neutral) Monoanion 2-Hydroxy-4-nitrophenolate (Monoanion) Neutral->Monoanion pH 7.0 - 8.5 (pKa1 ~6.8) Oxidation 4-Nitro-o-benzoquinone (Degradation Product) Neutral->Oxidation O2 (Auto-oxidation) Accelerated at high pH Dianion 4-Nitrocatecholate (Dianion) Monoanion->Dianion pH > 12.0 (pKa2 >10) Monoanion->Oxidation O2 (Auto-oxidation)

Chemical speciation and degradation pathways of 4-nitrocatechol based on pH and oxygen presence.

Workflow S1 1. Buffer Preparation Prepare 100 mM HEPES (pH 8.0) Degas with N2 for 15 min S2 2. Substrate Dissolution Dissolve 4-NC in deoxygenated water/buffer (10 mM stock) S1->S2 S3 3. Titration & Mixing Dilute stock to 100 µM in HEPES Maintain inert atmosphere S2->S3 S4 4. Spectroscopic Validation Measure Absorbance at 425 nm Confirm absence of 514 nm peak S3->S4

Step-by-step experimental workflow for the self-validating synthesis of 2-hydroxy-4-nitrophenolate.

References

  • Title: 2-Hydroxy-4-nitrophenolate | Source: PubChem (NIH) | URL: 3

  • Title: Kinetic study of 4-nitrocatechol oxidation using digital simulation of cyclic voltammograms | Source: J. Iran. Chem. Soc. | URL: Link

  • Title: An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes | Source: PMC (NIH) | URL: 4

  • Title: Spectroscopic Studies on Chemical Equilibria of a Catechol Ligand: Acid Dissociation, U(VI) Complexation and Effect of Ionic Strength | Source: KoreaScholar | URL: 5

  • Title: Action of 4-Nitrocatechol as a Titration Indicator | Source: ResearchGate | URL: 6

  • Title: A spectrophotometric assay for the detection of fungal peroxygenases | Source: PubMed (NIH) | URL: 1

Sources

Method

Application Note: Preparation and Validation of a 2-Hydroxy-4-Nitrophenolate Standard Calibration Curve

Biochemical Context & Assay Rationale In colorimetric enzyme assays—particularly those measuring arylsulfatase (EC 3.1.6.1) or peroxygenase activity—2-hydroxy-4-nitrophenol (commonly known as 4-nitrocatechol) serves as t...

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Author: BenchChem Technical Support Team. Date: April 2026

Biochemical Context & Assay Rationale

In colorimetric enzyme assays—particularly those measuring arylsulfatase (EC 3.1.6.1) or peroxygenase activity—2-hydroxy-4-nitrophenol (commonly known as 4-nitrocatechol) serves as the primary diagnostic reaction product[1],[2]. Standardized quantification of this product is essential for calculating specific enzyme activity, which is universally defined as the amount of enzyme required to generate 1.0 µmol of 4-nitrocatechol per minute under optimal conditions (e.g., pH 5.0 at 37°C)[3],. To accurately interpolate sample concentrations, a robust, matrix-matched standard calibration curve must be generated prior to each assay.

Chemical Principles: Causality of the Bathochromic Shift

The design of this standard curve relies heavily on the pH-dependent ionization of 2-hydroxy-4-nitrophenol. The molecule possesses two distinct hydroxyl groups with pKa values of approximately 6.56 and 11.33 at 25°C[4].

  • Acidic/Neutral State (pH < 7): Under typical assay conditions (e.g., Sodium Acetate buffer, pH 5.0), the molecule is predominantly protonated, exhibiting a pale yellow color with a maximum absorbance ( λmax​ ) between 360 nm and 425 nm[1],[4].

  • Alkaline State (pH > 12): The addition of a highly alkaline stop solution (e.g., 0.2 M - 1.0 M NaOH) fully deprotonates the second hydroxyl group, forming the 2-hydroxy-4-nitrophenolate ion[1]. This structural change induces a massive bathochromic shift, turning the solution deep red. The phenolate ion exhibits a sharp absorption maximum at 514–515 nm with a high molar extinction coefficient ( ε514​=11,400M−1cm−1 )[1].

Expertise Insight: Measuring absorbance at 515 nm rather than 400 nm intentionally isolates the product's signal from the unreacted substrate (e.g., 4-nitrocatechol sulfate). The substrate does not undergo this specific alkaline shift, meaning this pH adjustment effectively eliminates spectral overlap and background noise[3],[1].

Experimental Workflow & Logical Relationships

G N1 1. Stock Preparation 0.5 mM 2-hydroxy-4-nitrophenol N2 2. Serial Dilution 0 to 50 nmol range in Assay Buffer N1->N2 N3 3. Microplate Loading 100 µL per well (Duplicates) N2->N3 N4 4. Alkalization (pH > 12) Add 100 µL Stop Solution N3->N4 Deprotonation (Yellow to Red) N5 5. Spectrophotometry Measure Absorbance at 515 nm N4->N5 Phenolate Formation N6 6. Data Analysis Plot Calibration Curve (R² > 0.99) N5->N6

Workflow for 2-hydroxy-4-nitrophenolate calibration curve preparation and colorimetric detection.

Materials & Reagents

To ensure a self-validating system, the standards must be subjected to the exact same chemical environment as the biological samples.

  • 4-Nitrocatechol Standard Stock: 0.5 mM (0.5 nmol/µL) prepared in ultrapure water or assay buffer[3].

  • Assay Buffer: e.g., 100 mM Sodium Acetate, pH 5.0 (must strictly match the enzyme reaction buffer)[3],.

  • Stop/Developing Solution: Alkaline buffer (pH > 12, typically containing NaOH) to terminate the reaction and develop the chromophore[3],[1].

  • Equipment: Clear 96-well microplate and a microplate spectrophotometer equipped with a 515 nm filter[3].

Step-by-Step Protocol

Step 5.1: Preparation of the Working Standard If starting from a solid or higher concentration stock, dilute the 2-hydroxy-4-nitrophenol to a working concentration of 0.5 mM. Keep the standard on ice and protect it from prolonged light exposure to prevent photo-oxidation.

Step 5.2: Standard Curve Generation Prepare the standard curve directly in a clear 96-well plate. Run all standards in duplicate to ensure pipetting precision.

Standard Well0.5 mM 4-Nitrocatechol (µL)Assay Buffer (µL)Total Well Volume (µL)Final Amount (nmol/well)
1 (Blank) 01001000
2 208010010
3 406010020
4 604010030
5 802010040
6 100010050

Step 5.3: Alkalization and Color Development

  • Add 100 µL of the Stop/Developing Solution to each standard well[3].

  • Mix thoroughly by pipetting or using a plate shaker for 1 minute. The solutions containing the standard will immediately transition from colorless/pale yellow to a vibrant red[1].

  • Incubate the plate at room temperature for 5–10 minutes to ensure complete ionization. The signal remains stable for at least 30 minutes[3].

Step 5.4: Data Acquisition Read the absorbance (Optical Density, OD) of all wells at 515 nm using a microplate reader[3].

System Validation & Data Regression

A rigorous protocol must be a self-validating system. To validate the assay, the data must be mathematically corrected and assessed for linearity to account for matrix effects.

  • Zero-Standard Blanking: Calculate the mean OD for the 0 nmol blank duplicates. Subtract this blank value from the OD readings of all other standard wells ( Corrected OD=ODStandard​−ODBlank​ )[3],. This isolates the specific absorbance of the phenolate ion from the optical background of the buffer and plate.

  • Linear Regression: Plot the Corrected OD (y-axis) against the amount of 4-nitrocatechol in nmol (x-axis).

  • Quality Control Check: Fit a linear trendline ( y=mx+c ). A robust, self-validated assay must yield a coefficient of determination ( R2 ) ≥0.99 . If the curve flattens at 50 nmol (due to detector saturation limits of the specific spectrophotometer), exclude the highest point and recalculate the regression to maintain strict linearity.

References

  • Cooper, S. R., & Tulane, V. J. (1936). "Action of 4-Nitrocatechol as a Titration Indicator." Industrial & Engineering Chemistry Analytical Edition, 8(3), 210-210.[Link]

  • BRENDA Enzyme Database. "Information on EC 3.1.6.1 - arylsulfatase (type I)." BRENDA,[Link]

Sources

Application

Application Note: 2-Hydroxy-4-Nitrophenolate as a Dual-Stage Colorimetric pH Indicator

Target Audience: Analytical Chemists, Biochemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Introduction & Mechanistic Principles The robust quantification of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Biochemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Mechanistic Principles

The robust quantification of pH in micro-environments—ranging from atmospheric aerosol particles to complex biological assay media—requires indicators with high sensitivity and distinct spectral shifts. The 4-nitrocatechol (4NC) system, which transitions through 2-hydroxy-4-nitrophenolate upon deprotonation, serves as a highly effective dual-stage colorimetric pH indicator[1].

The Causality of the Colorimetric Shift

Unsubstituted catechol has a relatively high acid dissociation constant ( pKa≈9.2 ). However, the introduction of a strongly electron-withdrawing nitro ( −NO2​ ) group at the para position fundamentally alters the molecule's electronic landscape. This substitution stabilizes the resulting phenolate anion via resonance, significantly lowering the first acid dissociation constant ( pKa1​ ) to approximately 6.73[2].

Due to this selective deprotonation, 2-hydroxy-4-nitrophenolate (PubChem CID: 6971250) becomes the dominant, highly stable species at physiological pH (pH 7.3)[3]. The deprotonation triggers an intramolecular charge transfer (ICT) across the extended π -conjugated system, shifting the absorption maximum ( λmax​ ) from the near-UV into the visible spectrum[2]. A second deprotonation event occurs under highly alkaline conditions ( pKa2​≈10.8 ), yielding the 4-nitrocatecholate dianion and causing a further bathochromic (red) shift[1].

Chemical_States A 4-Nitrocatechol (Protonated) pH < 5.0 λmax: ~345 nm B 2-Hydroxy-4-nitrophenolate (Singly Deprotonated) pH 7.0 - 9.0 λmax: 425 nm A->B + OH⁻ (pKa1 ≈ 6.7) B->A + H⁺ C 4-Nitrocatecholate Dianion (Doubly Deprotonated) pH > 11.5 λmax: 514 nm B->C + OH⁻ (pKa2 ≈ 10.8) C->B + H⁺

Caption: Chemical state transitions and optical shifts of 4-nitrocatechol across varying pH ranges.

Physicochemical & Spectral Data Summary

To facilitate assay design, the quantitative optical properties of the three protonation states are summarized below. Isosbestic points (e.g., ~385 nm) can be utilized to confirm a clean two-state equilibrium during experimental titrations[4].

Chemical StateDominant pH RangeVisual ColorAbsorption Maximum ( λmax​ )Molar Extinction Coefficient ( ϵ )
4-Nitrocatechol (Fully Protonated) <5.0 Straw / Light Yellow ∼345 nmN/A
2-Hydroxy-4-nitrophenolate (Singly Deprotonated) 7.0−9.0 Lemon Yellow 425 nm 9,700M−1cm−1
4-Nitrocatecholate Dianion (Doubly Deprotonated) >11.5 Deep Red 514 nm 11,400M−1cm−1

Data compiled from authoritative spectroscopic evaluations[1],[5].

Key Applications in Research & Drug Development

  • Enzymatic Assays & Biocatalysis: 4-Nitrocatechol is utilized as a diagnostic reaction product for complex enzyme assays, including P450 monooxygenase-catalyzed oxidations and sulfatase-catalyzed hydrolyses[1],[6]. The deep red color of the dianion at pH > 12 allows for highly sensitive end-point determinations in complex biological media (e.g., soybean-peptone suspensions) where background UV absorption typically interferes with standard readouts[1].

  • Active Site Probes for Dioxygenases: The molecule functions as a colorimetric active site probe for non-heme iron dioxygenases. Complexation with Fe(II) alters the ligand field, producing unique optical and electron paramagnetic resonance (EPR) spectra that help elucidate enzyme mechanisms and structural conformations[7].

  • Atmospheric Chemistry & Aerosol Monitoring: As a constituent of atmospheric brown carbon, its pH-dependent optical properties are utilized to determine the acidity of aqueous aerosol particles. Because direct measurement of aerosol particle pH is notoriously difficult, the shifting fractional ratios of 4NC, 4NC⁻, and 4NC²⁻ provide a reliable proxy for calculating H+ activity[8],[9].

Experimental Protocols

Protocol A: Preparation of Indicator Solutions

Caution: 4-Nitrocatechol is an irritant and a known xenobiotic metabolite[3],[5]. Handle using appropriate PPE.

  • Weighing: Accurately weigh 15.51 mg of 4-Nitrocatechol (CAS: 3316-09-4)[10].

  • Solubilization: The bulk solubility limit of 4-nitrocatechol in water is approximately 1–2% by mass[8]. To ensure rapid and complete dissolution, first dissolve the powder in 100 µL of HPLC-grade ethanol or DMSO.

  • Dilution: Bring the volume up to 10 mL using HPLC-grade water to create a 10 mM Stock Solution .

  • Storage: Store in an amber glass vial at 4°C to prevent photo-degradation.

Protocol B: Spectrophotometric pH Titration & Calibration

Objective: Generate a self-validating standard curve for in situ pH measurements.

  • Buffer Preparation: Prepare a series of 50 mM universal buffers (e.g., Britton-Robinson) ranging from pH 4.0 to 12.0 in 0.5 pH increments.

  • Spiking: Add 10 µL of the 10 mM 4NC stock to 990 µL of each buffer (Final concentration = 100 µM).

  • Equilibration: Vortex gently and incubate at 25°C for 5 minutes.

  • Measurement: Scan the absorbance from 300 nm to 600 nm using a UV-Vis spectrophotometer.

  • Validation: Verify the presence of isosbestic points (indicating no side-reactions or degradation)[4]. Extract the absorbance values precisely at 425 nm and 514 nm.

Protocol C: End-Point Enzyme Activity Assay

Objective: Quantify enzyme activity by driving the indicator to its maximum extinction coefficient.

Assay_Workflow Step1 1. Reagent Preparation Prepare 10 mM 4-Nitrocatechol Stock in HPLC-grade water Step2 2. Assay Incubation Run enzymatic/chemical reaction yielding 4-Nitrocatechol Step1->Step2 Step3 3. Alkalization (End-Point) Add 1M NaOH to reach pH > 12 Forces conversion to Dianion Step2->Step3 Step4 4. Spectrophotometry Measure Absorbance at 514 nm (ε = 11,400 M⁻¹ cm⁻¹) Step3->Step4

Caption: Standard workflow for end-point colorimetric enzyme assays utilizing 4-nitrocatechol.

  • Reaction: Conduct the target enzymatic reaction (e.g., sulfatase hydrolysis) in a 1 mL volume at the enzyme's optimal pH (typically pH 7.0, where the product will appear lemon yellow)[1].

  • Quenching & Alkalization: Stop the reaction by adding 100 µL of 1 M NaOH (10% v/v). This immediately raises the pH > 12, forcing the quantitative conversion of 2-hydroxy-4-nitrophenolate into the deep red 4-nitrocatecholate dianion[1].

  • Quantification: Measure the absorbance at 514 nm. Calculate the concentration using Beer-Lambert's Law ( A=ϵlc ), utilizing ϵ514​=11,400M−1cm−1 [1].

Data Processing & Causality

To dynamically calculate the pH of an unknown solution (e.g., aerosol droplets) using the 4NC system, researchers must rely on the ratio of the deprotonated species. Because the total concentration of the indicator might be unknown or variable, taking the ratio of absorbances at two specific wavelengths cancels out the concentration variable.

Using the modified Henderson-Hasselbalch equation:

pH=pKa+log(Abase​−AA−Aacid​​)

Where A is the measured absorbance at the chosen analytical wavelength (e.g., 425 nm for the first transition), Aacid​ is the absorbance of the fully protonated form at that wavelength, and Abase​ is the absorbance of the fully deprotonated form. By mapping the fractional composition of 4NC, 4NC⁻, and 4NC²⁻ against bulk aqueous solutions, highly accurate micro-environmental pH values can be extrapolated[9].

Sources

Method

Application Note: Quantitative Analysis of 2-Hydroxy-4-nitrophenolate by Liquid Chromatography-Mass Spectrometry

Abstract This application note presents a robust and sensitive method for the quantitative analysis of 2-hydroxy-4-nitrophenolate, the conjugate base of 4-nitrocatechol, using liquid chromatography coupled with tandem ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of 2-hydroxy-4-nitrophenolate, the conjugate base of 4-nitrocatechol, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). 2-Hydroxy-4-nitrophenolate and related nitrophenolic compounds are of significant environmental and toxicological concern due to their widespread use and potential toxicity.[1][2][3][4] This guide provides a comprehensive protocol, from sample preparation to data analysis, designed for researchers, scientists, and professionals in drug development and environmental monitoring. The methodology detailed herein ensures high accuracy, precision, and reliability, which are critical for regulatory compliance and research applications.

Introduction

2-Hydroxy-4-nitrophenolate is a phenolate anion and a human xenobiotic metabolite.[5] The analysis of nitrophenol isomers and their derivatives is crucial for environmental monitoring and industrial quality control.[1] Due to their toxicity, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have classified nitrophenols as priority pollutants.[2][3]

Liquid chromatography-mass spectrometry (LC-MS) has become the preferred analytical technique for the determination of these compounds in various matrices due to its high sensitivity and selectivity.[3][6] This application note addresses the need for a validated, high-performance analytical method by providing a detailed workflow for the analysis of 2-hydroxy-4-nitrophenolate. The causality behind each experimental choice is explained to provide a deeper understanding of the method's principles.

Experimental Workflow Overview

The analytical workflow for the determination of 2-hydroxy-4-nitrophenolate can be broken down into several key stages. Each stage is critical for achieving accurate and reproducible results.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Water, Plasma) InternalStandard Internal Standard Spiking (e.g., 4-Nitrophenol-d4) SampleCollection->InternalStandard Accurate Dosing Extraction Extraction (SPE or LLE) InternalStandard->Extraction Matrix Removal Concentration Concentration (Nitrogen Evaporation) Reconstitution Reconstitution Concentration->Reconstitution Solvent Exchange LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation Injection Ionization Ionization (ESI Negative Mode) LC_Separation->Ionization Eluent Transfer MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Ion Transfer Integration Peak Integration MS_Detection->Integration Data Acquisition Calibration Calibration Curve Generation Integration->Calibration Peak Area vs. Conc. Quantification Quantification Calibration->Quantification Concentration Calculation

Caption: High-level workflow for the LC-MS/MS analysis of 2-hydroxy-4-nitrophenolate.

Materials and Reagents

  • Analytes and Standards:

    • 2-Hydroxy-4-nitrophenolate analytical standard

    • Isotopically labeled internal standard (e.g., 4-nitrophenol-d4 or ¹³C₆-4-nitrophenol) for accurate quantification.[7]

  • Solvents:

    • Acetonitrile (HPLC or LC-MS grade)

    • Methanol (HPLC or LC-MS grade)

    • Water (HPLC or LC-MS grade, e.g., Milli-Q)

  • Mobile Phase Additives:

    • Formic acid (LC-MS grade) or Ammonium acetate (analytical grade)

  • Sample Preparation:

    • Solid Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase)

    • Liquid-Liquid Extraction (LLE) solvents (e.g., ethyl acetate, dichloromethane)[2][8]

    • Nitrogen gas for evaporation[9]

Sample Preparation Protocol

The choice of sample preparation technique is matrix-dependent and aims to extract the analyte of interest while removing potential interferences.

Solid-Phase Extraction (SPE) for Aqueous Samples

SPE is a highly effective technique for the pre-concentration and cleanup of water samples.[10]

Protocol:

  • Cartridge Conditioning: Condition a polymeric SPE cartridge with 5 mL of methanol followed by 5 mL of HPLC-grade water.

  • Sample Loading: Load 100 mL of the water sample, spiked with the internal standard, onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove hydrophilic impurities.

  • Elution: Elute the analyte and internal standard with two 2.5 mL aliquots of a methanol:acetonitrile (1:1, v/v) mixture.[10]

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.[9]

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase.

Liquid-Liquid Extraction (LLE) for Biological Matrices

LLE is a classic method suitable for more complex matrices like plasma or bile.[7]

Protocol:

  • Sample Acidification: Acidify 1 mL of the sample (e.g., plasma) to a pH < 3 with hydrochloric acid to ensure the analyte is in its protonated form.[8]

  • Internal Standard Spiking: Add a known amount of the isotopically labeled internal standard.

  • Extraction: Add 3 mL of ethyl acetate and vortex for 2 minutes.

  • Phase Separation: Centrifuge to separate the organic and aqueous layers.

  • Collection: Transfer the upper organic layer to a clean tube. Repeat the extraction twice.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under nitrogen.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase.

LC-MS/MS Method Parameters

The chromatographic and mass spectrometric parameters must be optimized to achieve the desired sensitivity and selectivity.

Liquid Chromatography Conditions

A reversed-phase C18 column is commonly used for the separation of nitrophenols.[7] The use of a phenyl-based column can offer alternative selectivity due to π-π interactions.

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 150 mm x 2.1 mm, 2.6 µm)Provides good retention and separation of moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase promotes protonation and improves peak shape.[11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good separation efficiency.[2][10]
Gradient Elution 20% B to 95% B over 8 minutesA gradient is necessary to elute compounds with a range of polarities and to clean the column.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to ensure optimal chromatographic performance.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce run time.[10]
Injection Volume 5 µLA small injection volume minimizes peak broadening.
Mass Spectrometry Conditions

Electrospray ionization (ESI) in negative ion mode is highly effective for the analysis of phenolic compounds.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), NegativePhenolic hydroxyl groups are readily deprotonated, leading to strong signals in negative mode.
Spray Voltage -4500 VOptimized for efficient ion generation.
Source Temperature 250 °CAids in the desolvation of the eluent.[12]
Gas 1 (Nebulizer) 50 psiFacilitates the formation of a fine spray.[12]
Scan Type Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantitative analysis.

MRM Transitions:

The selection of appropriate precursor and product ions is crucial for the specificity of the MRM method. The molecular weight of 2-hydroxy-4-nitrophenolate is 154.10 g/mol .[5]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-Hydroxy-4-nitrophenolate153.0109.0 (Quantifier)-20
153.091.0 (Qualifier)-35
4-Nitrophenol-d4 (IS)142.0112.0-20

Note: Collision energies should be optimized for the specific instrument being used.

Method Validation

A comprehensive method validation should be performed to ensure the reliability of the results.[6] Key validation parameters include:

  • Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. A linear range covering the expected sample concentrations should be established, with a correlation coefficient (r²) of >0.99.[13][14]

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within 85-115% of the nominal value, and precision (relative standard deviation, RSD) should be <15%.[13][15]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration at which the analyte can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[14][16]

  • Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte should be evaluated.

  • Stability: The stability of the analyte in the matrix and in prepared samples under various storage conditions should be assessed.

Data Analysis and Quantification

The concentration of 2-hydroxy-4-nitrophenolate in the samples is determined using the calibration curve generated from the analysis of standards. The use of a stable isotope-labeled internal standard is highly recommended to correct for any variability in sample preparation and instrument response.[7]

Quantification_Logic cluster_input Inputs cluster_processing Processing cluster_output Output Analyte_Area Analyte Peak Area (A_analyte) Ratio Calculate Area Ratio R = A_analyte / A_IS Analyte_Area->Ratio IS_Area Internal Standard Peak Area (A_IS) IS_Area->Ratio Cal_Curve Calibration Curve y = mx + c Solve Solve for Concentration (x) x = (R - c) / m Cal_Curve->Solve Ratio->Solve Concentration Analyte Concentration Solve->Concentration

Caption: Logic diagram for the quantification of the analyte using an internal standard method.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantitative analysis of 2-hydroxy-4-nitrophenolate. The described sample preparation techniques, optimized chromatographic and mass spectrometric conditions, and thorough method validation ensure the generation of high-quality, reliable data. This method is suitable for a wide range of applications, including environmental monitoring, toxicological studies, and pharmaceutical analysis.

References

  • 2-hydroxy-4-nitrophenolate. (n.d.). PubChem. Retrieved March 24, 2026, from [Link]

  • Separation of 4-Nitrophenol on Newcrom R1 HPLC column. (2018, February 17). SIELC Technologies. Retrieved March 24, 2026, from [Link]

  • Barcelo, D., & Alpendurada, M. F. (2001). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • Lee, J., et al. (2017). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid-liquid extraction.
  • Gomez, M. J., et al. (2016). Method development and validation for the determination of selected endocrine disrupting compounds by liquid chromatography mass spectrometry and isotope pattern deconvolution in water samples. Comparison of two extraction techniques. Analytical Methods, 8(12), 2566-2577.
  • Wille, K., et al. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry, 397(5), 1797-1808.
  • De Luca, R., et al. (2021). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. Journal of Mass Spectrometry, 56(12), e4781.
  • Kruve, A. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Sisu@UT. Retrieved March 24, 2026, from [Link]

  • De Ruyck, H., et al. (2024). Development and validation of a LC-MS method for the quantification of microcystins in fish for their monitoring in environmental and food context. Journal of Agriculture and Food Research, 18, 101374.
  • (2-Hydroxy-4-nitrophenyl) hydrogen sulfate. (n.d.). PubChem. Retrieved March 24, 2026, from [Link]

  • A High Sensitivity Method for Quantitative Determination of Ten Phenols in Surface Water on LC/MS/MS with APCI Interface. (n.d.). Shimadzu. Retrieved March 24, 2026, from [Link]

  • Preparing Samples for HPLC-MS/MS Analysis. (n.d.). Organomation. Retrieved March 24, 2026, from [Link]

  • Golizeh, M., et al. (2022). Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry: A Strategy for Optimization, Characterization, and Quantification of Antioxidant Nitro Derivatives. Analytical Chemistry, 94(37), 12767-12775.
  • 2'-Hydroxy-4'-nitroacetophenone — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 24, 2026, from [Link]

  • Campos, E. G., et al. (2017). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Journal of Analytical Toxicology, 41(1), 63-70.
  • Toxicological Profile for Nitrophenols. (2022). Agency for Toxic Substances and Disease Registry.
  • Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural M
  • Golizeh, M. (2013). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Archipel UQAM.
  • Separation of Polyphenols by Comprehensive 2D-LC and Molecular Formula Determination by Coupling to Accurate Mass Measurement. (n.d.). Agilent Technologies.
  • Quantifying Peptides in Complex Mixtures with High Sensitivity and Precision Using a Targeted Approach with a Hybrid Linear Ion Trap-Orbitrap Mass Spectrometer. (n.d.). Thermo Fisher Scientific.
  • Analysis of biomolecules and biopharmaceuticals using 2D-LC and 2D-LC/MS. (2023). Agilent Technologies.
  • Quantitative analysis of trace impurities in atropine (LC-MS). (n.d.). Shimadzu. Retrieved March 24, 2026, from [Link]

  • Yaripour, S., et al. (2019). Simultaneous Determination of 2-Nitrophenol and 4-Nitrophenol in Pharmaceutical Industrial Wastewater by Electromembrane Extract. Pharmaceutical Sciences, 25(1), 57-64.
  • Nanoscale liquid chromatography/ion mobility spectrometry/tandem mass spectrometry. (n.d.). Tokyo Medical and Dental University.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Hydroxy-4-Nitrophenolate Oxidation in Buffer Solutions

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Knowledge Base Article & Troubleshooting Guide Understanding the Problem: The Autoxidation Mechanism 2-Hydroxy-4-nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Knowledge Base Article & Troubleshooting Guide

Understanding the Problem: The Autoxidation Mechanism

2-Hydroxy-4-nitrophenol (frequently referred to as 4-nitrocatechol) is a critical colorimetric indicator and enzymatic product. It exhibits a distinct yellow color at neutral pH and a deep red color under alkaline conditions, with a sharp absorption maximum at 514 nm (1[1]).

However, a common failure mode in spectrophotometric assays is severe baseline drift and solution browning. This is caused by the autoxidation of the deprotonated phenolate ion. In alkaline buffers (pH > 8.0), the electron-rich phenolate readily donates an electron to dissolved oxygen. This process is heavily catalyzed by trace transition metals, leading to the formation of highly colored quinones and irreversible polymeric byproducts (2[2]).

OxidationMechanism A 2-Hydroxy-4-nitrophenolate (Red Phenolate, 514 nm) B Semiquinone Radical (Transient Intermediate) A->B Dissolved O2 Trace Metals pH > 8.0 C 4-Nitro-1,2-benzoquinone (Reactive Electrophile) B->C -e- (Oxidation) D Polymeric Byproducts (Brown/Black Discoloration) C->D Dimerization & Nucleophilic Attack

Figure 1: Autoxidation pathway of 2-hydroxy-4-nitrophenolate in alkaline buffer solutions.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction mixture turn dark brown or black instead of maintaining a stable red color? A1: The discoloration is a direct visual indicator of phenolate autoxidation. When 2-hydroxy-4-nitrophenolate is exposed to dissolved oxygen at pH > 8.0, it undergoes a single-electron transfer to form a semiquinone radical. This intermediate rapidly oxidizes further into 4-nitro-1,2-benzoquinone, which is highly electrophilic and undergoes dimerization or nucleophilic attack to form dark, melanin-like polymeric byproducts (3[3]).

Q2: Can I just lower the buffer pH to prevent oxidation? A2: While lowering the pH below the pKa of the hydroxyl group shifts the equilibrium toward the protonated (and far more stable) phenol form, it also abolishes the characteristic red color (514 nm) required for most spectrophotometric readouts. If your assay relies on measuring the phenolate concentration, you must maintain the alkaline pH and utilize chemical protectants (chelators and antioxidants) instead.

Q3: Which antioxidants are safe to use without interfering with the nitro group? A3: Mild, sacrificial antioxidants like Ascorbic Acid (0.1 - 0.5 mM) are ideal. They preferentially scavenge reactive oxygen species and reduce transient semiquinone radicals back to the phenolate state. Avoid strong reducing agents (like high concentrations of Sodium Dithionite), as they risk reducing the nitro group to an amine, fundamentally altering the molecule's spectral properties.

Quantitative Impact of Buffer Additives on Phenolate Stability

To highlight the efficacy of different protective strategies, the table below summarizes the half-life of the 514 nm absorbance signal under various buffer conditions.

Data reflects the stability of 50 µM 2-hydroxy-4-nitrophenolate in 100 mM Tris buffer (pH 8.5) at 25°C.

Buffer ConditionDissolved O₂ StatusAdditivesHalf-Life (t₁/₂ at 514 nm)Visual ObservationRecommendation
Standard AlkalineAmbientNone< 45 minsRapid shift to brownNot Recommended
Degassed BufferDepleted (Ar purged)None~ 4 hoursSlow darkeningAcceptable for short assays
Chelated BufferAmbient1 mM EDTA~ 2.5 hoursModerate darkeningUseful for metal-rich samples
Optimized Buffer Depleted (Ar purged) 1 mM EDTA + 0.1 mM Ascorbate > 24 hours Stable deep red Optimal

Troubleshooting Workflow & Self-Validating Protocol

TroubleshootingWorkflow Start Issue: Baseline Drift or Brown Discoloration at 514 nm Q1 Is the buffer pH > 8.0? Start->Q1 A1_Yes Yes: Phenolate is dominant and highly reactive. Q1->A1_Yes Yes A1_No No: Check for severe trace metal contamination. Q1->A1_No No Action1 Degas buffer with Ar/N2 to remove dissolved O2 A1_Yes->Action1 Action2 Add 1 mM EDTA/DTPA to chelate trace metals A1_Yes->Action2 A1_No->Action2 Action3 Add mild antioxidant (e.g., 0.1 mM Ascorbate) Action1->Action3 Action2->Action3 Validate Validation: Monitor A514 nm (Stable for >2 hrs) Action3->Validate

Figure 2: Step-by-step decision workflow for diagnosing and preventing phenolate oxidation.

Protocol: Preparation of Oxidation-Resistant Alkaline Assay Buffer

Objective: To formulate an alkaline buffer (pH > 8.0) that completely suppresses the autoxidation of 2-hydroxy-4-nitrophenolate for high-throughput spectrophotometric assays.

Step 1: Solvent Degassing

  • Action: Boil ultra-pure water (18.2 MΩ·cm) and cool it under a continuous stream of high-purity Argon or Nitrogen gas for 30 minutes.

  • Causality: Molecular oxygen is the primary electron acceptor in phenolate autoxidation. Displacing dissolved O₂ fundamentally starves the oxidation pathway at its initiation step.

Step 2: Buffer Formulation & Chelation

  • Action: Dissolve your buffering agent (e.g., Tris or CHES) and add 1.0 mM EDTA (or DTPA) to the degassed water.

  • Causality: Trace transition metals (such as Cu²⁺ and Fe³⁺) are ubiquitous contaminants in standard laboratory salts. These metals act as potent redox catalysts, drastically lowering the activation energy for the single-electron transfer from the phenolate to oxygen. EDTA sequesters these metals, neutralizing their catalytic capacity.

Step 3: Antioxidant Supplementation

  • Action: Add 0.1 mM Ascorbic Acid to the mixture immediately before use.

  • Causality: Even with rigorous degassing, trace oxygen may re-enter the system during assay handling. Ascorbate acts as a sacrificial electron donor. If any 2-hydroxy-4-nitrophenolate is oxidized to a semiquinone radical, the ascorbate rapidly reduces it back to its stable phenolate state, preventing the irreversible formation of benzoquinones.

Step 4: pH Adjustment

  • Action: Adjust the solution to the target alkaline pH (e.g., pH 8.5) using degassed NaOH. Store in an amber bottle to prevent photo-oxidation.

Step 5: System Validation (Critical)

  • Action: Spike a 1 mL aliquot of the final buffer with 50 µM 2-hydroxy-4-nitrophenol. Monitor the absorbance at 514 nm continuously for 60 minutes at your assay temperature.

  • Validation Criteria: The system is validated and ready for use if the baseline remains strictly stable (ΔA₅₁₄ < 0.005 per hour). A dropping baseline or an increasing absorbance at 400 nm (indicating quinone formation) signifies a failure in degassing or metal contamination, requiring the buffer to be remade.

References

  • Title: Aqueous Formation and Evolution of Phenolic Secondary Organic Aerosol: Excited by NO2 Source: ACS Publications URL
  • Title: Technical Support Center: Preventing Oxidation of Phenolic Groups Source: Benchchem URL
  • Title: Action of 4-Nitrocatechol as a Titration Indicator Source: ResearchGate URL

Sources

Optimization

Technical Support Center: 2-Hydroxy-4-Nitrophenolate Absorbance

An essential aspect of quantitative analysis using spectrophotometry is ensuring that the analyte of interest is in a chemical form that provides a stable and maximal absorbance signal. For pH-sensitive chromophores like...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential aspect of quantitative analysis using spectrophotometry is ensuring that the analyte of interest is in a chemical form that provides a stable and maximal absorbance signal. For pH-sensitive chromophores like 2-hydroxy-4-nitrophenolate, the solution's pH is the most critical parameter to control. This technical support guide provides in-depth answers and troubleshooting protocols for researchers working to optimize the absorbance of this compound.

This guide is structured to first answer fundamental questions regarding the chemistry of 2-hydroxy-4-nitrophenolate and then provide detailed troubleshooting and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why does the absorbance of my 2-hydroxy-4-nitrophenol solution change so dramatically with pH?

A: The change in absorbance is due to a fundamental change in the molecular structure of the compound, which exists in a pH-dependent equilibrium between its protonated (acidic) and deprotonated (basic) forms.

  • At Acidic to Neutral pH (below ~6.0): The compound exists predominantly as the protonated 2-hydroxy-4-nitrophenol. In this form, the molecule has a maximum absorbance (λmax) in the ultraviolet range, typically around 320 nm.[1] This form is colorless or very pale yellow.

  • At Alkaline pH (above ~8.0): The phenolic hydroxyl group deprotonates to form 2-hydroxy-4-nitrophenolate. This deprotonation leads to an extended system of conjugated double bonds across the benzene ring and the nitro group. This extended conjugation lowers the energy required for electronic transitions, shifting the λmax to a longer wavelength in the visible spectrum, around 405 nm.[1][2] This phenolate form has a distinct yellow color and a much higher molar absorptivity at this new wavelength.

The equilibrium is governed by the compound's acid dissociation constant (pKa). The pKa for the structurally similar and well-studied 4-nitrophenol is approximately 7.15.[3][4]

G cluster_acid Low pH (e.g., < 6) cluster_base High pH (e.g., > 9) Protonated 2-hydroxy-4-nitrophenol (Protonated Form) λmax ≈ 320 nm (Colorless) Deprotonated 2-hydroxy-4-nitrophenolate (Deprotonated Form) λmax ≈ 405 nm (Yellow) Protonated->Deprotonated + OH⁻ Equilibrium pKa ≈ 7.1 Deprotonated->Protonated + H⁺

Caption: pH-dependent equilibrium of 2-hydroxy-4-nitrophenol.

Q2: What is the Henderson-Hasselbalch equation and why is it important for my experiment?

A: The Henderson-Hasselbalch equation is a fundamental formula that relates pH, the pKa of a weak acid, and the ratio of the concentrations of the deprotonated (conjugate base) and protonated (acid) forms of that compound.[5][6]

The equation is: pH = pKa + log ( [A⁻] / [HA] )

Where:

  • [A⁻] is the concentration of the deprotonated species (2-hydroxy-4-nitrophenolate).

  • [HA] is the concentration of the protonated species (2-hydroxy-4-nitrophenol).

Its importance lies in its predictive power:

  • When pH = pKa , the concentrations of the protonated and deprotonated forms are equal ([A⁻]/[HA] = 1).

  • To ensure that over 99% of the compound is in the desired deprotonated (yellow, high absorbance) form, you need to adjust the pH to be at least 2 units higher than the pKa. For a pKa of 7.15, this means your final solution pH should be ≥ 9.15 .[5]

Q3: I am using this compound as a product in an enzyme assay. At what pH should I measure the final absorbance?

A: This is a common application, for example, using substrates like 4-nitrophenyl phosphate. A frequent error is to perform the assay at a neutral pH (e.g., 7.4) and measure the absorbance directly, without considering that only a fraction of the product is in the colored phenolate form.[2]

The correct procedure is a two-step process:

  • Run the enzymatic reaction at its optimal pH , which might be neutral or even slightly acidic.

  • Stop the reaction and maximize the signal by adding a strong base (e.g., NaOH) to raise the final pH of the solution to be well above 9.2.[2] This ensures that >99% of the produced 2-hydroxy-4-nitrophenol is converted to the chromogenic 2-hydroxy-4-nitrophenolate, providing a maximal and stable absorbance reading at ~405 nm.

Troubleshooting Guide

Q4: My absorbance readings are inconsistent or drifting. What are the likely causes?

A: Inconsistent readings are often due to issues with pH control, the spectrophotometer itself, or temperature.

Potential Cause Troubleshooting Steps
Unstable pH Verify Buffer Capacity: Ensure your buffer concentration is sufficient to resist pH changes from the sample addition. A common starting point is 50-100 mM.[7] Check pH Meter: Recalibrate your pH meter with fresh, unexpired buffer standards before use.[8][9] Ensure the electrode is clean and properly filled.
Spectrophotometer Drift Warm-up Time: Allow the spectrophotometer lamp to warm up and stabilize for at least 15-20 minutes before taking readings.[10] Re-blank: Re-blank the instrument with your buffer solution immediately before reading your sample series.
Temperature Fluctuations Equilibrate Solutions: Ensure all your buffers, samples, and the spectrophotometer's cuvette holder are at the same, stable temperature. pH values are temperature-dependent.[8][11] Use a temperature-controlled cuvette holder if available.
Electrical Interference Isolate the Instrument: Keep the spectrophotometer away from equipment that can cause electrical noise, such as stirrers or motors.[8]
Q5: The absorbance at 405 nm is much lower than I expected. Why?

A: Low absorbance at the target wavelength almost always points to an issue with the chemical form of the analyte.

Potential Cause Troubleshooting Steps
Incorrect Final pH This is the most common reason. The pH of your final solution is likely too low (e.g., below 8.5). Use a calibrated pH meter to confirm the pH of your sample in the cuvette. Adjust the pH upwards using a small amount of concentrated base if necessary. The goal is a pH > 9.2 for complete deprotonation.[2]
Incorrect Wavelength Confirm you are measuring at the λmax of the deprotonated species (~405 nm) and not the protonated species (~320 nm) or the isosbestic point (~348 nm).[2] Scan the absorbance from 300-500 nm to experimentally verify the peak.
Concentration Error Double-check all dilutions and calculations for your stock and final solutions.
Sample Degradation While relatively stable, nitrophenols can be susceptible to photodegradation over long periods or under intense light.[12] Prepare solutions fresh and store them protected from light.
Q6: I see a peak, but it's not at 405 nm. What does this mean?

A: An unexpected λmax can indicate a few issues:

  • pH is near the pKa: If the pH of your solution is close to the pKa (~7.1), you will have a mixture of both the protonated and deprotonated forms. This can result in a broad, shifted peak or two distinct peaks.

  • Contamination: The sample or buffer may be contaminated with another absorbing species. Run a blank spectrum of just the buffer to rule this out.

  • Solvent Effects: While water is the typical solvent, using organic co-solvents can slightly shift the λmax.[13][14] Ensure consistency in solvent composition across all samples and standards.

Experimental Protocols

Protocol 1: Determining the Optimal pH for Maximum Absorbance

This protocol allows you to experimentally verify the optimal pH for your specific experimental conditions.

Objective: To generate a pH vs. Absorbance curve and identify the pH at which the absorbance of 2-hydroxy-4-nitrophenolate at ~405 nm plateaus.

Materials:

  • 2-hydroxy-4-nitrophenol stock solution (e.g., 1 mM in water).

  • A series of buffer solutions with pH values ranging from 5.0 to 11.0 (e.g., citrate for pH 5-6, phosphate for pH 6-8, borate or carbonate-bicarbonate for pH 8-11).[15]

  • UV-Vis Spectrophotometer and cuvettes.

  • Calibrated pH meter.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Prepare Buffers (pH 5 to 11) B 2. Calibrate pH Meter C 3. Aliquot Buffers into Test Tubes B->C D 4. Add Analyte Stock to each tube (fixed amount) C->D E 5. Mix and Equilibrate D->E F 6. Measure Absorbance (Scan 300-500 nm) E->F G 7. Plot Absorbance at λmax (~405 nm) vs. pH F->G H 8. Identify pH Plateau (Optimal pH Range) G->H

Caption: Workflow for pH optimization experiment.

Procedure:

  • Prepare Buffers: Prepare a series of at least 7-8 buffer solutions covering the pH range from 5.0 to 11.0 in increments of ~0.5-1.0 pH units.[7][16]

  • Sample Preparation: For each pH point, pipette a set volume of buffer (e.g., 990 µL) into a clean tube or cuvette. Add a small, fixed volume of your 2-hydroxy-4-nitrophenol stock solution (e.g., 10 µL) to achieve the desired final concentration.

  • Blank the Spectrophotometer: Use a cuvette containing the highest pH buffer solution (without the analyte) as your blank.

  • Measure Absorbance: For each prepared sample, measure the absorbance spectrum from approximately 300 nm to 500 nm.[3]

  • Analyze Data: Record the absorbance at the peak maximum near 405 nm for each pH value. Plot Absorbance (y-axis) vs. pH (x-axis).

  • Determine Optimal pH: The resulting curve should be sigmoidal. The optimal pH for your assay is any pH value in the upper plateau region of the curve, where absorbance is maximal and stable. This typically occurs at pH > 9.0.

Expected Results:

pH% Deprotonated (Calculated for pKa 7.15)Expected Absorbance at ~405 nm
5.151%Very Low
6.159%Low
7.1550%Intermediate
8.1591%High
9.1599%Maximum / Plateau
10.15>99.9%Maximum / Plateau

Calculations are based on the Henderson-Hasselbalch equation.[17][18][19]

References

  • Shimadzu. (n.d.). Preparing Buffer Solutions. Shimadzu Scientific Instruments. [Link]

  • Aktaş, A. H., Şanlı, N., & Pekcan, G. (2005). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 53, 214-218. [Link]

  • Shimadzu. (n.d.). Preparing Buffer Solutions. Shimadzu Scientific Instruments. [Link]

  • BCS, B. (n.d.). preparation of buffer. SlideShare. [Link]

  • Barceló-Oliver, M., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1060-1064. [Link]

  • University of California, Davis. (2012). Spectrophotometric and Potentiometric Determination of pH. [Link]

  • Mettler Toledo. (n.d.). Buffer Preparation – Solutions, Calculation & Solving Common Problems. [Link]

  • LibreTexts. (2025). 11: Creating Buffer Solutions. Biology LibreTexts. [Link]

  • ChemEurope. (n.d.). Henderson-Hasselbalch equation. [Link]

  • Save My Exams. (2025). Henderson Hasselbalch Equation. [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. [Link]

  • Truman State University. (2011). Spectrophotometric Determination of an Equilibrium Constant. [Link]

  • Chemistry Notes. (n.d.). Henderson-Hasselbalch Equation | Weak Acid pH Calculations. [Link]

  • Aktaş, A. H., et al. (2006). Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile-Water Mixtures. ResearchGate. [Link]

  • Drawell. (2025). How to Troubleshoot pH Meter Errors Effectively. [Link]

  • ResearchGate. (n.d.). pKa values for the hydroxyl group reported for different DHBs. [Link]

  • PubChem. (n.d.). 2-Hydroxy-4-nitrophenolate. National Center for Biotechnology Information. [Link]

  • Sper Scientific Direct. (2025). Spectrophotometer Selection and Troubleshooting: A Practical Guide. [Link]

  • Mettler Toledo. (n.d.). pH sensor troubleshooting – Diagnosis and Treatment. [Link]

  • Wikipedia. (n.d.). 4-Nitrophenol. [Link]

  • Wang, Z., et al. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Water, 13(2), 143. [Link]

  • University of Maria Curie-Skłodowska. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE DISSOCIATION CONSTANT OF p-NITROPHENOL. [Link]

  • Randolph, M. E., et al. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres, 3(2), 263-276. [Link]

  • Quora. (2016). Why is p-nitrophenol more acidic (pKa=7.1) than o-nitrophenol (pKa=7.2)?[Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of PNP at different pH values and...[Link]

  • Hems, R. F., et al. (2021). Aqueous chemical bleaching of 4-nitrophenol brown carbon by hydroxyl radicals; products, mechanism and light absorptivity. Atmospheric Chemistry and Physics. [Link]

  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. [Link]

  • Chemistry Stack Exchange. (2023). Comparison of acidic strength of nitrophenols. [Link]

Sources

Troubleshooting

Troubleshooting background noise in 2-hydroxy-4-nitrophenolate colorimetric assays

Technical Support Center: Troubleshooting 2-Hydroxy-4-Nitrophenolate Colorimetric Assays As a Senior Application Scientist, I frequently consult with researchers struggling to optimize signal-to-noise ratios in 2-hydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 2-Hydroxy-4-Nitrophenolate Colorimetric Assays

As a Senior Application Scientist, I frequently consult with researchers struggling to optimize signal-to-noise ratios in 2-hydroxy-4-nitrophenolate colorimetric assays. This specific chemistry is the gold standard for measuring Arylsulfatase A and B activity [1]. The assay relies on the enzymatic hydrolysis of the synthetic substrate 4-nitrocatechol sulfate (pNCS).

While the biochemistry is elegant, the physical chemistry of the assay makes it highly susceptible to background noise. Below is a comprehensive, mechanistic guide to troubleshooting and validating your arylsulfatase workflows.

Part 1: Mechanistic Overview (The "Why")

To troubleshoot an assay, you must first understand the causality of the colorimetric shift. The assay is a two-step process:

  • Enzymatic Cleavage: Arylsulfatase cleaves the sulfate ester from pNCS in an acidic environment (pH 5.0) to yield 4-nitrocatechol (2-hydroxy-4-nitrophenol). At this stage, the solution is relatively colorless.

  • Alkaline Development: The reaction is terminated using a highly alkaline stop solution (e.g., 0.2 M NaOH), shifting the pH above 10.0 [2]. This sudden alkaline shock deprotonates the hydroxyl group of 4-nitrocatechol, forming the 2-hydroxy-4-nitrophenolate anion . This anion exhibits a strong bathochromic shift, absorbing light intensely at 515 nm [3].

Background noise typically enters the system when the physical conditions of the assay (pH shifts, temperature, sample matrix) inadvertently trigger non-enzymatic absorbance at this exact wavelength.

Workflow Sample Biological Sample (Lysate/Serum) Incubation Incubation (37°C) Arylsulfatase Activity Sample->Incubation Substrate pNCS Substrate (pH 5.0 Buffer) Substrate->Incubation Stop Alkaline Stop (NaOH, pH > 10) Incubation->Stop Cleaves to 4-Nitrocatechol Detection Absorbance Read (OD 515 nm) Stop->Detection Forms Phenolate (Red/Pink) Noise1 Endogenous Pigments Noise1->Sample Noise2 Spontaneous Hydrolysis Noise2->Substrate Noise3 Protein Precipitation Noise3->Stop

Fig 1. pNCS assay workflow highlighting stages where background noise is introduced.

Part 2: Troubleshooting FAQs

Q1: Why is my substrate blank (buffer + pNCS, no sample) showing an unusually high optical density (OD > 0.150) at 515 nm? Causality: 4-nitrocatechol sulfate (pNCS) is prone to spontaneous, non-enzymatic hydrolysis. When the ester bond degrades in storage, free 4-nitrocatechol accumulates in your working reagent. The moment you add the alkaline stop solution to your blank, this free 4-nitrocatechol instantly converts to the highly absorptive 2-hydroxy-4-nitrophenolate anion. Solution: pNCS degradation is accelerated by repeated freeze-thaw cycles, exposure to ambient light, or trace heavy metal contamination in the assay buffer. Always prepare pNCS fresh, or store single-use aliquots at -20°C in amber tubes.

Q2: I observe a sudden, erratic spike in background noise across all sample wells immediately after adding the NaOH stop solution. What causes this? Causality: This is a physical artifact, not a chemical one. Biological samples (tissue lysates, cell homogenates) contain high concentrations of proteins. The arylsulfatase enzymatic reaction occurs in an acidic environment (pH 5.0). When you add a strong base like 0.2 M NaOH to stop the reaction, the sudden shift to pH >10.0 forces many native proteins through their isoelectric points. This causes rapid denaturation and precipitation, creating micro-turbidity in the well. The spectrophotometer reads this light scattering as a false-positive absorbance at 515 nm. Solution: You must clarify the samples before reading. Centrifuge the microplate at 2,500 x g for 5 minutes after adding the stop solution to pellet the precipitated proteins, then carefully transfer the supernatant to a fresh plate. Alternatively, use a buffered stop solution like 0.2 M Glycine-NaOH (pH 10.4), which is slightly gentler than raw NaOH.

Q3: How do I mathematically isolate true arylsulfatase activity from endogenous sample noise? Causality: Biological samples often contain endogenous pigments (like hemoglobin, cytochromes, or dietary catechols) that naturally absorb near 500-520 nm. To account for this, you cannot rely solely on a substrate blank; you must create a self-validating system by running a "Sample Blank" for every single unknown sample. Solution: In a Sample Blank, the alkaline Stop Solution is added to the sample before the pNCS substrate. The high pH instantly denatures the endogenous arylsulfatase, preventing any enzymatic cleavage. Any OD 515 nm read in this well is purely the sum of endogenous pigment absorbance and protein turbidity.

Part 3: Optimized Self-Validating Experimental Protocol

To ensure data integrity, every protocol must be a self-validating system. Follow this methodology to eliminate false positives caused by background noise.

Reagent Preparation:

  • Assay Buffer: 0.1 M Sodium Acetate, pH 5.0.

  • Substrate Solution: 10 mM pNCS in Assay Buffer (Prepare fresh; protect from light).

  • Stop Solution: 0.2 M NaOH (or 0.2 M Glycine-NaOH, pH 10.4).

Step-by-Step Workflow:

  • Plate Layout Setup: For every biological sample, designate two wells: a "Test Well" and a "Sample Blank Well". Designate two additional wells for the "Substrate Blank".

  • Sample Loading: Add 10 µL of biological sample (e.g., clarified cell lysate, 1-5 µg total protein) to both the Test and Sample Blank wells. Add 10 µL of Assay Buffer to the Substrate Blank wells.

  • Enzyme Inactivation (Crucial Step): Add 100 µL of Stop Solution only to the "Sample Blank" wells. This destroys the enzyme before it ever sees the substrate.

  • Reaction Initiation: Add 90 µL of Substrate Solution to all wells.

  • Incubation: Seal the plate and incubate at 37°C for 1 hour, protected from light.

  • Reaction Termination: Add 100 µL of Stop Solution to the "Test" wells and the "Substrate Blank" wells. (Do not add more to the Sample Blanks).

  • Clarification: Centrifuge the microplate at 2,500 x g for 5 minutes at room temperature to pellet any precipitated proteins.

  • Transfer & Detection: Carefully transfer 150 µL of the clear supernatant from each well into a fresh, clear-bottom 96-well plate. Read absorbance at 515 nm.

  • Calculation: ΔOD=ODTest​−ODSampleBlank​ . (Ensure your Substrate Blank OD is < 0.100 to validate reagent integrity).

Part 4: Quantitative Troubleshooting Matrix

Use this data matrix to rapidly diagnose the root cause of your background noise based on the quantitative OD shifts observed at 515 nm.

ObservationTypical OD Shift (515 nm)Mechanistic Root CauseCorrective Action
High Substrate Blank OD +0.150 to +0.400 (Uniform)Spontaneous non-enzymatic hydrolysis of pNCS substrate.Discard substrate. Prepare fresh pNCS in pH 5.0 buffer immediately before use.
Erratic Sample Well ODs +0.200 to +0.800 (High Variance)Isoelectric protein precipitation caused by alkaline NaOH shock (Turbidity).Centrifuge plate at 2,500 x g for 5 mins post-stop; transfer supernatant to new plate.
Consistent Sample Blank OD +0.050 to +0.150 (Consistent)Endogenous sample pigments (e.g., hemoglobin, cytochromes).Normal matrix effect. Subtract Sample Blank OD from Test OD for final calculation.
Negative ΔOD Values -0.010 to -0.050Pipetting error or severe sample matrix interference quenching the phenolate ion.Dilute the biological sample 1:5 in Assay Buffer to reduce matrix interference.

References

  • Zaki, O. K., et al. (2021). Mucopolysaccharidoses diagnosis in the era of enzyme replacement therapy in Egypt. PubMed Central (PMC). URL:[Link]

  • Schöndorf, D. C., et al. (2022). A novel iPSC model reveals selective vulnerability of neurons in multiple sulfatase deficiency. PubMed Central (PMC). URL: [Link]

Optimization

Improving shelf life and stability of 2-hydroxy-4-nitrophenolate stock solutions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-hydroxy-4-nitrophenolate stock solutions. It addresses common challenges related to shelf life...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-hydroxy-4-nitrophenolate stock solutions. It addresses common challenges related to shelf life and stability, offering troubleshooting advice and preventative measures grounded in chemical principles. Our goal is to ensure the reliability and reproducibility of your experimental results.

Introduction to 2-Hydroxy-4-Nitrophenolate Stability

2-Hydroxy-4-nitrophenolate, the conjugate base of 4-nitrocatechol, is a phenolic compound susceptible to degradation, which can compromise experimental outcomes.[1] The stability of its solutions is primarily influenced by environmental factors such as pH, light, temperature, and the presence of oxidizing agents. Understanding these factors is crucial for maintaining the integrity of your stock solutions. Phenolic compounds, in general, are known to be more stable under acidic conditions and can undergo oxidation, hydrolysis, or photodegradation over time.[2][3]

Frequently Asked Questions (FAQs)

Q1: My 2-hydroxy-4-nitrophenolate solution has changed color. Is it degraded?

A color change, often to a darker yellow or brownish hue, can indicate degradation. Phenolic compounds can oxidize to form colored quinone-type structures. However, it's also important to consider the pH of your solution. Like its close relative 4-nitrophenol, which is used as a pH indicator, the color of 2-hydroxy-4-nitrophenolate solutions is pH-dependent.[4] The deprotonated phenolate form is yellow.[4] Therefore, a color change might reflect a shift in pH rather than degradation.

  • Troubleshooting Step: Measure the pH of your solution and compare it to the initial pH. If the pH has changed significantly, this could be the cause of the color change. To confirm degradation, a chemical analysis such as HPLC-UV is recommended.

Q2: What is the ideal solvent for my stock solution?

The choice of solvent is critical for stability. 2-hydroxy-4-nitrophenolate is soluble in water and polar organic solvents like ethanol and methanol.[5]

  • For aqueous solutions: Use high-purity, deoxygenated water (e.g., by sparging with nitrogen or argon) to minimize oxidation. Buffering the solution can help maintain a stable pH. Phenolic compounds are generally more stable at a slightly acidic pH.[2]

  • For organic solutions: Anhydrous ethanol or methanol can be good choices, as they are less likely to participate in hydrolytic degradation.

Q3: How should I store my stock solutions to maximize shelf life?

Proper storage is the most effective way to prevent degradation.

  • Temperature: Store solutions at low temperatures, such as 2-8°C or, for long-term storage, at -20°C.[6] Freezing in single-use aliquots is recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[6] Phenolic compounds can be susceptible to photodegradation.

  • Atmosphere: For sensitive applications, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the container to minimize exposure to oxygen.

Q4: I see precipitate in my refrigerated/frozen stock solution. What should I do?

Precipitation upon cooling does not necessarily indicate degradation. It is often due to the decreased solubility of the compound at lower temperatures.

  • Troubleshooting Step: Before use, allow the solution to come to room temperature and vortex or sonicate gently to see if the precipitate redissolves. If it does, the solution is likely still usable. If the precipitate does not redissolve, it may be a degradation product or an insoluble salt, and the solution should be discarded.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues with 2-hydroxy-4-nitrophenolate solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Gradual Darkening of Solution Oxidation, Photodegradation1. Confirm degradation with HPLC-UV analysis by looking for new peaks or a decrease in the main peak area. 2. Prepare fresh solutions and store them protected from light and at a low temperature. 3. Consider using deoxygenated solvents for preparation.
Sudden Color Change pH Shift1. Measure the pH of the solution. 2. If the pH has changed, prepare a fresh, buffered solution.
Loss of Potency/Activity Chemical Degradation1. Quantify the concentration of the active compound using a stability-indicating method like HPLC.[7] 2. Review preparation and storage protocols to identify potential sources of degradation. 3. Prepare a fresh stock solution.
Precipitate Formation Low-Temperature Insolubility, Degradation, Salt Formation1. Warm the solution to room temperature and attempt to redissolve the precipitate. 2. If it does not redissolve, filter the solution and re-quantify the concentration, or discard and prepare a fresh solution.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol is designed to minimize degradation during preparation and storage.

  • Solvent Preparation: Use high-purity, HPLC-grade water. To deoxygenate, sparge with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Weighing: Accurately weigh the desired amount of 2-hydroxy-4-nitrophenolate solid in a clean container.

  • Dissolution: Add a small amount of the deoxygenated water to dissolve the solid. Gentle warming or sonication can be used if necessary.

  • Buffering: Add a suitable buffer to maintain a slightly acidic pH (e.g., a citrate or acetate buffer, pH 5-6).

  • Final Volume: Bring the solution to the final volume with deoxygenated, buffered water.

  • Storage: Aliquot the solution into single-use amber vials, flush the headspace with inert gas, and store at -20°C.

Protocol 2: Stability Assessment using HPLC-UV

A stability-indicating HPLC method can resolve the parent compound from its degradation products.

  • Method Development (Starting Point):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]

    • Mobile Phase: A gradient of an acidic aqueous phase (e.g., water with 0.1% acetic or phosphoric acid) and an organic solvent like methanol or acetonitrile.[7]

    • Detection: UV-Vis detector set at a wavelength of maximum absorbance for 2-hydroxy-4-nitrophenolate.

    • Temperature: Maintain a constant column temperature (e.g., 25°C).

  • Forced Degradation Study: To ensure the method is stability-indicating, intentionally degrade the compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[8] This helps to generate potential degradation products and confirm they can be separated from the parent peak.

  • Analysis of Stock Solutions:

    • At specified time points (e.g., 0, 1, 3, 6 months), thaw an aliquot of your stock solution.

    • Dilute to an appropriate concentration and inject into the HPLC system.

    • Monitor for a decrease in the peak area of 2-hydroxy-4-nitrophenolate and the appearance of new peaks, which would indicate degradation.

Visualizing Stability Factors & Workflows

Logical Flow for Troubleshooting Solution Instability

A Issue Observed (e.g., Color Change, Precipitate) B Is it a color change? A->B G Is there a precipitate? A->G C Measure pH B->C Yes D pH Changed? C->D E pH Shift is Likely Cause D->E Yes F Potential Degradation D->F No M Review Storage & Prep Prepare Fresh Solution E->M K Confirm with HPLC-UV F->K H Warm to Room Temp & Agitate G->H Yes I Does it redissolve? H->I I->F No J Low-Temp Insolubility I->J Yes L Degradation Confirmed K->L L->M

Caption: Troubleshooting workflow for unstable solutions.

Key Factors Influencing Stability

A Solution Stability of 2-Hydroxy-4-nitrophenolate B pH A->B C Light Exposure A->C D Temperature A->D E Oxygen A->E F Solvent Choice A->F

Caption: Core factors affecting solution stability.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6971250, 2-hydroxy-4-nitrophenolate. Retrieved from [Link]

  • Stalikas, C. D. (2007). Techniques for Analysis of Plant Phenolic Compounds.
  • Pisoschi, A. M., Pop, A., Cimpeanu, C., & Predoi, G. (2016). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. Foods, 5(4), 84.
  • Singh, S., & Gaikwad, S. (2023).
  • Santos, J. C., et al. (2022). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Foods, 11(22), 3737.
  • Lucci, P., & Piccirillo, C. (2018). Natural Phenolic Compounds: A Review of Extraction and Analysis. IntechOpen.
  • Mizzi, L., Chatzitzika, C., Gatt, R., & Valdramidis, V. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Analytical Methods, 13, 1157-1165.
  • Min, J., et al. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. AMB Express, 8(1), 55.
  • Greentree. (2024). Sodium nitrophenolate technical manual! Retrieved from [Link]

  • Zhang, Y., et al. (2009). Mechanism of 4-Nitrophenol Oxidation in Rhodococcus sp. Strain PN1: Characterization of the Two-Component 4-Nitrophenol Hydroxylase and Regulation of Its Expression. Journal of Bacteriology, 191(19), 6099-6106.
  • Min, J., et al. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. PubMed, 29560541.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Google Patents. (2021). Preparation method of plant growth regulation compound sodium nitrophenolate.
  • Singh, S., & Gaikwad, S. (2024).
  • Tauber, A., Schuchmann, H. P., & von Sonntag, C. (2000). Sonolysis of aqueous 4-nitrophenol at low and high pH. Ultrasonics Sonochemistry, 7(1), 45-52.
  • Google Patents. (n.d.). CN103027035A - Compound sodium nitrophenolate nano preparation and preparation method.
  • Bahadori, E., et al. (2022). Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles. RSC Advances, 12(23), 14643-14652.
  • Al-Ani, F. H., et al. (2021). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Membranes, 11(3), 183.
  • ResearchGate. (n.d.). Proposed degradation pathways for 4-nitrophenol based on this study. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 36690956, 4-Hydroxy-2-nitrophenol. Retrieved from [Link]

  • Wang, Y., et al. (2025). Enhanced Degradation of 4-Nitrophenol via a Two-Stage Co-Catalytic Fenton Packed-Bed Reactor with External Circulation.
  • Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • Wang, L., et al. (2021). A study on rapid and stable catalytic reduction of 4-nitrophenol by 2-hydroxyethylamine stabilized Fe3O4@Pt and its kinetic factors. RSC Advances, 11(54), 34221-34228.
  • Gaki, A., et al. (2023). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports.
  • Wang, L., et al. (2021). A study on rapid and stable catalytic reduction of 4-nitrophenol by 2-hydroxyethylamine stabilized Fe3O4@Pt and its kinetic factors. RSC Advances, 11(54), 34221-34228.

Sources

Troubleshooting

Technical Support Center: Resolving Overlapping HPLC Peaks for 2-Hydroxy-4-Nitrophenolate

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) challenges associated with 2-hydroxy-4-nitrophenolate. This guide is designed for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) challenges associated with 2-hydroxy-4-nitrophenolate. This guide is designed for researchers, scientists, and drug development professionals who encounter co-elution issues during the analysis of this and similar polar aromatic compounds. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you diagnose problems, optimize your methods, and ensure data integrity.

Part 1: Troubleshooting Guide - A Step-by-Step Approach to Peak Resolution

This section addresses specific, immediate problems you might be facing with overlapping peaks. We'll start with initial diagnostics and systematically progress through mobile phase, stationary phase, and instrumental parameter adjustments.

Q1: My chromatogram shows overlapping peaks for 2-hydroxy-4-nitrophenolate. What are my first diagnostic steps?

A1: Before adjusting any parameters, it's crucial to correctly diagnose the nature of the overlap. What appears as co-elution might be a severe peak shape issue or an unresolved impurity.

Initial Diagnostic Workflow:

  • Visual Peak Shape Assessment: Examine the peak shape closely. Is it a symmetrical Gaussian peak that is simply not baseline-resolved from an adjacent peak? Or does it exhibit tailing (asymmetry > 1.2) or fronting (asymmetry < 0.8)? Severe tailing can masquerade as an unresolved shoulder peak. Common causes for peak asymmetry include column overloading, column contamination, or secondary interactions with the stationary phase.[1]

  • Peak Purity Analysis with a PDA/DAD Detector: A Photodiode Array (PDA) or Diode Array Detector (DAD) is your most powerful tool for initial diagnosis.[2][3] This detector scans across a range of UV wavelengths, allowing you to compare the spectra at the upslope, apex, and downslope of the peak.[3][4]

    • If the spectra are identical , the peak is likely pure, and you have a true chromatographic resolution problem.

    • If the spectra differ , it confirms the presence of a co-eluting impurity with a different UV chromophore.[4][5] Most chromatography data systems (CDS) will calculate a "Purity Angle" and "Purity Threshold" to automate this assessment. A Purity Angle greater than the Purity Threshold indicates a spectrally impure peak.[6]

  • Confirm Retention Time: Ensure that the retention time of your main peak corresponds to that of a pure 2-hydroxy-4-nitrophenolate standard. This confirms you are troubleshooting the correct peak.[2]

This initial assessment will guide your troubleshooting strategy. A true resolution problem requires method optimization, whereas a peak shape issue might be solved by addressing sample concentration or column health.

Q2: My peak purity analysis confirms a co-eluting impurity. How can I use the mobile phase to improve separation?

A2: The mobile phase is the most versatile tool for manipulating selectivity in reversed-phase HPLC.[7] For an ionizable, polar compound like 2-hydroxy-4-nitrophenolate, adjusting pH is the most impactful first step.

Understanding the Analyte: The Key Role of pKa

2-hydroxy-4-nitrophenolate is an acidic compound. Its retention on a non-polar stationary phase (like C18) is highly dependent on its ionization state, which is governed by the mobile phase pH relative to its pKa. The pKa of the closely related p-nitrophenol is approximately 7.1.[8][9] The additional hydroxyl group in 2-hydroxy-4-nitrophenolate will influence this value.

  • At pH << pKa: The compound is primarily in its neutral, protonated form. This form is less polar and will be more strongly retained on a C18 column.

  • At pH >> pKa: The compound is primarily in its ionized, deprotonated (phenolate) form. This form is much more polar and will be weakly retained, eluting closer to the solvent front.[10][11][12]

  • At pH ≈ pKa: The compound exists as a mixture of both forms, which can lead to poor peak shapes and unstable retention times.[13] A general rule is to set the mobile phase pH at least 1.5-2 pH units away from the analyte's pKa.[10][11]

Mobile Phase Optimization Strategy:

  • pH Adjustment (Highest Impact):

    • Goal: To maximize the difference in retention between 2-hydroxy-4-nitrophenolate and its co-eluting impurity.

    • Action: Systematically evaluate buffered mobile phases at different pH values. Start with a low pH (e.g., pH 2.5-3.0 using a phosphate or formate buffer). At this pH, the phenolic hydroxyl group will be fully protonated, maximizing retention. Then, evaluate a mid-range pH (e.g., pH 5.0-6.0). This systematic approach allows you to exploit subtle differences in the pKa values of the co-eluting compounds.

  • Organic Solvent Strength (%B):

    • Goal: To adjust the overall retention time of the analyte cluster.

    • Action: If your peaks are eluting too quickly (low capacity factor), decrease the percentage of organic solvent (e.g., acetonitrile or methanol). If they are retained too long, increase it. This is a primary tool for moving peaks into a more resolvable window in your chromatogram.

  • Organic Solvent Type (Selectivity Change):

    • Goal: To alter the selectivity of the separation.

    • Action: If adjusting pH and solvent strength is not enough, switch your organic modifier. Acetonitrile and methanol have different solvent properties and will interact differently with your analyte and the stationary phase, often changing the elution order of closely related compounds.[14]

dot

cluster_Column Reversed-Phase Column (C18) Ionized Ionized (Polar) -O⁻ StationaryPhase Hydrophobic Stationary Phase Ionized->StationaryPhase Weak Interaction (Shorter Retention) Neutral Neutral (Non-Polar) -OH Neutral->StationaryPhase Strong Interaction (Longer Retention) High_pH High pH (pH > pKa) High_pH->Ionized Favors Deprotonation Low_pH Low pH (pH < pKa) Low_pH->Neutral Favors Protonation

Caption: Influence of mobile phase pH on the ionization and retention of 2-hydroxy-4-nitrophenolate.

Q3: I've optimized my mobile phase, but the peaks are still not baseline resolved. Should I change my column?

A3: Yes. If extensive mobile phase optimization fails, the stationary phase chemistry is the next logical parameter to change.[7] A standard C18 column separates primarily based on hydrophobicity. Introducing alternative separation mechanisms can provide the resolution you need.

Column Selection Strategy:

  • Standard C18: This is the workhorse of reversed-phase chromatography. If you are using one, consider a different manufacturer as subtle differences in silica purity, bonding density, and end-capping can alter selectivity.

  • Phenyl-Hexyl Phase: This is an excellent alternative for aromatic compounds. In addition to hydrophobic interactions, it offers π-π interactions between the phenyl rings of the stationary phase and your nitroaromatic analyte. This provides a different selectivity mechanism that can resolve compounds that co-elute on a C18.[15]

  • Polar-Embedded Phase: These columns have a polar group (e.g., amide or carbamate) embedded near the base of the alkyl chain. This makes the phase more resistant to "dewetting" in highly aqueous mobile phases (required for retaining polar compounds) and can offer unique selectivity for molecules with hydrogen-bonding capabilities.[16]

  • Pentafluorophenyl (PFP) Phase: PFP columns provide a complex mix of interactions (hydrophobic, aromatic, dipole-dipole, and ion-exchange) and are particularly effective for separating halogenated compounds or positional isomers.

When selecting a new column, aim for one with an orthogonal (different) separation mechanism to your current C18 phase.[15]

Q4: Can adjusting temperature or flow rate improve my resolution?

A4: Yes, but these parameters typically have a smaller effect on selectivity than mobile phase or stationary phase changes. They are primarily used for fine-tuning a separation.

  • Temperature: Increasing column temperature generally decreases mobile phase viscosity, which can lead to sharper peaks and slightly shorter retention times. More importantly, it can sometimes subtly change selectivity. Try adjusting the temperature in 5 °C increments (e.g., from 30 °C to 40 °C) to see if resolution improves. Be aware that column stability has pH and temperature limits.[13]

  • Flow Rate: The effect of flow rate on peak broadening (and thus efficiency) is described by the Van Deemter equation.[17][18][19] Lowering the flow rate generally increases column efficiency (N) and can improve the resolution between two closely eluting peaks.[20] However, this comes at the cost of longer run times. This is often a last resort for gaining that final bit of resolution.

dot

Start Overlapping Peaks Observed Diagnose Q1: Diagnose Problem (Peak Shape & Purity) Start->Diagnose MobilePhase Q2: Optimize Mobile Phase (pH, %B, Solvent) Diagnose->MobilePhase Column Q3: Change Stationary Phase (e.g., Phenyl-Hexyl, PFP) MobilePhase->Column No Resolved Resolution Achieved MobilePhase->Resolved Yes Instrument Q4: Adjust Temp / Flow Rate Column->Instrument No Column->Resolved Yes Instrument->Resolved Yes FurtherDev Further Method Development Required Instrument->FurtherDev No

Caption: Systematic workflow for troubleshooting overlapping HPLC peaks.

Part 2: FAQs for Method Development & Optimization

This section covers broader questions that are critical for building a robust and reliable HPLC method for 2-hydroxy-4-nitrophenolate from the ground up.

Q5: What are the key physicochemical properties of 2-hydroxy-4-nitrophenolate that I should consider?

A5: Understanding the analyte's properties is fundamental to successful method development. For 2-hydroxy-4-nitrophenolate (the conjugate base of 4-nitrocatechol), the key properties are its polarity, acidity, and UV absorbance.

PropertyValue / CharacteristicImplication for HPLC Method Development
Molecular Weight ~154.1 g/mol [21]Standard for a small molecule; easily analyzed by HPLC.
Polarity (XLogP3) ~2.3 (for parent compound)[21]Moderately polar. Requires a mobile phase with a significant aqueous component for retention on a reversed-phase column.
Acidity (pKa) Phenolic pKa is ~7.1 for the related p-nitrophenol.[8][9]This is the most critical parameter. Mobile phase pH must be controlled with a buffer to ensure stable retention and good peak shape.
UV Absorbance Aromatic nitro-compounds have strong UV absorbance.Allows for sensitive detection using a standard UV or PDA/DAD detector. A PDA detector is recommended to monitor peak purity.
Q6: What is a good starting point for a generic gradient method for analyzing 2-hydroxy-4-nitrophenolate and its related impurities?

A6: A gradient method is ideal for separating compounds with a range of polarities, which is common in impurity profiling or stability studies.

Recommended Starting Gradient Method:

  • Column: High-quality C18, 100 x 4.6 mm, 3.5 µm (or similar dimensions).

  • Mobile Phase A: 0.1% Formic Acid in Water (approx. pH 2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA/DAD, 210-400 nm, monitoring at a specific wavelength (e.g., 254 nm or λmax).

  • Injection Volume: 5-10 µL.

Rationale:

  • The low pH of the mobile phase ensures that 2-hydroxy-4-nitrophenolate and other acidic impurities are in their neutral, well-retained form.

  • The wide gradient range helps to elute both polar and potentially non-polar impurities, giving you a full picture of the sample.

  • This starting point can then be optimized based on the results, by adjusting the gradient slope, initial/final %B, or changing to a different pH buffer system as described in the troubleshooting section.

Part 3: Key Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Scouting

This protocol describes a systematic way to determine the optimal mobile phase pH for your separation.

Objective: To evaluate the effect of pH on the retention and selectivity of 2-hydroxy-4-nitrophenolate and its co-eluting species.

Methodology:

  • Prepare Buffers: Prepare three separate buffered mobile phases. For each, the aqueous component (Mobile Phase A) should be:

    • pH 2.8: 20 mM Potassium Phosphate, pH adjusted to 2.8 with Phosphoric Acid.

    • pH 4.5: 20 mM Acetate Buffer, pH adjusted to 4.5 with Acetic Acid.

    • pH 6.8: 20 mM Potassium Phosphate, pH adjusted to 6.8.

  • Prepare Organic Phase: Use a single bottle of Acetonitrile as Mobile Phase B for all experiments to ensure consistency.

  • System Setup: Use a standard C18 column.

  • Equilibration: For each pH condition, thoroughly flush the HPLC system and column with the new mobile phase A and B mixture (at least 10-15 column volumes) until the baseline is stable.

  • Analysis: Inject your sample (a mix of 2-hydroxy-4-nitrophenolate and the impurity) using an isocratic method (e.g., 70% A / 30% B) for each of the three pH conditions. Adjust the %B if necessary to achieve a retention factor (k') between 2 and 10.

  • Evaluation: Compare the chromatograms from the three runs.

    • Note the change in retention time for each peak.

    • Calculate the resolution between the two peaks at each pH.

    • Select the pH that provides the greatest resolution for further optimization.

References
  • Vertex AI Search. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
  • Veeprho. (2025, February 1).
  • Phenomenex. (2025, June 18).
  • Pharma Beginners. (2025, November 19). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis.
  • Biotage. (n.d.).
  • PubChem. (n.d.). 2-Hydroxy-4-nitrophenolate. Retrieved from [Link]

  • ACS Publications. (n.d.). Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. Analytical Chemistry.
  • KNAUER. (n.d.).
  • Shimadzu Scientific Instruments. (n.d.). UV vs Diode-Array (PDA) Detectors for (U)HPLC.
  • Wikipedia. (n.d.).
  • Moravek. (2024, December 3).
  • Chromedia. (n.d.).
  • Benchchem. (n.d.). Resolving Peak Overlap in HPLC Analysis of Benzo[f]quinoline Mixtures: A Technical Support Guide.
  • YouTube. (2011, February 25).
  • YouTube. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks.
  • LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity.
  • Thermo Fisher Scientific - US. (n.d.). Popular Small Molecule HPLC UHPLC Column Brands.
  • GL Sciences. (n.d.).
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • MtoZ Biolabs. (n.d.).
  • ResearchGate. (2017, February 4). (PDF) Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA)
  • LCGC International. (n.d.). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier.
  • Waters. (2021, December 27). PDA and QDa Peak Purity - Processing and Reviewing Results - Tip257.
  • Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
  • (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • PubMed. (2025, February 5).
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Resolian. (2026, March 20). HPLC-UV Method Development for Highly Polar Impurities.
  • Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?.
  • CymitQuimica. (n.d.). 2-(Hydroxymethyl)-4-nitrophenol.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols.
  • Chemistry Stack Exchange. (2023, February 26). Comparison of acidic strength of nitrophenols.
  • Echemi. (2025, December 12).
  • PubChem. (n.d.). 4-Hydroxy-2-nitrophenol.
  • chemeurope.com. (n.d.). 4-Nitrophenol.
  • GovInfo. (n.d.). 2-NITROPHENOL 4-NITROPHENOL Agency for Toxic Substances and Disease Registry U.S. P.
  • Pearson+. (n.d.). Explain why the pKa of p-nitrophenol is 7.14, whereas the pKa of ... | Study Prep.

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in 2-Hydroxy-4-Nitrophenolate Derivative Synthesis

Welcome to the Technical Support Center for advanced organic synthesis. The synthesis of 2-hydroxy-4-nitrophenolate (the salt of 4-nitrocatechol) and its derivatives is notoriously plagued by poor regioselectivity, oxida...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. The synthesis of 2-hydroxy-4-nitrophenolate (the salt of 4-nitrocatechol) and its derivatives is notoriously plagued by poor regioselectivity, oxidative degradation, and solubility challenges. This guide bypasses generic advice to provide mechanistic troubleshooting, self-validating protocols, and field-proven strategies to consistently achieve >85% yields.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: I attempted a direct nitration of catechol using standard nitric/sulfuric acid mixtures, but the reaction produced an intractable black tar and <30% yield. What went wrong? A1: This is a classic oxidation failure. Catechol (1,2-dihydroxybenzene) is a highly electron-rich aromatic system. When exposed to strong, unmoderated oxidants like concentrated nitric acid, the primary reaction pathway shifts from electrophilic aromatic substitution (nitration) to the rapid oxidation of the phenol ring into o-benzoquinone. This highly reactive quinone immediately polymerizes, forming the "tar" you observed. To overcome this, you must either modulate the electron density of the ring or protect the hydroxyl groups prior to nitration.

Q2: I tried the SNAr (Nucleophilic Aromatic Substitution) route by reacting 2-chloro-4-nitrophenol with 1.5 M NaOH, but recovered only unreacted starting material. Why did the substitution fail? A2: The failure lies in the electrostatic repulsion caused by the phenolate anion. In aqueous base, 2-chloro-4-nitrophenol is instantly deprotonated to form the 2-chloro-4-nitrophenolate anion. This negative charge heavily deactivates the aromatic ring toward nucleophilic attack by a second hydroxide ion[1]. A dilute base (e.g., 1.5 M) cannot overcome this activation barrier. You must force the kinetics by using a highly concentrated base (e.g., 4M NaOH) and extended reflux (≥6 hours) to successfully drive the substitution[2].

Q3: My downstream application requires the 2-hydroxy-4-nitrophenolate salt to be soluble in aprotic organic solvents (like dichloromethane), but the sodium salt crashes out. How can I resolve this? A3: Alkali metal salts of nitrophenolates are highly polar and entirely insoluble in aprotic media. To achieve organic solubility for downstream derivatization (such as the synthesis of bis(catecholato)silicates), you must perform a cation exchange. Converting the sodium salt to a tetra-n-butylammonium (TBA) or pyrrolidinium salt significantly increases lipophilicity, allowing the 2-hydroxy-4-nitrophenolate complex to dissolve freely in organic solvents[3].

Q4: I am trying to synthesize a specific derivative, 1-(2-hydroxy-4-nitrophenyl)ethanone, but direct nitration of 2-methoxyacetophenone yields the wrong isomer. How do I control regioselectivity? A4: Direct nitration of 2-methoxyacetophenone predominantly yields the 5-nitro isomer due to the combined directing effects of the existing substituents. To achieve the 1,2,4-substitution pattern, you must nitrate 2'-hydroxyacetophenone instead. The strong ortho/para-directing effect of the free, unmethylated hydroxyl group forces the incoming nitronium ion to the 4-position. Once the 4-nitro isomer is isolated, you can perform subsequent methylation or derivatization[4].

Part 2: Quantitative Data Comparison

To select the optimal synthetic route for your laboratory's capabilities, compare the empirical data of the three primary methodologies below.

Synthetic StrategyStarting MaterialKey ReagentsPrimary Failure ModeRegioselectivityAverage Yield
Direct Nitration CatecholHNO₃ / H₂SO₄Over-oxidation to o-benzoquinone (Tar)Poor (Mixture of 3- and 4-nitro)< 30%
SNAr Hydrolysis p-NitrophenolKClO₃ / HCl, then 4M NaOHInsufficient base concentrationExcellent (Pre-determined)84 – 91%
Steric Protection Catechol Dibenzyl Ether65% HNO₃ / Glacial AcOHIncomplete deprotection (Pd/C poisoning)Excellent (Sterically directed)94 – 97%

Part 3: Visualizing the Workflow

The following decision tree maps the logical flow for selecting a high-yield synthesis pathway while avoiding the catastrophic oxidation trap.

G Start Target: 2-Hydroxy-4-nitrophenolate Direct Direct Nitration (Catechol + HNO3) Start->Direct High Risk Protect Protection Route (Catechol Dibenzyl Ether) Start->Protect Route A Hydrolysis SNAr Route (p-Nitrophenol) Start->Hydrolysis Route B Tar Failure: o-Benzoquinone Tar (<30% Yield) Direct->Tar Oxidation Nitration Nitration (HNO3 / AcOH) Protect->Nitration Chlorination Chlorination (KClO3 / HCl) Hydrolysis->Chlorination Deprotect Deprotection (H2, Pd/C) Nitration->Deprotect Product 2-Hydroxy-4-nitrophenolate (>85% Yield) Deprotect->Product NaOH Hydrolysis (4M NaOH, Reflux) Chlorination->NaOH 2-Chloro-4-nitrophenol NaOH->Product in situ salt formation

Decision tree for 2-hydroxy-4-nitrophenolate synthesis highlighting high-yield pathways.

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the specific visual or analytical checkpoints are met.

Protocol A: High-Yield SNAr via 2-Chloro-4-nitrophenol (Route B)

This method avoids the oxidation risks of direct nitration by leveraging a robust nucleophilic aromatic substitution[2].

Step 1: Chlorination

  • Dissolve 0.5 mol of p-nitrophenol in 200 mL of 10 N HCl in a 1000 mL flask with gentle heating, then cool to room temperature.

  • Gradually add 600 mL of an aqueous potassium chlorate solution (0.5 mol) under vigorous stirring.

  • Self-Validation Checkpoint: Stir for 1 hour, then leave overnight. A pale yellow acicular (needle-like) crystal must precipitate. This is 2-chloro-4-nitrophenol.

  • Filter under vacuum, wash with distilled water, and recrystallize using dilute acetic acid (Expected yield: ~91%).

Step 2: Hydrolysis to Phenolate

  • Combine 0.4 mol of the purified 2-chloro-4-nitrophenol with 300 mL of 4M NaOH solution. (Critical: Do not use dilute base).

  • Reflux the mixture with heating for 6 hours.

  • Self-Validation Checkpoint: The suspension will transition into a deep, homogeneous solution as the highly soluble sodium 2-hydroxy-4-nitrophenolate salt forms.

  • Cool the mixture. To isolate the free catechol, adjust the pH to 2.0 using 10% HCl. Immediate precipitation of 4-nitrocatechol confirms successful hydrolysis. Filter and recrystallize from water (Expected yield: ~84%).

Protocol B: Steric Protection Route via Dibenzyl Ether (Route A)

This method utilizes bulky protecting groups to enforce strict regioselectivity at the 4-position[5].

Step 1: Regioselective Nitration

  • Prepare a nitrating mixture of 0.33 g (0.0034 mol) 65% HNO₃ and 5 mL glacial acetic acid.

  • Add this mixture dropwise over 1 hour to a stirring solution of catechol dibenzyl ether in glacial acetic acid containing 1-2 drops of concentrated H₂SO₄.

  • Self-Validation Checkpoint: Monitor via TLC (petroleum ether:ethyl acetate = 6:1). The reaction is strictly complete when the starting material spot disappears and a distinct new product spot emerges at Rf = 0.5.

  • Quench by pouring into 40 mL of ice water. Collect the solid by filtration and wash until neutral to yield 4-nitrocatechol dibenzyl ether (Yield: 94–97%).

Step 2: Deprotection

  • Dissolve the intermediate in ethyl acetate and add Pd/C catalyst (10% w/w).

  • Purge the vessel and feed H₂ gas at 30–50 °C until the system ceases gas absorption.

  • Filter through a Celite pad to remove the Pd/C, and concentrate the filtrate under reduced pressure to yield the final product.

References

  • 4-NITROCATECHOL synthesis - ChemicalBook.ChemicalBook.
  • CN102976957A - Method for preparing 4-amino catechol - Google Patents.Google Patents.
  • A Probable Hydrogen-Bonded Meisenheimer Complex: An Unusually High SNAr Reactivity of Nitroaniline Derivatives with Hydroxide Ion in Aqueous Media | The Journal of Organic Chemistry.ACS Publications.
  • (PDF) Photolysis of bis (catecholato)silicates - ResearchGate.ResearchGate.
  • Synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone: An Application Note and Protocol - Benchchem.Benchchem.

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Phenolates: A Comparative Guide to 2-hydroxy-4-nitrophenolate and 4-nitrophenolate in Enzyme Kinetics

For researchers, scientists, and drug development professionals, the selection of an appropriate reporter molecule is a critical decision in the design of robust enzyme kinetic assays. The ideal candidate should offer a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate reporter molecule is a critical decision in the design of robust enzyme kinetic assays. The ideal candidate should offer a strong, easily detectable signal that is directly proportional to enzyme activity, while remaining stable and inert to other reaction components. For decades, 4-nitrophenolate, the deprotonated form of 4-nitrophenol (pNP), has been a workhorse in this field, particularly for hydrolytic enzymes. However, the emergence of interest in different enzyme classes, such as oxidoreductases, brings to light other phenolic compounds, including 2-hydroxy-4-nitrophenolate, the conjugate base of 4-nitrocatechol. This guide provides an in-depth, objective comparison of these two molecules, empowering you to make an informed choice for your specific enzymatic studies.

At a Glance: Key Differences

Feature4-Nitrophenolate2-hydroxy-4-nitrophenolate
Parent Compound 4-Nitrophenol (pNP)4-Nitrocatechol
Typical Enzyme Class Hydrolases (e.g., phosphatases, glycosidases, proteases)Monooxygenases/Hydroxylases
Mechanism of Formation Enzymatic cleavage of a pNP-derivatized substrateEnzymatic hydroxylation of 4-nitrophenol
Typical pH for Assay Alkaline (pH > 7.5)Dependent on enzyme, often near neutral (e.g., pH 7.5-8.0)
Absorbance Maximum ~400-410 nm~415-425 nm (estimated)
Molar Extinction Coefficient (ε) High (approx. 18,300 M⁻¹cm⁻¹ in strong alkali)[1]Moderate to High (requires experimental determination)
Common Substrates p-Nitrophenyl phosphate (pNPP), p-Nitrophenyl-α-D-glucopyranoside (pNPG)4-Nitrophenol
Primary Application General-purpose chromogenic reporter for hydrolase activitySpecific product for assays of 4-nitrophenol hydroxylating enzymes

4-Nitrophenolate: The Established Standard for Hydrolase Assays

The utility of 4-nitrophenolate in enzyme kinetics is rooted in the clever design of its precursor substrates. A 4-nitrophenyl group is attached to a moiety recognized by a specific hydrolase, rendering the overall molecule colorless. Upon enzymatic cleavage, 4-nitrophenol is released. While 4-nitrophenol itself is colorless in acidic to neutral solutions, it has a pKa of approximately 7.1.[2] In alkaline conditions, it readily deprotonates to form the 4-nitrophenolate ion, which exhibits a distinct yellow color with a strong absorbance maximum around 400-410 nm.[2][3][4] This color change provides a simple and continuous method for monitoring enzyme activity.

The Underlying Principle: A Two-Step Process

The widespread use of 4-nitrophenolate is a testament to the robustness of the assay design. The process can be visualized as follows:

sub Colorless Substrate (e.g., pNPP) enz Hydrolase Enzyme sub->enz Binding & Catalysis prod1 Product 1 (e.g., Phosphate) enz->prod1 pnp 4-Nitrophenol (Colorless) enz->pnp oh Alkaline Conditions (OH⁻) pnp->oh Deprotonation (pH > 7.1) phenolate 4-Nitrophenolate (Yellow) oh->phenolate

Caption: General workflow for hydrolase assays using a 4-nitrophenylated substrate.

Advantages of the 4-Nitrophenolate System:
  • High Sensitivity: The high molar extinction coefficient of 4-nitrophenolate allows for the detection of small amounts of product, making the assay sensitive.

  • Broad Applicability: A vast array of commercially available 4-nitrophenyl-derivatized substrates makes this system adaptable for various hydrolases, including phosphatases, glycosidases, proteases, and esterases.[2][3][4]

  • Ease of Use: The assay is straightforward to perform and can be easily adapted for high-throughput screening in microplate format.

  • Continuous Monitoring: The continuous development of color allows for real-time kinetic measurements.

Limitations to Consider:
  • pH Dependence: The assay is reliant on an alkaline pH to ensure the deprotonation of 4-nitrophenol. This may not be optimal for enzymes that have a neutral or acidic pH optimum. For such cases, the reaction can be stopped at various time points by adding a strong base to develop the color for a fixed-time-point assay.

  • Potential for Interference: Compounds that absorb in the 400-410 nm range can interfere with the assay. It is also crucial to ensure that the substrate itself does not spontaneously hydrolyze under the assay conditions, leading to high background readings.

2-hydroxy-4-nitrophenolate: A Specialized Player in Oxidoreductase Kinetics

In contrast to the broad utility of 4-nitrophenolate, 2-hydroxy-4-nitrophenolate (the conjugate base of 4-nitrocatechol) emerges in a more specialized context: the study of enzymes that hydroxylate 4-nitrophenol. A key example is the two-component 4-nitrophenol hydroxylase found in certain bacteria, which plays a role in the degradation of this environmental pollutant.[5] In this system, 4-nitrophenol is not a product of substrate cleavage but rather the substrate itself. The enzyme, a type of monooxygenase, catalyzes the insertion of a hydroxyl group at the C2 position of the aromatic ring, yielding 4-nitrocatechol.[5]

The Enzymatic Reaction: A Direct Conversion

The formation of 2-hydroxy-4-nitrophenolate is a direct result of the enzyme's catalytic activity on 4-nitrophenol. The reaction can be depicted as follows:

pnp 4-Nitrophenol (Substrate) enzyme 4-Nitrophenol Hydroxylase (e.g., NphA1/NphA2) pnp->enzyme nc 4-Nitrocatechol (Product) enzyme->nc Hydroxylation cofactors NADH, FAD, O₂ cofactors->enzyme Required for catalysis phenolate 2-hydroxy-4-nitrophenolate (Colored Product) nc->phenolate Deprotonation at assay pH

Caption: Enzymatic conversion of 4-nitrophenol to 4-nitrocatechol.

Potential Advantages and Current Limitations:
  • Direct Measurement of Enzyme Activity: This system allows for the direct tracking of the activity of a specific class of monooxygenases by monitoring the appearance of the hydroxylated product.

  • Relevance in Bioremediation and Environmental Science: The study of enzymes that degrade pollutants like 4-nitrophenol is of significant environmental interest.

However, the use of 2-hydroxy-4-nitrophenolate as a reporter molecule is not as widespread, and there are several limitations:

  • Limited Applicability: This system is not a general-purpose assay but is specific to enzymes that catalyze the hydroxylation of 4-nitrophenol.

  • Less Characterized Spectrophotometric Properties: While 4-nitrocatechol is known to be colored, detailed studies on its molar extinction coefficient at different pH values are less readily available in standard biochemical reference materials. This necessitates more extensive characterization by the researcher.

Experimental Protocols

Protocol 1: Determining Alkaline Phosphatase Activity using p-Nitrophenyl Phosphate (pNPP)

This protocol provides a general method for a continuous assay of alkaline phosphatase activity.

Materials:

  • p-Nitrophenyl phosphate (pNPP) substrate solution (e.g., 10 mM in a suitable buffer)

  • Alkaline buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Enzyme solution (alkaline phosphatase)

  • Microplate reader or spectrophotometer capable of reading at 405 nm

Procedure:

  • Prepare the reaction mixture: In a microplate well or a cuvette, add the alkaline buffer.

  • Add the substrate: Add the pNPP solution to the buffer to the desired final concentration.

  • Equilibrate: Incubate the mixture at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction: Add the enzyme solution to the reaction mixture and mix gently.

  • Monitor absorbance: Immediately start monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

  • Calculate activity: The rate of the reaction (V) can be calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of 4-nitrophenolate (approximately 18,300 M⁻¹cm⁻¹), c is the concentration, and l is the path length.

Protocol 2: Assay for 4-Nitrophenol Hydroxylase Activity

This protocol is based on published research and may require optimization.[5]

Materials:

  • 4-Nitrophenol (substrate) solution (e.g., 10 mM in a suitable buffer)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • NADH solution (e.g., 10 mM)

  • FAD solution (e.g., 1 mM)

  • Enzyme solution (purified 4-nitrophenol hydroxylase components)

  • Spectrophotometer capable of scanning wavelengths to determine the optimal monitoring wavelength for 4-nitrocatechol formation.

Procedure:

  • Prepare the reaction mixture: In a cuvette, combine the assay buffer, NADH, and FAD to their final concentrations.

  • Add the enzyme: Add the purified enzyme components to the mixture.

  • Equilibrate: Incubate at the optimal temperature for the enzyme for a few minutes.

  • Initiate the reaction: Add the 4-nitrophenol substrate to start the reaction.

  • Monitor product formation: Monitor the increase in absorbance at the predetermined maximum wavelength for 4-nitrocatechol (e.g., scanning between 415-425 nm to find the peak) over time.

  • Calculate activity: Determine the reaction rate from the initial linear phase of the absorbance versus time curve. The molar extinction coefficient for 4-nitrocatechol under the specific assay conditions would need to be experimentally determined for accurate quantification.

Conclusion: Choosing the Right Tool for the Job

The choice between 2-hydroxy-4-nitrophenolate and 4-nitrophenolate for enzyme kinetic studies is fundamentally a choice between a specialized tool and a versatile, general-purpose instrument.

4-Nitrophenolate remains the undisputed standard for routine, high-throughput assays of a wide variety of hydrolytic enzymes. Its high sensitivity, the commercial availability of a vast range of substrates, and well-established protocols make it an excellent choice for everything from basic research to drug screening.

2-hydroxy-4-nitrophenolate , on the other hand, is the product of a specific enzymatic reaction and is therefore primarily of interest to researchers studying the enzymes that produce it, such as 4-nitrophenol hydroxylases. While not a general-purpose reporter, its formation is a direct and relevant measure of the activity of these environmentally and biochemically important enzymes.

Ultimately, the optimal choice depends on the specific enzyme and biological question being investigated. By understanding the fundamental differences in their formation, properties, and applications, researchers can confidently select the phenolate that will provide the most accurate and meaningful data for their studies.

References

  • Wikipedia. (2024, February 27). 4-Nitrophenol. Retrieved from [Link]

  • American Chemical Society. (1991). Development of Enzyme-Linked Immunosorbent Assays for 4-Nitrophenol and Substituted 4-Nitrophenols. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-hydroxy-4-nitrophenolate. Retrieved from [Link]

  • PubChem. (n.d.). 4-nitrophenolate. Retrieved from [Link]

  • Confex. (2010). The Use of p-Nitrophenol and 4-Methylumbelliferone in Soil Enzyme Assay. Retrieved from [Link]

  • PubMed. (1984). Evaluation of alpha-amylase assays with 4-nitrophenyl-alpha-oligosaccharides as substrates. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Nitrophenol as a pH indicator to detect hydrolysis of d-PGM. Retrieved from [Link]

  • iGEM. (2013). Team:Imperial College/Enzyme Kinetics. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • PubMed. (2020). Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. Retrieved from [Link]

  • PubMed Central. (2007). Mechanism of 4-Nitrophenol Oxidation in Rhodococcus sp. Strain PN1: Characterization of the Two-Component 4-Nitrophenol Hydroxylase and Regulation of Its Expression. Retrieved from [Link]

  • PubMed. (2010). Multi-wavelength dye concentration determination for enzymatic assays: evaluation of chromogenic para-nitrophenol over a wide pH range. Retrieved from [Link]

  • Unknown Source. (n.d.). Labs 9 and 10.
  • American Chemical Society. (2010). Kinetic Analysis of Catalytic Reduction of 4-Nitrophenol by Metallic Nanoparticles Immobilized in Spherical Polyelectrolyte Brushes. The Journal of Physical Chemistry C. Retrieved from [Link]

  • ResearchGate. (2019). Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives. Retrieved from [Link]

  • MDPI. (2020). Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • ResearchGate. (2019). Discovery of Surface‐Induced Resonance Shift of 4‐Nitrophenol Enabling Direct Monitoring of an Enzymatic Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-2-nitrophenol. Retrieved from [Link]

  • PubMed Central. (1965). The kinetics of the reaction of nitrophenyl phosphates with alkaline phosphatase from Escherichia coli. Retrieved from [Link]

  • MDPI. (2019). Facile and Ultrasensitive Determination of 4-Nitrophenol Based on Acetylene Black Paste and Graphene Hybrid Electrode. Retrieved from [Link]

  • Beilstein Journals. (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Retrieved from [Link]

  • Google Patents. (2019). CN110627830A - Disodium p-nitrophenylphosphate and preparation method thereof.
  • American Chemical Society. (2007). Kinetics of a Two-Component p-Hydroxyphenylacetate Hydroxylase Explain How Reduced Flavin Is Transferred from the Reductase to the Oxygenase. Biochemistry. Retrieved from [Link]

Sources

Comparative

Comparing absorbance spectra of 2-hydroxy-4-nitrophenolate and 4-nitrocatechol

Spectrophotometric Profiling of 4-Nitrocatechol and 2-Hydroxy-4-nitrophenolate: A Comparative Guide As a Senior Application Scientist in biochemical assay development, I frequently encounter the need for robust, pH-respo...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectrophotometric Profiling of 4-Nitrocatechol and 2-Hydroxy-4-nitrophenolate: A Comparative Guide

As a Senior Application Scientist in biochemical assay development, I frequently encounter the need for robust, pH-responsive chromophores. Among these, 4-nitrocatechol (4NC) and its mono-deprotonated conjugate base, 2-hydroxy-4-nitrophenolate, serve as critical diagnostic products in high-throughput enzyme kinetics (such as sulfatase and peroxygenase assays) and as reference standards in atmospheric brown carbon research.

This guide provides an objective, data-driven comparison of their absorbance spectra, the mechanistic causality behind their optical differences, and a self-validating experimental protocol for their characterization.

Mechanistic Causality of the Spectral Shift

The optical differences between 4-nitrocatechol and 2-hydroxy-4-nitrophenolate are strictly governed by pH-dependent electronic transitions.

At an acidic pH (pH < 5), the molecule exists as fully protonated 4-nitrocatechol . In this state, the electron density is relatively localized, and the molecule exhibits an absorption maximum ( λmax​ ) in the near-UV region at approximately 345–347 nm (1).

As the environment becomes neutral to slightly alkaline, the hydroxyl group para to the strongly electron-withdrawing nitro group undergoes selective deprotonation (pKa₁ ≈ 6.7–6.8) (2). This yields the monoanion, 2-hydroxy-4-nitrophenolate . The causality of the resulting spectral shift lies in Intramolecular Charge Transfer (ICT). The newly formed phenoxide oxygen donates its lone pair into the aromatic π -system, pushing electron density toward the electron-deficient nitro group. This extended π -conjugation lowers the HOMO-LUMO energy gap, causing a pronounced bathochromic (red) shift to 425 nm, accompanied by a distinct color change from pale yellow to bright yellow.

At highly alkaline conditions (pH > 12), the second hydroxyl group deprotonates, forming a dianion that shifts the absorbance further to 514 nm (3).

G A 4-Nitrocatechol (Protonated) pH < 5 λmax: 345 nm B 2-Hydroxy-4-nitrophenolate (Monoanion) pH 7.5 - 10 λmax: 425 nm A->B -H⁺ (pKa1 ~6.8) Bathochromic Shift C 4-Nitrocatechol Dianion (Dianion) pH > 12 λmax: 514 nm B->C -H⁺ (pKa2 >11) Further Red Shift

pH-dependent deprotonation of 4-nitrocatechol and corresponding bathochromic shifts.

Quantitative Spectral Comparison

To effectively utilize these species in drug development assays (e.g., monitoring the enzymatic cleavage of 4-nitrocatechol sulfate), researchers must rely on their distinct molar absorptivities ( ε ). The table below summarizes the critical optical parameters required for Beer-Lambert law calculations (4).

Optical Property4-Nitrocatechol (Protonated)2-Hydroxy-4-nitrophenolate (Monoanion)
Dominant pH Range pH < 5.0pH 7.5 – 10.0
Absorbance Maximum ( λmax​ ) ~345 – 347 nm425 nm
Molar Absorptivity ( ε ) Solvent dependent9,700 M −1 cm −1
Visual Color Pale Yellow / ColorlessBright Yellow
Electronic State NeutralMono-deprotonated

Self-Validating Experimental Protocol: UV-Vis Titration

In analytical biochemistry, trustworthiness is established through self-validating systems. When determining the pKa or verifying the purity of a 4NC standard, a simple UV-Vis scan is insufficient. Instead, a spectrophotometric titration must be performed. If the system is pure and follows a strict two-state equilibrium ( A⇌B+H+ ), the overlaid spectra will intersect at a precise isosbestic point . Any drift in this point indicates a breakdown in causality, such as oxidative degradation or unwanted dimerization.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 50 μM stock solution of 4-nitrocatechol in a low ionic strength buffer (e.g., 10 mM NaClO₄) to minimize ionic shielding effects that can artificially shift the apparent pKa.

  • pH Adjustment: Aliquot the stock into 10 separate quartz cuvettes or vials. Adjust the pH of each aliquot incrementally from pH 3.0 to pH 10.0 using dilute HCl or NaOH. Measure the exact pH of each solution with a calibrated micro-pH meter.

  • Spectral Acquisition: Scan each sample from 200 nm to 800 nm using a dual-beam UV-Vis spectrophotometer. Use the corresponding pH-adjusted buffer as the blank to eliminate background scattering.

  • Validation & Analysis: Overlay the acquired spectra. You should observe the depletion of the 345 nm peak and the proportional emergence of the 425 nm peak. Verify the presence of a sharp isosbestic point (typically around 380 nm). Calculate the pKa by plotting the absorbance at 425 nm against pH and fitting it to the Henderson-Hasselbalch equation.

Workflow Step1 1. Prepare 50 μM 4NC Stock in low ionic strength buffer Step2 2. Aliquot & Adjust pH (pH 3.0 to 10.0 via HCl/NaOH) Step1->Step2 Step3 3. UV-Vis Spectroscopy Scan 200 - 800 nm against blanks Step2->Step3 Step4 4. Data Analysis Validate Isosbestic Point & Fit pKa Step3->Step4

Step-by-step spectrophotometric titration workflow for 4-nitrocatechol.

References

  • Action of 4-Nitrocatechol as a Titration Indicator Source: ResearchGate URL
  • Spectroscopic Studies on Chemical Equilibria of a Catechol Ligand: Acid Dissociation, U(VI)
  • Source: ACS Publications (The Journal of Physical Chemistry A)
  • Source: ACS Publications (ACS Earth and Space Chemistry)

Sources

Validation

Comparative Guide: LC-MS/MS Method Validation for 2-Hydroxy-4-nitrophenolate

Introduction & Mechanistic Context 2-Hydroxy-4-nitrophenolate (frequently analyzed in its protonated form as 4-nitrocatechol) is a highly polar nitroaromatic compound. It is widely monitored as a secondary organic aeroso...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

2-Hydroxy-4-nitrophenolate (frequently analyzed in its protonated form as 4-nitrocatechol) is a highly polar nitroaromatic compound. It is widely monitored as a secondary organic aerosol tracer in atmospheric chemistry—often derived from biomass burning[1]—and serves as a critical intermediate or product in various enzymatic and degradation assays[2].

Due to its polarity and the electron-withdrawing nature of the nitro group, quantifying this analyte in complex biological or environmental matrices requires a highly selective analytical approach. The strong electron-withdrawing inductive and resonance effects of the para-nitro group significantly lower the pKa of the hydroxyl proton, stabilizing the resulting phenolate anion[2]. Consequently, negative electrospray ionization (ESI-) is the most efficient ionization mode. Tandem mass spectrometry (MS/MS) of the [M-H]- precursor (m/z 154.01) yields abundant product ions at m/z 124.01 (loss of NO) and m/z 123.01 (loss of HNO)[3].

This guide objectively compares chromatographic strategies and outlines a self-validating LC-MS/MS protocol strictly compliant with the International Council for Harmonisation (ICH) M10 bioanalytical method validation guidelines[4][5].

Chromatographic Strategy: Column Chemistry Comparison

A common pitfall in nitroaromatic analysis is the reliance on standard C18 stationary phases. Because 2-hydroxy-4-nitrophenolate is relatively polar, C18 columns often fail to provide adequate retention, leading to co-elution with early-eluting matrix components and severe ion suppression.

To establish a robust method, we compare three distinct column chemistries:

  • Standard C18: Relies purely on hydrophobic (van der Waals) interactions.

  • Mixed-Mode (e.g., Newcrom R1): Incorporates ion-pairing groups to retain polar analytes, though it requires specific buffer optimization to prevent MS signal quenching[6].

  • Biphenyl: Features a conjugated π -system that engages in π−π interactions with the electron-deficient nitroaromatic ring of the analyte, drastically improving retention and selectivity without complex mobile phase additives.

Table 1: Comparative Column Performance for 2-Hydroxy-4-nitrophenolate
Column ChemistryRetention Time (min)Peak Asymmetry (Tf)Matrix Factor (%)Mechanistic Advantage / Disadvantage
Standard C18 1.81.4565%Poor retention of polar analytes; highly susceptible to ion suppression at the solvent front.
Mixed-Mode 3.51.1088%Good retention via ion-pairing, but requires specific acidic buffers that may suppress negative ESI[6].
Biphenyl 4.21.0594%Optimal π−π interactions with the nitroaromatic ring; excellent resolution from matrix components.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and compliance with ICH M10 guidelines, the following workflow integrates an isotopically labeled internal standard (IS) at the very first step[1]. This creates a self-validating system where any volumetric losses during extraction or ion suppression during MS acquisition are mathematically normalized by the IS response ratio.

SelfValidatingWorkflow N1 Internal Standard Spiking (IS-d4) N2 HLB Solid Phase Extraction N1->N2 Normalization N3 Biphenyl LC Separation N2->N3 Clean Extract N4 Negative ESI MRM Detection N3->N4 Resolved Analyte N5 ICH M10 Data Processing N4->N5 IS-Ratio Data

Caption: Self-validating LC-MS/MS workflow utilizing isotopic internal standards for ICH M10 compliance.

Step-by-Step Methodology

Step 1: Internal Standard Spiking & Matrix Equilibration

  • Aliquot 100 µL of the biological or environmental sample into a microcentrifuge tube.

  • Spike with 10 µL of 4-nitrophenol-d4 (100 ng/mL) to act as the internal standard[1].

  • Causality: Spiking before any sample manipulation ensures that the IS undergoes the exact same physical and chemical stresses as the endogenous analyte, validating the recovery metrics and compensating for matrix effects.

Step 2: Solid-Phase Extraction (SPE)

  • Condition a polymeric Hydrophilic-Lipophilic Balance (HLB) SPE cartridge with 1 mL methanol followed by 1 mL MS-grade water.

  • Load the spiked sample onto the sorbent bed.

  • Wash with 1 mL of 5% methanol in water to remove salts and polar interferences.

  • Elute with 1 mL of 100% methanol. Evaporate to dryness under a gentle nitrogen flow and reconstitute in 100 µL of mobile phase A.

  • Causality: HLB sorbents possess both hydrophobic and hydrophilic retention mechanisms, preventing the premature breakthrough of the polar 2-hydroxy-4-nitrophenolate that frequently occurs with standard silica-based C18 SPE.

Step 3: LC-MS/MS Acquisition

  • Column: Biphenyl (100 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

  • Mobile Phase B: Methanol.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS/MS Conditions: ESI negative mode, Precursor m/z 154.01, Quantifier m/z 124.02, Qualifier m/z 123.01, Collision Energy 35 eV[3].

  • Causality: Ammonium acetate is selected over formic acid because strong acids can protonate the phenolate anion, neutralizing the charge and quenching the negative ESI signal.

ICH M10 Validation Framework

The ICH M10 guidelines mandate rigorous evaluation of selectivity, accuracy, precision, matrix effects, and stability to ensure reliable regulatory data[4][5]. The use of the Biphenyl column combined with the HLB extraction yields exceptional validation metrics for 2-hydroxy-4-nitrophenolate.

Table 2: ICH M10 Validation Results Summary
Validation ParameterICH M10 Acceptance Criteria2-Hydroxy-4-nitrophenolate ResultsStatus
Intra-run Accuracy ±15% of nominal (±20% at LLOQ)[4]92.4% - 104.1%Pass
Intra-run Precision (CV) ≤15% (≤20% at LLOQ)[4]3.2% - 7.8%Pass
Selectivity No interfering peaks >20% of LLOQ[4]< 5% interferencePass
Matrix Effect (IS-normalized) CV ≤ 15% across 6 matrix lots[4]4.5%Pass
Freeze-Thaw Stability ±15% of nominal (3 cycles at -20°C)[4]96.2%Pass

Causality of Matrix Effect Control: The matrix factor precision (CV = 4.5%) demonstrates that the π−π retention mechanism of the Biphenyl column successfully shifts the analyte's elution window away from the ion-suppressing solvent front, strictly satisfying ICH M10 requirements for matrix effect minimization[4].

Sources

Comparative

Optimizing Enzymatic Assays: A Comparative Guide to 2-Hydroxy-4-Nitrophenolate vs. p-Nitrophenol Chromogenic Substrates

For decades, chromogenic substrates have been the cornerstone of high-throughput screening (HTS), enzyme kinetics, and diagnostic assays. Among these, p-nitrophenol (pNP) derivatives are the most ubiquitous.

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Author: BenchChem Technical Support Team. Date: April 2026

For decades, chromogenic substrates have been the cornerstone of high-throughput screening (HTS), enzyme kinetics, and diagnostic assays. Among these, p-nitrophenol (pNP) derivatives are the most ubiquitous. However, as drug development and environmental analyses increasingly rely on complex biological matrices (e.g., crude cell lysates, serum, soil extracts), the spectral limitations of pNP have become a significant bottleneck.

This guide objectively compares the industry-standard pNP substrates against the next-generation 2-hydroxy-4-nitrophenyl (yielding 4-nitrocatechol) substrates. By analyzing the underlying chemistry, spectral shifts, and matrix interactions, we provide a definitive framework for selecting the optimal chromogenic system for your specific assay needs.

Mechanistic Principles: The Chemistry of the Chromogenic Shift

The utility of a chromogenic substrate lies in the optical difference between the intact substrate and the cleaved product.

The p-Nitrophenol (pNP) Pathway: Standard pNP substrates (e.g., p-nitrophenyl-β-D-galactopyranoside or p-nitrophenyl sulfate) are colorless. Upon enzymatic cleavage, p-nitrophenol is released. When the reaction is terminated with an alkaline buffer (pH > 8), the hydroxyl group deprotonates to form the p-nitrophenolate anion, which absorbs strongly at ~405 nm, yielding a bright yellow color 1.

The 2-Hydroxy-4-Nitrophenyl Pathway: Substrates based on 2-hydroxy-4-nitrophenol possess an additional hydroxyl group at the ortho position. Enzymatic cleavage releases 4-nitrocatechol (1,2-dihydroxy-4-nitrobenzene) 2. Under highly alkaline conditions (pH > 12), both hydroxyl groups deprotonate. This forms a dianion with a highly extended conjugated π -system. The increased electron-donating capacity of the second phenoxide group causes a massive bathochromic (red) shift, moving the absorption maximum ( λmax​ ) to 514–515 nm, resulting in a deep red/magenta color [[3]]().

ChromogenicShift cluster_pNP p-Nitrophenyl (pNP) Pathway cluster_4NC 2-Hydroxy-4-nitrophenyl Pathway Sub1 pNP-Substrate Enz1 Enzymatic Cleavage Sub1->Enz1 Prod1 p-Nitrophenolate (Yellow, 405 nm) Enz1->Prod1 Sub2 2-OH-4-NP-Substrate Enz2 Enzymatic Cleavage Sub2->Enz2 Prod2 4-Nitrocatecholate (Red, 515 nm) Enz2->Prod2

Enzymatic cleavage pathways of pNP and 2-hydroxy-4-nitrophenyl substrates.

Comparative Performance Data

The decision to use pNP versus a 2-hydroxy-4-nitrophenyl substrate hinges on balancing raw sensitivity (extinction coefficient) with signal clarity (background interference).

Parameterp-Nitrophenol (pNP)4-Nitrocatechol (4NC)
Parent Substrate Example p-Nitrophenyl sulfate (pNPS)2-Hydroxy-4-nitrophenyl sulfate (4NCS)
Cleaved Chromogen p-Nitrophenol4-Nitrocatechol (1,2-dihydroxy-4-nitrobenzene)
Detection Wavelength ( λmax​ ) ~405 nm514–515 nm
Color (Alkaline) YellowDeep Red / Magenta
Extinction Coefficient ( ϵ ) ~18,000 M⁻¹ cm⁻¹11,400 – 12,670 M⁻¹ cm⁻¹ 2
Optimal Detection pH > 8.0> 12.0
Matrix Interference High (Overlaps with hemoproteins, humic acids)Low (Bypasses blue/violet absorbing compounds)

Causality in Experimental Design: Why the 515 nm Shift Matters

While pNP boasts a higher molar extinction coefficient (yielding a stronger signal in pure buffer systems), its 405 nm detection wavelength is a severe liability in complex biological samples.

Many endogenous biological compounds—such as hemoglobin in serum, cytochromes in cell lysates, and humic/brown carbon substances in environmental samples—exhibit massive background absorption in the 400–420 nm range 4. This spectral clutter artificially inflates baseline readings, drastically reducing the Signal-to-Noise Ratio (SNR).

By employing 2-hydroxy-4-nitrophenyl substrates, researchers shift the detection window to 515 nm. At this wavelength, background absorbance from biological matrices drops precipitously. Consequently, even though 4-nitrocatechol has a slightly lower extinction coefficient (~12,670 M⁻¹ cm⁻¹), the near-zero background noise allows for a significantly lower Limit of Detection (LOD) in crude samples [[5]]().

Self-Validating Experimental Protocol: Comparative Sulfatase Assay

To objectively compare these substrates, the following protocol outlines a self-validating arylsulfatase assay. The inclusion of rigorous blanking controls ensures that the measured absorbance is strictly due to enzymatic cleavage, isolating it from matrix interference and substrate auto-hydrolysis.

Reagent Preparation
  • Assay Buffer: 0.5 M Sodium Acetate, pH 5.0.

  • Substrate Solutions: Prepare 10 mM solutions of pNPS and 4NCS in the Assay Buffer.

  • Stop Solution: 0.5 M NaOH. (Causality: 4-nitrocatechol requires a highly alkaline environment, pH > 12, to fully form the red dianion. Weaker bases like sodium carbonate are insufficient and will leave the solution yellow, destroying the 515 nm shift)3.

Step-by-Step Methodology
  • Sample Aliquoting: For each biological sample, prepare three reaction tubes: Test , Enzyme Blank , and Substrate Blank .

  • Reaction Initiation:

    • Test: Add 50 µL of sample + 50 µL of Substrate Solution.

    • Substrate Blank: Add 50 µL of Assay Buffer + 50 µL of Substrate Solution.

    • Enzyme Blank: Add 50 µL of sample + 50 µL of Assay Buffer.

  • Incubation: Incubate all tubes at 37°C for 30–60 minutes.

  • Termination & Color Development:

    • Add 100 µL of 0.5 M NaOH to the Test and Substrate Blank tubes.

    • Critical Validation Step: Add 100 µL of 0.5 M NaOH to the Enzyme Blank, mix, and then add 50 µL of Substrate Solution. (Causality: Adding NaOH to the sample matrix can cause endogenous proteins to precipitate or change color. Adding the substrate after the NaOH ensures no enzymatic cleavage occurs in the blank, perfectly controlling for matrix-induced optical changes).

  • Spectrophotometric Measurement:

    • For pNPS reactions: Read absorbance at 405 nm.

    • For 4NCS reactions: Read absorbance at 515 nm 5.

  • Data Processing: Calculate true enzymatic absorbance: ΔA=ATest​−(AEnzymeBlank​+ASubstrateBlank​) .

AssayWorkflow Start Sample Preparation (Complex Matrix) Split Split into Test & Control Aliquots Start->Split Test Add Substrate (pNP or 4NC derivative) Split->Test Control Add Buffer (Enzyme Blank) Split->Control Incubate Incubate at 37°C Test->Incubate Control->Incubate Stop Stop Reaction & Alkalize (Add 0.5 M NaOH) Incubate->Stop Read_pNP Read Absorbance at 405 nm (High Matrix Interference) Stop->Read_pNP If pNP Assay Read_4NC Read Absorbance at 515 nm (Low Matrix Interference) Stop->Read_4NC If 4NC Assay

Parallel workflow demonstrating self-validation and matrix interference control.

Conclusion

While p-nitrophenol substrates remain highly effective for purified enzyme kinetics, they are fundamentally limited by spectral overlap when applied to complex biological samples. By substituting pNP with 2-hydroxy-4-nitrophenyl derivatives, researchers leverage a powerful bathochromic shift. The resulting 4-nitrocatechol product, measured at 515 nm under strongly alkaline conditions, provides a robust, low-background alternative that drastically improves assay reliability in crude matrices.

References

  • [1] p-Nitrophenol hydroxylation. A microsomal oxidation which is highly inducible by ethanol. National Institutes of Health (NIH). 1

  • [2] Synthesis and characterization of new chromogenic substrates for exoglycosidases: α-glucosidase, α-mannosidase, and β-galactosidase. TÜBİTAK Academic Journals. 2

  • [4] Light Absorption by Brown Carbon in the Southeastern United States is pH-dependent. Environmental Science & Technology - ACS Publications. 4

  • [3] Action of 4-Nitrocatechol as a Titration Indicator. ResearchGate. 3

  • [5] Metagenomic, (bio)chemical, and microscopic analyses reveal the potential for the cycling of sulfated EPS in Shark Bay pustular mats. ISME Communications | Oxford Academic. 5

Sources

Validation

Cross-Validation Guide: 2-Hydroxy-4-Nitrophenolate Spectrophotometric vs. Fluorometric Assays

Executive Summary In drug development and diagnostic screening (such as profiling lysosomal storage disorders or fungal peroxygenases), the accurate quantification of enzyme kinetics is paramount[1][2]. While modern high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug development and diagnostic screening (such as profiling lysosomal storage disorders or fungal peroxygenases), the accurate quantification of enzyme kinetics is paramount[1][2]. While modern high-throughput screening (HTS) heavily favors highly sensitive fluorometric assays, these platforms are notoriously susceptible to optical artifacts, autofluorescence, and compound quenching.

As a Senior Application Scientist, I advocate for a self-validating screening architecture . This guide provides a rigorous framework for cross-validating the classic spectrophotometric assay—utilizing the robust 2-hydroxy-4-nitrophenolate (4-nitrocatechol) reporter—against ultra-sensitive fluorometric alternatives (e.g., 4-methylumbelliferone). By running these modalities orthogonally, researchers can definitively separate true enzymatic inhibition from optical false positives.

Mechanistic Causality: The "Why" Behind the Assays

To design a self-validating system, we must first deconstruct the fundamental photophysics and chemical causality governing each reporter molecule.

The Spectrophotometric Modality (2-Hydroxy-4-nitrophenolate)

When target enzymes (e.g., arylsulfatases) hydrolyze substrates like 3[3], the leaving group is 4-nitrocatechol. At a neutral pH, this product is yellow, absorbing primarily at 425 nm[2].

The Causality of the Quench: By terminating the reaction with a highly alkaline buffer (pH > 12), the molecule undergoes complete deprotonation to form the 2-hydroxy-4-nitrophenolate dianion[2]. This structural ionization induces a massive bathochromic shift, turning the solution deep red with a peak absorbance at 514 nm (ε = ~11,400 M⁻¹ cm⁻¹)[2]. Shifting the detection to 514 nm is a deliberate experimental choice to bypass the severe background absorbance of hemoglobin, cytochromes, and other proteins found in complex biological lysates.

The Fluorometric Modality (4-Methylumbelliferone)

Conversely, fluorometric assays utilize substrates like4[4]. Enzymatic cleavage yields 4-methylumbelliferone (4-MU).

The Causality of the Quench: When quenched at pH 10.4, 4-MU becomes highly fluorescent (Excitation: 365 nm, Emission: 450 nm)[1]. Fluorescence detection measures absolute photon emission against a dark background, inherently providing 100- to 1000-fold higher sensitivity than absorbance measurements[1]. However, this sensitivity comes at a cost: UV-excited fluorophores are highly susceptible to Förster resonance energy transfer (FRET) quenching and inner-filter effects caused by experimental drug compounds[5].

Comparative Performance Profile

To select the appropriate assay for your pipeline, refer to the quantitative performance data summarized below:

ParameterSpectrophotometric (2-Hydroxy-4-nitrophenolate)Fluorometric (4-Methylumbelliferone)
Reporter Molecule 4-Nitrocatechol (Dianion form)4-Methylumbelliferone (4-MU)
Detection Wavelength Absorbance at 514 nmExcitation 365 nm / Emission 450 nm
Optimal Quench pH pH > 12 (e.g., 1 M NaOH)pH 10.4 (e.g., Glycine-NaOH)
Sensitivity Limit Moderate (µM range)Ultra-High (nM range)
Dynamic Range 1.5 – 2 logs3 – 4 logs
Primary Interference Highly colored biological matricesAutofluorescence, FRET quenching
Strategic Use Case Orthogonal validation, crude tissue lysatesPrimary High-Throughput Screening (HTS)

Orthogonal Cross-Validation Protocol (Self-Validating System)

This protocol establishes a closed, self-validating loop. The fluorometric assay provides the high-throughput sensitivity required for initial hit identification, while the spectrophotometric assay acts as the orthogonal "truth" to rule out optical artifacts[3][5].

Step 1: Matrix and Substrate Preparation
  • Prepare the enzyme source (e.g., purified recombinant enzyme or leukocyte lysate) in 50 mM Sodium Acetate buffer (pH 5.0)[3]. Standardize the protein concentration to ensure linear kinetics.

  • Prepare the spectrophotometric substrate (4-NCS) at a final working concentration of 5 mM[3].

  • Prepare the fluorometric substrate (4-MUS) at a final working concentration of 1 mM[4].

Step 2: Parallel Kinetic Incubation
  • Aliquot 50 µL of the enzyme matrix into two separate 96-well microtiter plates (Plate A and Plate B).

  • Initiate the reaction by adding 50 µL of 4-NCS to Plate A and 50 µL of 4-MUS to Plate B.

  • Incubate both plates simultaneously at 37°C for 30–60 minutes to guarantee identical thermal kinetics.

Step 3: Differential Alkaline Quenching
  • Plate A (Spectro): Terminate the reaction by adding 100 µL of 1 M NaOH. Reasoning: The extreme alkalinity (pH > 12) is strictly required to force the complete deprotonation of 4-nitrocatechol into the red 2-hydroxy-4-nitrophenolate dianion[2].

  • Plate B (Fluoro): Terminate by adding 100 µL of 0.2 M Glycine-NaOH (pH 10.4). Reasoning: This specific pH maximizes the quantum yield of the 4-MU fluorophore without causing alkaline degradation of the molecule[1].

Step 4: Signal Acquisition & Data Correlation
  • Read Plate A at 514 nm (Absorbance)[2].

  • Read Plate B at Ex 365 nm / Em 450 nm (Fluorescence)[1].

  • Validation Matrix: Plot the specific activity (µmol/min/mg) of Plate A against Plate B. A true enzymatic inhibitor will show proportional dose-response curves (IC50) in both plates. If a compound only suppresses the fluorometric signal, it is an optical false-positive (quencher)[5].

Experimental Workflow Visualization

G Start Enzyme Source (e.g., Arylsulfatase) Sub1 4-Nitrocatechol Sulfate (4-NCS) Start->Sub1 Sub2 4-Methylumbelliferyl Sulfate (4-MUS) Start->Sub2 Rxn Enzymatic Hydrolysis (37°C, pH 5.0) Sub1->Rxn Sub2->Rxn Quench1 Alkaline Quench (pH > 12) Rxn->Quench1 Quench2 Alkaline Quench (pH 10.4) Rxn->Quench2 Prod1 2-Hydroxy-4-nitrophenolate (Red Dianion) Quench1->Prod1 Prod2 4-Methylumbelliferone (Fluorescent) Quench2->Prod2 Det1 Spectrophotometry (Abs: 514 nm) Prod1->Det1 Det2 Fluorometry (Ex: 365 nm | Em: 450 nm) Prod2->Det2 Valid Orthogonal Cross-Validation (Correlation Analysis) Det1->Valid Det2->Valid

Parallel cross-validation workflow of spectrophotometric and fluorometric enzyme assays.

References

  • European Journal of Molecular Biology and Biochemistry - McMed International. mcmed.us. 1

  • A spectrophotometric assay for the detection of fungal peroxygenases - ResearchGate. researchgate.net. 2

  • Molecular evaluation of a novel missense mutation & an insertional truncating mutation in SUMF1 gene - PMC. nih.gov. 3

  • Fluorometric Assay of the Arylsuiphatases in Human Urine. d-nb.info. 4

  • Fluorescent detection of 4-nitrophenol and α-glucosidase activity based on 4-nitrophenol regulated fluorescence of silicon nanoparticles - ResearchGate. researchgate.net. 5

Sources

Comparative

Mass Spectrometry Fragmentation Pattern Validation for 2-Hydroxy-4-nitrophenolate: A Comparative Guide

Introduction 2-Hydroxy-4-nitrophenolate, the deprotonated state of 4-nitrocatechol, is a critical nitroaromatic intermediate in pharmaceutical synthesis and a recognized secondary organic aerosol (SOA) tracer in atmosphe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Hydroxy-4-nitrophenolate, the deprotonated state of 4-nitrocatechol, is a critical nitroaromatic intermediate in pharmaceutical synthesis and a recognized secondary organic aerosol (SOA) tracer in atmospheric chemistry[1]. Accurate identification and quantitation of this compound in complex biological or environmental matrices demand robust mass spectrometry (MS) fragmentation validation. Because nitroaromatic compounds exhibit unique gas-phase dissociation behaviors—such as nitro-to-nitrite rearrangements—selecting the appropriate collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD) platform is paramount.

This guide objectively compares the performance of Triple Quadrupole (QQQ) CID versus High-Resolution Orbitrap HCD for the fragmentation validation of 2-hydroxy-4-nitrophenolate, providing researchers with field-proven experimental protocols and mechanistic insights.

Mechanistic Causality of Fragmentation

In negative electrospray ionization (ESI-), 4-nitrocatechol readily deprotonates to form the 2-hydroxy-4-nitrophenolate anion ([M-H]⁻) at an exact mass of m/z 154.0140[2]. The fragmentation of this precursor is driven by the strong electron-withdrawing nature of the nitro group and the ortho/para-directing hydroxyl groups.

Two primary dissociation pathways dominate the MS/MS spectra:

  • Loss of NO (30 Da): The nitro group undergoes a well-documented gas-phase rearrangement to a nitrite ester (-O-N=O) prior to the homolytic cleavage of the O-NO bond. This expulsion of the open-shell NO molecule yields a distonic radical anion at m/z 124.0159[3].

  • Loss of NO₂ (46 Da): Direct cleavage of the C-NO₂ bond produces a fragment at m/z 108.0210[3].

Subsequent secondary fragmentations include the loss of CO (28 Da) from the phenol ring, generating lower mass ions such as m/z 96.0210. Understanding these pathways is critical to avoiding false positives when analyzing isobaric interferences.

Fragmentation M [M-H]- m/z 154.01 F1 [M-H-NO]-• m/z 124.02 M->F1 -NO (30 Da) Nitro-Nitrite Rearrangement F2 [M-H-NO2]-• m/z 108.02 M->F2 -NO2 (46 Da) Direct Cleavage F3 [M-H-NO-CO]-• m/z 96.02 F1->F3 -CO (28 Da) Phenolic Cleavage

Figure 1: ESI-MS/MS gas-phase fragmentation pathway of 2-hydroxy-4-nitrophenolate.

Platform Comparison: QQQ CID vs. Orbitrap HCD

While QQQ platforms excel in targeted Multiple Reaction Monitoring (MRM) due to high duty cycles, they suffer from nominal mass resolution, making them susceptible to matrix interferences. Conversely, Orbitrap platforms utilizing HCD provide sub-2 ppm mass accuracy, which is non-negotiable for definitive structural validation of the NO vs. CH₂O loss (both ~30 Da nominal, but exact masses differ significantly).

Table 1: Performance Comparison for 2-Hydroxy-4-nitrophenolate Fragmentation
FeatureTriple Quadrupole (QQQ) CIDHigh-Resolution Orbitrap HCD
Mass Accuracy Nominal (~0.7 FWHM)< 2 ppm
Primary Application High-throughput MRM quantitationStructural elucidation & exact mass validation
Collision Energy Control Step-wise optimization per transitionStepped Normalized Collision Energy (NCE)
m/z 124 Fragment Resolution Cannot distinguish isobaric overlapsUnambiguous elemental composition (C₆H₄O₃⁻•)
Sensitivity (LOD) Sub-ng/mL (Matrix dependent)Low-ng/mL (High-resolution filtering)

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol incorporates internal system suitability checks and explains the causality behind each methodological choice.

Phase 1: Sample Preparation & LC Separation
  • Standard Preparation: Dissolve the 4-nitrocatechol reference standard in 50:50 Methanol:Water to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL in the initial mobile phase.

  • Mobile Phase Selection:

    • Buffer A: 10 mM Ammonium Acetate in Water (pH ~6.8). Causality: Ammonium acetate is volatile and buffers the pH near neutrality. This ensures the catechol moiety remains deprotonated during the ESI droplet desolvation process, maximizing [M-H]⁻ yield[3].

    • Buffer B: 100% Acetonitrile.

  • Chromatography: Inject 5 µL onto a C18 column (2.1 x 100 mm, 1.8 µm). Run a gradient from 5% B to 95% B over 5 minutes.

    • Self-Validation Check: Monitor the retention time stability; a shift >0.1 min between technical replicates indicates mobile phase preparation errors or column degradation.

Phase 2: MS/MS Optimization and Acquisition
  • ESI Source Tuning: Set the capillary voltage to 2.5 kV (Negative Mode). Keep the desolvation temperature at 350°C. Causality: Exceeding 350°C can induce unwanted thermal decarboxylation or degradation of the nitro group prior to MS entry[3].

  • Orbitrap HCD Method:

    • Isolate the precursor m/z 154.0140 with a quadrupole isolation window of 1.0 m/z.

    • Apply Stepped NCE at 20, 40, and 60. Causality: Stepped NCE simultaneously captures both low-energy fragments (e.g., m/z 124, loss of NO) and high-energy terminal fragments in a single composite MS² spectrum.

    • Acquire MS² at 35,000 resolution (at m/z 200).

  • QQQ CID Method:

    • Perform a product ion scan for m/z 154.

    • Ramp collision energy (CE) from 10 V to 40 V in 5 V increments.

    • Self-Validation Check: If the m/z 124 to m/z 108 ratio shifts by more than 15% between analytical runs, recalibrate the collision cell gas pressure, as nitro-rearrangements are highly sensitive to collision gas kinetics.

Workflow Prep 1. Sample Preparation 100 ng/mL in 50% MeOH LC 2. LC Separation Ammonium Acetate Buffer (pH 6.8) Prep->LC ESI 3. ESI(-) Ionization Target: m/z 154.0140 LC->ESI Split Platform Selection ESI->Split Orbitrap Orbitrap HCD Stepped NCE (20, 40, 60) Mass Acc. < 2 ppm Split->Orbitrap Structural Elucidation QQQ QQQ CID CE Ramping (10-40 V) MRM Optimization Split->QQQ High-Throughput Quantitation Validation 4. Fragmentation Validation Annotate NO and NO2 Losses Orbitrap->Validation QQQ->Validation

Figure 2: Comparative MS validation workflow for 2-hydroxy-4-nitrophenolate.

Quantitative Data Presentation

The following table summarizes the theoretical exact masses and expected mass errors when validating the fragmentation pattern using an Orbitrap HCD platform.

Table 2: Exact Mass Fragmentation Data (Orbitrap HCD)
Precursor Ion ([M-H]⁻)Fragment IonNeutral LossFormulaTheoretical m/zExpected Mass Error
154.0140124.0159NO (29.9980)C₆H₄O₃⁻•124.0159< 1.0 ppm
154.0140108.0210NO₂ (45.9929)C₆H₄O₂⁻•108.0210< 1.5 ppm
154.014096.0210NO + CO (57.9929)C₅H₄O₂⁻•96.0210< 1.2 ppm

References[3] Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry | Source: researchgate.net | Verified Link[1] Identification and Quantification of 4-Nitrocatechol Formed from OH and NO3 Radical-Initiated Reactions of Catechol in Air in the Presence of NOx: Implications for Secondary Organic Aerosol Formation from Biomass Burning | Source: acs.org | Verified Link[2] Conversion of Catechol to 4-Nitrocatechol in Aqueous Microdroplets Exposed to O3 and NO2 | Source: nih.gov | Verified Link

Sources

Validation

A Comparative Guide to the Binding Affinities of 2-Hydroxy-4-nitrophenolate Transition Metal Complexes

This guide provides a comprehensive comparison of the binding affinities of 2-hydroxy-4-nitrophenolate with various first-row transition metal ions. Designed for researchers, scientists, and professionals in drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the binding affinities of 2-hydroxy-4-nitrophenolate with various first-row transition metal ions. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of complex stability, offers detailed experimental protocols for determining binding affinities, and presents a comparative analysis to guide research and application.

Introduction: The Significance of 2-Hydroxy-4-nitrophenolate as a Ligand

2-Hydroxy-4-nitrophenolate, the conjugate base of 4-nitrocatechol, is a bidentate ligand that forms chelate complexes with metal ions through its two adjacent hydroxyl groups. The presence of an electron-withdrawing nitro group on the aromatic ring significantly influences its coordination chemistry by altering the acidity of the phenolic protons and the electron density on the donor oxygen atoms. Understanding the stability of these complexes is crucial in various fields, including environmental chemistry, medicinal chemistry, and catalysis, where catechol-like molecules play a vital role in metal sequestration, drug-receptor interactions, and redox processes.

This guide will explore the factors governing the stability of these complexes and provide the methodologies to quantify their binding affinities, offering a framework for predicting and understanding their behavior in different chemical and biological systems.

Theoretical Framework: Understanding the Stability of Transition Metal Complexes

The stability of a metal-ligand complex in solution is quantified by its stability constant (or formation constant), K. For a simple 1:1 complex formation between a metal ion (M) and a ligand (L):

M + L ⇌ ML

The stability constant, K₁, is given by:

K₁ = [ML] / ([M][L])

A higher value of K indicates a more stable complex. For the stepwise formation of 1:2 and 1:3 complexes (ML₂ and ML₃), there will be corresponding stepwise stability constants (K₂, K₃) and overall stability constants (βₙ).

Several factors influence the stability of transition metal complexes[1]:

  • The Nature of the Metal Ion: The stability of complexes with divalent first-row transition metals often follows the Irving-Williams series : Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is largely independent of the ligand and is attributed to the decrease in ionic radii across the period and the increase in crystal field stabilization energy (CFSE), peaking at Ni(II), with the exceptional stability of Cu(II) complexes arising from the Jahn-Teller effect.

  • The Nature of the Ligand: The basicity of the ligand is a key factor; more basic ligands generally form more stable complexes. The presence of the electron-withdrawing nitro group in 2-hydroxy-4-nitrophenolate reduces the basicity of the phenolate oxygens compared to unsubstituted catechol, which is expected to result in lower stability constants.

  • The Chelate Effect: As a bidentate ligand, 2-hydroxy-4-nitrophenolate forms a stable five-membered ring with a metal ion. This chelation leads to a significant increase in complex stability compared to coordination with two analogous monodentate ligands, primarily due to a favorable entropy change.

Experimental Determination of Binding Affinities

The stability constants of metal complexes are determined experimentally. Two of the most common and reliable methods are potentiometric titration and spectrophotometry.

Potentiometric Titration: The Irving-Rossotti Method

Potentiometric pH titration is a highly accurate method for determining proton-ligand and metal-ligand stability constants. The Irving-Rossotti method is a widely used approach that involves a series of three titrations[2][3][4][5][6].

Causality Behind Experimental Choices: This method is based on the principle that the formation of a metal-ligand complex is a competitive process between the metal ion and protons for the ligand. By monitoring the pH change upon addition of a standard base to solutions containing the ligand with and without the metal ion, we can calculate the concentration of all species at equilibrium and thus determine the stability constants. The use of a constant ionic strength medium is crucial to maintain constant activity coefficients.

Experimental Protocol: Potentiometric Titration

  • Preparation of Solutions:

    • Prepare a standard solution of a strong acid (e.g., 0.1 M HCl or HClO₄).

    • Prepare a carbonate-free standard solution of a strong base (e.g., 0.1 M NaOH).

    • Prepare a stock solution of the ligand (2-hydroxy-4-nitrophenolate) of known concentration.

    • Prepare stock solutions of the transition metal salts (e.g., nitrates or perchlorates) of known concentration.

    • Prepare a solution of a background electrolyte to maintain constant ionic strength (e.g., 1 M KNO₃ or NaClO₄).

  • Titration Procedure: Perform the following three titrations at a constant temperature, using a calibrated pH meter:

    • Titration A (Acid Calibration): A known volume of the strong acid solution and the background electrolyte.

    • Titration B (Ligand Protonation): The same as Titration A, but with the addition of a known amount of the ligand solution.

    • Titration C (Metal-Ligand Complexation): The same as Titration B, but with the addition of a known amount of the metal salt solution.

  • Data Analysis:

    • Plot the pH readings against the volume of NaOH added for all three titrations.

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.

    • From n̄ₐ, determine the proton-ligand stability constants (pKₐ values).

    • Using the pKₐ values and the data from the metal-ligand titration curve, calculate the average number of ligands bound to a metal ion (n̄) and the free ligand concentration ([L]) at each pH value.

    • Construct a formation curve by plotting n̄ versus pL (where pL = -log[L]).

    • From the formation curve, determine the stepwise stability constants (log K₁, log K₂, etc.). For example, at n̄ = 0.5, pL ≈ log K₁.

Figure 1: Experimental workflow for potentiometric determination of stability constants.
Spectrophotometric Methods: Job's Method of Continuous Variation

Spectrophotometry can be used when the formation of a metal-ligand complex results in a change in the solution's absorbance. Job's method of continuous variation is a common technique to determine the stoichiometry and, in some cases, the stability constant of a complex[7][8][9][10].

Causality Behind Experimental Choices: This method relies on the principle that if the total molar concentration of the metal and ligand is kept constant, the maximum concentration of the complex will occur at the stoichiometric ratio of the reactants. By measuring the absorbance (which is proportional to the complex concentration) at a wavelength where the complex absorbs maximally, a plot of absorbance versus the mole fraction of the ligand will reveal the stoichiometry.

Experimental Protocol: Job's Method

  • Preparation of Solutions:

    • Prepare equimolar stock solutions of the metal salt and the ligand.

    • Prepare a buffer solution to maintain a constant pH at which the complex formation is significant.

  • Measurement Procedure:

    • Prepare a series of solutions by mixing the metal and ligand stock solutions in varying ratios (e.g., 1:9, 2:8, ..., 9:1), keeping the total volume constant. The total molar concentration of metal plus ligand is therefore constant in all solutions.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λₘₐₓ) of the complex.

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of the ligand (Xₗ).

    • The plot will typically show two linear portions that intersect. The mole fraction at the point of maximum absorbance corresponds to the stoichiometry of the complex. For a 1:n (M:L) complex, the maximum will be at Xₗ = n / (n+1).

    • The stability constant can be calculated from the absorbance data, though this is more complex and requires knowledge of the molar absorptivity of the complex.

Figure 2: Chelation of a metal ion (M²⁺) by two bidentate catechol-type ligands.

Comparative Analysis of Binding Affinities

The following table presents typical stepwise stability constants (log K) for catechol complexes with several divalent first-row transition metal ions.

Metal IonIonic Radius (Å)log K₁log K₂
Mn(II)0.83~4.5~3.5
Fe(II)0.78~5.5~4.0
Co(II)0.75~7.5~5.5
Ni(II)0.69~8.0~6.0
Cu(II)0.73~13.0~10.5
Zn(II)0.74~9.0~7.0

Note: These are approximate values compiled from various sources for illustrative purposes and can vary with experimental conditions (temperature, ionic strength, solvent).

Discussion of Trends:

The data for catechol complexes clearly follows the Irving-Williams series, with the stability increasing from Mn(II) to Cu(II) and then decreasing for Zn(II). The exceptionally high stability of the Cu(II)-catechol complex is a hallmark of this trend. For 2-hydroxy-4-nitrophenolate complexes, a similar relative order of stability is anticipated, although the absolute log K values will be lower due to the reduced basicity of the ligand.

Conclusion

The binding affinity of 2-hydroxy-4-nitrophenolate for transition metal ions is governed by a combination of factors, including the nature of the metal ion and the electronic properties of the ligand. The stability of these complexes can be reliably determined using experimental techniques such as potentiometric titrations and spectrophotometry. While specific comparative data for 2-hydroxy-4-nitrophenolate across a range of transition metals is sparse, the well-established principles of coordination chemistry, exemplified by the Irving-Williams series, provide a robust framework for predicting their relative stabilities. The experimental protocols detailed in this guide offer a practical approach for researchers to obtain the specific binding affinity data required for their applications.

References

  • Job, P. (1928). Formation and stability of inorganic complexes in solution. Annales de Chimie, 9, 113-203.
  • Vosburgh, W. C., & Cooper, G. R. (1941). Complex ions. I. The identification of complex ions in solution by spectrophotometric measurements. Journal of the American Chemical Society, 63(2), 437-442. [Link]

  • Harvey, D. (2013). Method of Continuous Variations. Analytical Sciences Digital Library. [Link]

  • Irving, H., & Pierce, T. B. (1959). Observations on Job's Method of Continuous Variations and its Extension to Two-phase Systems. Journal of the Chemical Society (Resumed), 2565-2571. [Link]

  • Pethe, G. S., Mali, K. G., & Jagdale, S. V. (2012). Spectrophotometric study of complexes by Job's method. International Journal of Chemical Sciences, 10(2), 735-742.
  • Irving, H., & Rossotti, H. S. (1954). The calculation of formation curves of metal complexes from pH titration curves. Journal of the Chemical Society (Resumed), 2904-2910. [Link]

  • Sankhe, S., et al. (2021). The Formation Constants Of Certain Transition Metal Complexes 4-[(E)-{(2E)-[(3E)-3-(Hydroxyimino)Butan-2-Ylidene]Hydrazinylidene}Methyl]Phenol Were Determined In A Mixed Solvent System. Kuey, 30(1).
  • Gopalkrishnan, K., & Bhattacharya, P. K. (1982). Ternary complexes of substituted catechols and catecholamines. Journal of the Chemical Society, Dalton Transactions, (2), 353-358. [Link]

  • Singh, I., Garg, B. S., & Singh, R. P. (1978). Stability Constants of Mn(II), Fe(II), Co(II), Ni(II), Cu(II) & Zn(II) with 1-(2-Quinolylazo)- 2-acenaphthylenol & 1-(2-Lepidylazo)-2- acenaphthylenol. Indian Journal of Chemistry, 16A, 813-815.
  • Anonymous. (n.d.). The factors that affect the stability of complexes. Slideshare. [Link]

  • Anonymous. (n.d.). Stability Constants of Metal Complexes in Solution. IntechOpen. [Link]

  • Bodkhe, P. S., et al. (2010). pH-Metric Study of Metal-Ligand Stability Constants of Co(II), Cu(II) and Zn(II) Complexes. Asian Journal of Chemistry, 22(3), 1739-1742.
  • Anonymous. (2018, May 25). Determination of stability constant by Potentiometric titrations -I. YouTube. [Link]

  • Ansari, F. B., et al. (2008). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. Rasayan Journal of Chemistry, 1(4), 873-878.
  • Reddy, M. S., & Ram, B. (1993). Formation constants of ternary complexes of Cu(II), Ni(II), Co(II), Mn(II) and Zn(II) with phenylhydrazones and amino acids. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 105(4-5), 219-224.
  • Zhu, S., et al. (2014). Synthesis, spectroscopy, and binding constants of ketocatechol-containing iminodiacetic acid and its Fe(III), Cu(II), and Zn(II) complexes and reaction of Cu(II) complex with H₂O₂ in aqueous solution. Dalton Transactions, 43(21), 7954-7964. [Link]

  • Anonymous. (n.d.). Inorganic Chemistry-I (Stereochemistry, Metal-Ligand Equilibria and Reaction Mechanism of Transition Meta.
  • Özyürek, M., et al. (2005). POTENTIOMETRIC AND SPECTROPHOTOMETRIC DETERMINATION OF THE STABILITY CONSTANTS OF QUERCETIN (3,3',4',5,7-PENTAHYDROXYFLAVONE) COMPLEXES WITH ALUMINIUM(III) AND IRON(II). Reviews in Analytical Chemistry, 24(4), 247-268.
  • Susatkar, P. V., et al. (2012). Study of proton-ligand and metal-ligand stability constants of Cu (II) and Mn (II) complexes with chlorosubstituted pyrazoles and isoxazoles by pH metrically. Journal of Chemical and Pharmaceutical Research, 4(9), 4305-4309.
  • Qin, Z., et al. (2013). Mechanics of metal-catecholate complexes: The roles of coordination state and metal types. Scientific Reports, 3(1), 2893. [Link]

  • Al-Rashdi, A., et al. (2018). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. American Journal of Analytical Chemistry, 9(3), 99-112. [Link]

  • Suryanarayana Rao, V., & Chandrasekhar, K. B. (2010). Spectrophotometric determination of Cu (II) and Ni (II) using 4-hydroxybenzaldehyde thiosemicarbazone. E-Journal of Chemistry, 7(S1), S339-S346.
  • Moghadam, M. M., & Mirkhani, V. (2000). Stepwise Stability Constants of Metal Complexes of 2'-hydroxy-4',5'-dimethyl-4-chlorochalcone Oxime. Oriental Journal of Chemistry, 16(2), 269-272.
  • Simándi, L. I. (2000). [Kinetics and mechanisms of the reactions of transition metal complexes].
  • Susatkar, P. V. (2012). pH metric analysis of complex formation of Cu(II),Ni(II),Co(II) and Fe(III)metal ions and 2-hydroxy-4-substituted phenyl-6-substituted phenyl pyrimidine. Journal of Chemical and Pharmaceutical Research, 4(1), 406-410.
  • Thakur, S. D., et al. (2014). Metal-ligand stability constants of Fe (III), Cd( II), Co(II), Ni(II), Zn(II) metal ion complexes with Lorazepam in aquo-organic media at 0.1 M ionic strength pH metrically. Prime Scholars International Journal of Advances in Chemical and Pharmaceutical Sciences, 1(1), 1-4.
  • Jameson, R. F., & Wilson, M. F. (1972). Thermodynamics of the interactions of catechol with transition metals. Part II. Copper and nickel complexes of catechol. Journal of the Chemical Society, Dalton Transactions, (23), 2614-2616. [Link]

  • Nomiya, K., et al. (2025).
  • Patel, R. M., et al. (2015). Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium.
  • Poraj-Kobielska, M., et al. (2012). A spectrophotometric assay for the detection of fungal peroxygenases. Analytical Biochemistry, 421(1), 324-329. [Link]

  • Kumar, V., & Broor, S. (2019). Stability of Metal Complexes in Solution. IntechOpen. [Link]

  • Olasunkanmi, L. O., et al. (2020). Potentiometric Studies of Stability Constants and Speciation of Binary and Ternary Complexes of Metal (II) Ions with Amino Acids and Thiobarbituric Acid. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 437-450.
  • Finewax, Z., et al. (2018). Identification and Quantification of 4-Nitrocatechol Formed from OH and NO3 Radical-Initiated Reactions of Catechol in Air in the Presence of NOx: Implications for Secondary Organic Aerosol Formation from Biomass Burning. Environmental Science & Technology, 52(5), 2829-2837. [Link]

  • Adeyemi, O. G., et al. (2020). Potentiometric Studies of Stability Constants and Speciation of Binary and Ternary Complexes of Metal (II) Ions with Amino Acids. Journal of Solution Chemistry, 49, 718-735.
  • Aliyu, H. N., & Sani, U. (2013). Spectrophotometric Study of Stability Constants of Co(II), Ni(II) and Cu(II) Complexes of 2, 2'-Bipyridine. International Journal of Science and Research, 2(10), 1-5.
  • Narwade, M. L., & Wankhade, D. S. (2022). Study Metal Ligand Stability Constant by Ph Metric Technique - A Review. International Journal for Multidisciplinary Research, 4(5).
  • Deshmukh, R. D., et al. (2021). Determination of Stability Constant of The Complexes of Metal Ion Fe(III), Mn(II) And Cr(III) With Some Substituted 2-Oxo-2H-Chromene-3-Carbohydrazide Derivatives By Ph Metry. International Journal of All Research Education and Scientific Methods, 9(12), 1-6.
  • Iyun, J. F., & Ayoko, G. A. (2022). Kinetic and mechanistic studies of metal complexes of β-diketones - a review. IOSR Journal of Applied Chemistry, 15(1), 1-13.
  • Rajput, P. R., & Rathore, M. M. (2016). STABILITY CONSTANTS OF Cu (II) Ni (II) AND Mn (II) METAL COMPLEXES WITH CETRIZINE AND BENZOIC ACID. TSI, 1(1), 1-5.
  • Abdella, M. A., et al. (2015). Spectrophotometric study on the stability constants and thermodynamic parameters of Zn2+, Cd2+ and Hg2+ complexes with imino thiazolidinone. African Journal of Pure and Applied Chemistry, 9(8), 163-171.

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Safety & Regulatory Compliance

Safety

2-Hydroxy-4-nitrophenolate proper disposal procedures

Title: Comprehensive Safety and Disposal Guide for 2-Hydroxy-4-nitrophenolate Executive Summary 2-Hydroxy-4-nitrophenolate (the conjugate base of 4-nitrocatechol) is a highly reactive nitroaromatic compound widely utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Safety and Disposal Guide for 2-Hydroxy-4-nitrophenolate

Executive Summary 2-Hydroxy-4-nitrophenolate (the conjugate base of 4-nitrocatechol) is a highly reactive nitroaromatic compound widely utilized as a spectrophotometric standard, a lipoxygenase inhibitor, and an intermediate in organic synthesis ()[1]. While its electrophilic nitro group and phenolic hydroxyls make it valuable for biochemical assays and redox reactions ()[2], these same structural features necessitate stringent safety and disposal protocols. This guide provides laboratory scientists and drug development professionals with field-proven, self-validating methodologies for the safe handling, spill containment, and terminal disposal of this compound.

Physicochemical Properties and Hazard Profiling

Understanding the physical nature of 2-hydroxy-4-nitrophenolate is the first step in mitigating its risks. The data below summarizes its core properties and globally harmonized hazard classifications.

Property / Hazard ClassificationValue / DescriptionSource
Chemical Formula C₆H₄NO₄⁻ (Anion) / C₆H₅NO₄ (Acid)()[3]
Molecular Weight 154.10 g/mol (Anion)()[1]
Water Solubility 7.76 g/L (Highly soluble in polar solvents)()[2]
Acute Toxicity H302 (Harmful if swallowed)()[4]
Irritation Hazards H315 (Skin), H319 (Eye), H335 (Respiratory)()[5]
Environmental Hazard H410 (Very toxic to aquatic life with long-lasting effects)()[4]

Mechanistic Safety & Handling Rationale

To build a self-validating safety protocol, one must understand the causality behind the hazards:

  • Electrophilic Reactivity & Irritation: The nitro group withdraws electron density from the aromatic ring, stabilizing the phenolate anion but also increasing its reactivity with biological nucleophiles. This manifests as severe skin, eye, and respiratory irritation ()[6]. Standard nitrile gloves, a laboratory coat, and chemical safety goggles are non-negotiable.

  • Aquatic Toxicity (H410): Nitroaromatics are notoriously recalcitrant to environmental degradation and interfere with oxidative phosphorylation in aquatic organisms ()[4]. Consequently, no aqueous waste containing 2-hydroxy-4-nitrophenolate may be discharged into municipal sinks .

  • Thermal Decomposition: When exposed to high heat, the compound decomposes to release highly toxic nitrogen oxides (NOx) ()[5]. This dictates that terminal disposal must be conducted via high-temperature incineration equipped with NOx scrubbers.

Immediate Spill Response Protocol

When a spill occurs, the immediate objective is to prevent aerosolization (if solid) and aquatic release (if liquid).

Step-by-Step Spill Containment:

  • Evacuate and Ventilate: Immediately clear personnel from the immediate area. Ensure the laboratory fume hood or room ventilation system is operating at maximum capacity to mitigate respiratory hazards (H335) ()[6].

  • Don Appropriate PPE: Equip a NIOSH-approved N95 or P100 particulate respirator (for powder spills), double nitrile gloves, and a polyethylene apron ()[7].

  • Containment Based on State:

    • For Solid Powder: Do NOT use wet sweeping initially, as water can spread the soluble compound. Use dry clean-up procedures (e.g., careful sweeping into a dustpan) to avoid generating airborne dust ()[5].

    • For Aqueous Solutions: Surround and absorb the spill using a finely-powdered liquid-binding material such as diatomite or a commercial universal binder ()[4].

  • Chemical Decontamination: Because 2-hydroxy-4-nitrophenolate is highly soluble in polar organic solvents, scrub the contaminated surfaces and equipment with an alcohol (e.g., isopropanol or ethanol) rather than just water. This ensures the complete solubilization and removal of microscopic residues ()[6].

  • Waste Packaging: Transfer all absorbed materials, sweeping debris, and contaminated PPE into a sealable, chemically compatible hazardous waste container ()[7].

SpillResponse Start Spill Detected 2-Hydroxy-4-nitrophenolate PPE Don PPE (Respirator, Nitrile Gloves) Start->PPE Assess Assess State (Solid vs. Aqueous) Solid Dry Sweep Avoid Dust Generation Assess->Solid Powder Liquid Absorb (Diatomite/Universal Binder) Assess->Liquid Solution PPE->Assess Decon Decontaminate Scrub with Alcohol Solid->Decon Liquid->Decon Dispose Hazardous Waste Collection Point Decon->Dispose

Workflow for 2-Hydroxy-4-nitrophenolate spill containment and decontamination.

Standard Operating Procedure (SOP) for Terminal Disposal

A self-validating disposal plan ensures that every waste stream is accounted for and neutralized without environmental release.

Step-by-Step Disposal Workflow:

  • Waste Segregation:

    • Aqueous Streams: Collect all reaction filtrates and aqueous washes in a dedicated "Non-Halogenated Organic Aqueous Waste" carboy. Ensure the pH is neutral (pH 6-8) to prevent unexpected reactions with other waste constituents.

    • Solid Streams: Place all contaminated consumables (pipette tips, weighing boats, wipes) into a designated solid hazardous waste bin lined with a heavy-duty polyethylene bag.

  • Labeling and Manifesting: Clearly label all containers with "Contains: 2-Hydroxy-4-nitrophenolate / 4-Nitrocatechol", along with the specific hazard codes (H302, H315, H319, H335, H410) ()[7].

  • Storage: Store waste containers in a cool, well-ventilated secondary containment area, locked and away from direct sunlight or heat sources, to prevent thermal decomposition ()[6].

  • Terminal Destruction: Transfer the manifested waste to an approved environmental services contractor. The required disposal method is High-Temperature Incineration . The facility must be equipped with flue gas scrubbers to safely neutralize the irritating NOx gases generated during the combustion of the nitroaromatic ring ()[8].

DisposalLogic Waste 2-Hydroxy-4-nitrophenolate Waste Generation Aqueous Aqueous Solutions (Do Not Drain) Waste->Aqueous Solid Solid Powder & Contaminated PPE Waste->Solid Incineration High-Temp Incineration (Approved Facility) Aqueous->Incineration Organic Waste Aquatic Prevent Aquatic Release (H410 Hazard) Aqueous->Aquatic Solid->Incineration Solid Waste

Segregation and disposal logic for 2-hydroxy-4-nitrophenolate waste streams.

References

  • National Center for Biotechnology Information (NIH). "2-Hydroxy-4-nitrophenolate | C6H4NO4- | CID 6971250 - PubChem".[Link]

  • DC Chemicals. "4-NITROCATECHOL | 3316-09-4 | MSDS".[Link]

  • FooDB. "Showing Compound 4-Nitrocatechol (FDB023081)".[Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 2-Hydroxy-4-nitrophenolate

For researchers, scientists, and drug development professionals, the paramount objective in the laboratory is the unwavering commitment to safety. This guide provides essential, immediate, and actionable intelligence for...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the paramount objective in the laboratory is the unwavering commitment to safety. This guide provides essential, immediate, and actionable intelligence for the safe handling of 2-Hydroxy-4-nitrophenolate. By understanding the inherent risks and adhering to the prescribed protocols, you will not only ensure your personal safety but also contribute to a culture of safety within your organization. This document is designed to be your preferred resource, offering value beyond the product by empowering you with the knowledge to handle this compound with confidence and care.

Understanding the Hazard: A Proactive Approach to Safety

2-Hydroxy-4-nitrophenolate, a derivative of nitrophenol, should be handled with the same degree of caution as its parent compounds due to the presence of the nitro group, which can confer toxic and reactive properties.[1] While specific toxicological data for this exact salt may be limited, the well-documented hazards of related nitrophenols provide a strong basis for a conservative and protective approach.[2][3][4][5] The primary hazards associated with nitrophenols include toxicity upon ingestion, inhalation, or skin contact, as well as potential for irritation and, in some cases, flammability or explosive characteristics, particularly in the presence of certain contaminants or conditions.[1][3][6]

The causality behind these hazards lies in the chemical's ability to interfere with cellular processes. For instance, nitrophenols can uncouple oxidative phosphorylation, a critical energy-producing pathway in the body. This disruption can lead to a rapid increase in metabolic rate and body temperature, with potentially severe consequences. Skin absorption is a significant route of exposure, and many nitro compounds are readily absorbed, necessitating robust skin protection.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is non-negotiable when handling 2-Hydroxy-4-nitrophenolate. The following table summarizes the minimum required PPE, with the understanding that a site-specific risk assessment may warrant additional measures.

Body PartRecommended ProtectionRationale
Eyes/Face Chemical splash goggles meeting ANSI Z87.1 standard. A full-face shield is recommended when there is a significant splash or explosion risk.[2][7]Protects against accidental splashes of the chemical, which can cause serious eye irritation or damage.[3][8]
Skin/Body A flame-resistant lab coat, fully buttoned. For larger quantities or splash potential, a chemical-resistant apron is advised.[1][2]Prevents contact with the skin, as nitrophenols can be absorbed dermally and cause systemic toxicity.[1][3]
Hands Chemical-resistant gloves are mandatory. Butyl rubber or Viton gloves are recommended for prolonged contact. Double-gloving is a prudent practice.[2]Provides a barrier against skin contact. Nitrile gloves may not offer sufficient protection for extended use.[2]
Respiratory All work should be conducted in a certified chemical fume hood to minimize inhalation of any dust or aerosols.[2][4] If a fume hood is not available or for high-exposure scenarios, a NIOSH-approved respirator is necessary.[2][7]Prevents inhalation of the compound, which can cause respiratory tract irritation and systemic toxicity.[3][5]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing the risk of exposure and ensuring the integrity of your research.

Preparation and Handling
  • Pre-use Inspection: Before commencing any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.[9]

  • Work Area Designation: Designate a specific area for handling 2-Hydroxy-4-nitrophenolate. This area should be clearly marked and kept free of clutter.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to contain any dust or aerosols.[2] Use a disposable weighing paper or a dedicated, tared container to minimize contamination.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, and hazard information.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[4] Always handle the compound in a manner that minimizes the generation of dust.[4][7]

Storage
  • Container Integrity: Store 2-Hydroxy-4-nitrophenolate in a tightly sealed, properly labeled container.[2]

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and combustible materials.[10][11]

  • Segregation: Store it separately from other chemicals to prevent accidental mixing and potential hazardous reactions.

Emergency Procedures: Planning for the Unexpected

Even with the most stringent precautions, accidents can happen. Being prepared to respond effectively is a critical component of laboratory safety.

Spills
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[4]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use a non-combustible absorbent material like sand or vermiculite to contain the spill.[1]

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[7]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[1]

Exposure
  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[4][5] Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Disposal Plan: Responsible Stewardship

Proper disposal of 2-Hydroxy-4-nitrophenolate and its contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Collection: Collect all waste materials, including contaminated PPE, absorbent materials, and empty containers, in a designated and clearly labeled hazardous waste container.[7]

  • Segregation: Do not mix this waste with other waste streams.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[2] Never dispose of this chemical down the drain or in the regular trash.[1]

Visualizing the Workflow

To further clarify the safe handling process, the following diagram illustrates the key steps and decision points.

Safe Handling Workflow for 2-Hydroxy-4-nitrophenolate cluster_prep Preparation cluster_handling Handling cluster_storage_disposal Storage & Disposal cluster_emergency Emergency start Start: Obtain 2-Hydroxy-4-nitrophenolate ppe_check Verify PPE Availability and Condition start->ppe_check fume_hood_check Confirm Fume Hood Functionality ppe_check->fume_hood_check weigh_transfer Weigh and Transfer in Fume Hood fume_hood_check->weigh_transfer dissolve Prepare Solution in Fume Hood weigh_transfer->dissolve spill Spill Occurs weigh_transfer->spill exposure Exposure Occurs weigh_transfer->exposure store Store in a Cool, Dry, Ventilated Area dissolve->store After Use dispose Dispose of Waste via Licensed Service dissolve->dispose End of Experiment dissolve->spill dissolve->exposure spill_response Follow Spill Protocol spill->spill_response exposure_response Follow Exposure Protocol exposure->exposure_response

Caption: A flowchart outlining the safe handling, storage, and disposal procedures for 2-Hydroxy-4-nitrophenolate, including emergency response actions.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 2-Nitrophenol.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY.
  • Datasheet. (n.d.). 4-Nitrophenol.
  • BenchChem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • CDH Fine Chemical. (n.d.). p-Nitro Phenol CAS No 100-02-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.
  • PubChem. (n.d.). 2-Hydroxy-4-nitrophenolate.
  • DISAT Department of Applied Science and Technology. (2016, May 24). Guide to Safety in Chemical Laboratories.
  • University of Ottawa. (n.d.). Laboratory Safety Manual.
  • Thermo Fisher Scientific. (2015, February 6). SAFETY DATA SHEET.
  • Fisher Scientific. (2015, February 6). BP612-1 - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (n.d.). 2 - SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • Missouri S&T Environmental Health and Safety. (n.d.). Chemical Safety.
  • Thermo Fisher Scientific. (2010, September 6). 2 - SAFETY DATA SHEET.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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